molecular formula C9H9F3O2 B1390728 (4-Methoxy-2-(trifluoromethyl)phenyl)methanol CAS No. 773871-39-9

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B1390728
CAS No.: 773871-39-9
M. Wt: 206.16 g/mol
InChI Key: MEQLJIHKRJZDPW-UHFFFAOYSA-N
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Description

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a chemical compound that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. The molecular scaffold, featuring both a methoxy and a trifluoromethyl group on the phenyl ring, is of significant interest in the development of bioactive molecules and advanced materials. This compound is structurally related to derivatives known for their applications in pharmaceutical and agrochemical research. The trifluoromethyl group is a common pharmacophore found in many active compounds due to its ability to enhance metabolic stability, lipophilicity, and binding affinity . Similarly, the benzyl alcohol moiety can be further functionalized, making it a valuable precursor for synthesizing more complex structures, such as Schiff bases and other derivatives . Research on analogous compounds containing the trifluoromethylphenyl group has shown a range of potential biological activities. For instance, similar structures have been investigated for their role as intermediates in synthesizing potential tyrosine-protein kinase inhibitors and as core structures in compounds studied for anti-neuroinflammatory activity . The presence of the methoxy group can also influence the compound's electronic properties and its potential photochromic characteristics, which are valuable in materials science . (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

[4-methoxy-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLJIHKRJZDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256289
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773871-39-9
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773871-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Navigating the Landscape of Trifluoromethylated Phenylmethanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and Its Analogs for Advanced Research

This technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific data for this exact isomer, this guide will focus on its close and commercially available analog, (4-Methoxy-3-(trifluoromethyl)phenyl)methanol (CAS No. 261951-88-6) , while drawing comparisons to related structures to provide a thorough understanding of this class of compounds.

The precise compound, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, presents a challenge in terms of readily available specific data and a confirmed CAS number. However, the structural motif of a methoxy and a trifluoromethyl group on a phenylmethanol core is of significant interest in modern chemistry. The trifluoromethyl group is a key functional group in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The methoxy group, a common substituent in natural products and drugs, can influence a molecule's electronic properties and metabolic pathways.

This guide will therefore pivot to a detailed exploration of the closely related and well-documented isomer, (4-Methoxy-3-(trifluoromethyl)phenyl)methanol . This compound shares the key functional groups and offers a solid foundation for understanding the chemical and biological properties of this class of molecules. We will also draw upon data from other related analogs, such as (4-(Trifluoromethyl)phenyl)methanol and (4-(Trifluoromethoxy)phenyl)methanol, to provide a comprehensive and comparative analysis.

Chemical and Physical Properties

The physicochemical properties of these compounds are crucial for their application in synthesis and drug design. Below is a comparative table of the properties of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol and a related analog.

Property(4-Methoxy-3-(trifluoromethyl)phenyl)methanol(4-(Trifluoromethyl)phenyl)methanol
CAS Number 261951-88-6[1]349-95-1[2]
Molecular Formula C₉H₉F₃O₂[1]C₈H₇F₃O[2]
Molecular Weight 206.16 g/mol [1]176.14 g/mol [3]
Appearance White to off-white solidWhite low melting solid[2]
Melting Point Not specified22-25 °C[2]
Boiling Point Not specified78-80 °C at 4 mmHg[3]
Solubility Soluble in organic solvents like methanol and ethanolSoluble in organic solvents, limited water solubility[2]
Storage Room temperature, dry conditions[1]Room temperature, in a dry, dark place

Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzoic acid or benzaldehyde. For (4-Methoxy-3-(trifluoromethyl)phenyl)methanol, a plausible synthetic route starts from 4-methoxy-3-(trifluoromethyl)benzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway for (4-Methoxy-3-(trifluoromethyl)phenyl)methanol is illustrated below. The primary disconnection is at the carbon-oxygen bond of the alcohol, leading back to the corresponding carboxylic acid, which is a common and stable precursor.

G Target (4-Methoxy-3-(trifluoromethyl)phenyl)methanol Precursor1 4-Methoxy-3-(trifluoromethyl)benzoic acid Target->Precursor1 Reduction Precursor2 4-Methoxy-3-(trifluoromethyl)benzaldehyde Target->Precursor2 Reduction

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol from its corresponding benzoic acid.

Step 1: Reduction of 4-Methoxy-3-(trifluoromethyl)benzoic acid

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the stirred solution. Causality: LiAlH₄ is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • Purification: Filter the resulting slurry and wash the solid with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (4-Methoxy-3-(trifluoromethyl)phenyl)methanol.

Applications in Drug Discovery and Agrochemicals

The unique combination of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group makes (4-Methoxy-3-(trifluoromethyl)phenyl)methanol a valuable intermediate in the synthesis of bioactive molecules.

Role in Pharmaceutical Development

This compound serves as a building block for active pharmaceutical ingredients (APIs) for a range of conditions, including cancer, inflammation, and central nervous system disorders.[1] The trifluoromethyl group can significantly enhance the metabolic stability of a drug by blocking sites of oxidative metabolism. Furthermore, its lipophilicity can improve membrane permeability and oral bioavailability. The methoxy group can participate in hydrogen bonding with biological targets and can be a site for metabolic O-demethylation, which can be a strategy for prodrug design.

Utility in Agrochemicals

In the agrochemical sector, this molecule is used in the synthesis of advanced pesticides and herbicides.[1] The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and selectivity.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol is critical for its use in research and manufacturing. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-UV Protocol for Purity Assessment

This protocol provides a reliable method for determining the purity of the synthesized compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Dissolve sample in mobile phase Prep2 Filter through 0.45 µm syringe filter Prep1->Prep2 HPLC1 Inject onto C18 column Prep2->HPLC1 HPLC2 Isocratic elution with Acetonitrile/Water HPLC1->HPLC2 HPLC3 UV detection at 254 nm HPLC2->HPLC3 Data1 Integrate peak area HPLC3->Data1 Data2 Calculate purity (%) Data1->Data2

Caption: Workflow for HPLC-UV analysis.

Instrumentation and Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 25 °C

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (4-Methoxy-3-(trifluoromethyl)phenyl)methanol and its analogs.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally related compounds, this class of chemicals should be handled with care.

  • Hazards: May cause skin and eye irritation.[4] Harmful if swallowed.[4]

  • Personal Protective Equipment:

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Laboratory coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Stability: Stable under recommended storage conditions. Avoid exposure to strong oxidizing agents.

Conclusion

(4-Methoxy-3-(trifluoromethyl)phenyl)methanol is a versatile and valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents, provide chemists with a powerful tool for modulating the biological activity and pharmacokinetic profiles of target molecules. While the specific isomer requested by the user, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, is not as readily characterized, the information presented for its close analog provides a solid and reliable foundation for researchers working with this class of compounds. Adherence to the outlined synthetic, analytical, and safety protocols will ensure the effective and safe utilization of these important chemical intermediates.

References

  • The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.
  • (4-Methoxy-3-(trifluoromethyl)phenyl)methanol - MySkinRecipes.
  • [4-(trifluoromethyl)phenyl]methanol - ChemBK. Available at: [Link]

  • (4-Nitro-2-(trifluoromethyl)phenyl)methanol | C8H6F3NO3 | CID 53401452 - PubChem. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and Related Phenylmethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylmethanols

In the landscape of modern drug discovery and development, the phenylmethanol scaffold represents a privileged structural motif. Its synthetic versatility allows for precise modulation of physicochemical and pharmacological properties through aromatic substitution. The strategic incorporation of specific functional groups, such as the methoxy (-OCH₃) and trifluoromethyl (-CF₃) moieties, is a cornerstone of rational drug design. The methoxy group, a well-known bioisostere, can enhance metabolic stability and modulate receptor binding, while the trifluoromethyl group is prized for its ability to increase lipophilicity, improve metabolic resistance, and enhance binding affinity through its strong electron-withdrawing nature.[1]

The target of this guide, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, is a compound of significant interest, embodying this design philosophy. As a potentially novel or less-characterized intermediate, a thorough understanding of its fundamental physical properties is not merely academic; it is a critical prerequisite for its successful application in synthesis, formulation, and preclinical development.[2] These properties govern everything from reaction kinetics and purification strategies to solubility, which directly impacts bioavailability and formulation development.

This document serves as a comprehensive technical guide outlining the essential theoretical frameworks and validated experimental protocols for the complete physical characterization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. It is designed to provide researchers with both the "how" and the "why," ensuring that the data generated is accurate, reproducible, and directly applicable to the rigorous demands of pharmaceutical and chemical research.

Section 1: Molecular Structure and Predicted Physicochemical Profile

The first step in characterizing any compound is to analyze its structure and predict how its constituent parts will influence its overall properties. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment that dictates the molecule's behavior.

Caption: Chemical structure of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Predicted Physical Properties Summary

The following table summarizes the anticipated physical properties based on the compound's structure. These predictions are foundational for designing appropriate experimental conditions for purification, handling, and formulation.

Physical PropertyPredicted Value / Observation & Significance
Molecular Formula C₉H₉F₃O₂
Molecular Weight 222.16 g/mol
Appearance Expected to be a white to off-white crystalline solid at standard temperature and pressure, a common state for substituted benzyl alcohols.
Melting Point A sharp, defined melting range is anticipated for a highly pure sample. This is a critical parameter for purity assessment and has implications for solid-state stability and formulation (e.g., tablet manufacturing).
Boiling Point A high boiling point is expected due to the molecular weight and polar functional groups. Measurement under vacuum is likely necessary to prevent thermal decomposition during distillation.
Solubility Water: Low solubility is predicted. While the alcohol and methoxy groups can hydrogen bond, the hydrophobic aromatic ring and lipophilic -CF₃ group will dominate.[3] Organic Solvents: Good solubility is expected in common polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and chlorinated solvents (e.g., dichloromethane). This is vital for selecting solvents for synthesis, purification (crystallization, chromatography), and formulation.[3]

Section 2: Experimental Determination of Core Physical Properties

Accurate experimental determination of physical properties is non-negotiable. The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity.

Melting Point Determination

Causality and Significance: The melting point is one of the most reliable indicators of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. For drug development, a sharp, consistent melting point is essential for batch-to-batch consistency and is a key parameter in pre-formulation studies. The capillary method is a standard and reliable technique for this determination.[4]

G start_end start_end process process io io start Start prep 1. Sample Preparation (Ensure sample is anhydrous and finely powdered) start->prep load 2. Load Capillary Tube (Pack to a height of 2-3 mm) prep->load place 3. Place in Apparatus (e.g., Mel-Temp or Thiele Tube) load->place fast_heat 4. Rapid Heating (First Pass) (Heat at 10-15°C/min to find approximate range) place->fast_heat slow_heat 8. Slow Heating (Second Pass) (Heat at 1-2°C/min near M.P.) place->slow_heat Accurate Determination observe_approx 5. Note Approximate M.P. fast_heat->observe_approx cool 6. Cool Apparatus (Allow to cool ~20°C below approximate M.P.) observe_approx->cool cool->place If using same sample (not recommended for best practice) new_sample 7. Prepare New Sample cool->new_sample new_sample->load new_sample->place Re-use same apparatus observe_T1 9. Record T₁ (Temperature at which the first drop of liquid appears) slow_heat->observe_T1 observe_T2 10. Record T₂ (Temperature at which all solid becomes liquid) observe_T1->observe_T2 record 11. Report Melting Range (T₁ - T₂) observe_T2->record end End record->end

Caption: Standard workflow for accurate melting point determination.

Detailed Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is completely dry, as moisture can depress the melting point. Grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[4]

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The final packed height should be 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Determination (Optional but Recommended): Heat the block rapidly (10-20 °C per minute) and observe the approximate temperature at which the sample melts. This saves time during the accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample. Heat the block slowly, at a rate of 1-2 °C per minute, once the temperature is within 15 °C of the approximate melting point. A slow heating rate is crucial to allow the sample and the thermometer to be in thermal equilibrium, preventing an artificially high reading.

  • Data Recording: Record the temperature (T₁) when the first drop of liquid is visible and the temperature (T₂) when the last crystal melts completely. The melting point is reported as the T₁-T₂ range. A pure compound should have a sharp range of 0.5-1.5 °C.

Boiling Point Determination

Causality and Significance: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] It is a key indicator of purity for liquids and is essential for designing purification protocols like distillation. For high-boiling-point compounds like many phenylmethanols, determination at reduced pressure is often necessary to avoid decomposition. The micro boiling point method is ideal for research settings where sample quantities may be limited.

Detailed Step-by-Step Protocol (Micro Method):

  • Apparatus Setup: Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[7]

  • Sample Addition: Add approximately 0.5 mL of the liquid sample into the test tube.

  • Capillary Insertion: Take a standard melting point capillary tube and place it into the test tube with the open end down.[8]

  • Heating: Suspend the entire assembly in a heating bath (e.g., mineral oil in a Thiele tube or a beaker on a hot plate). The heat should be applied gradually and the bath stirred to ensure uniform temperature.[9]

  • Observation: As the liquid heats, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip. This occurs because the vapor pressure of the liquid has exceeded the external pressure.[6]

  • Data Recording: Note the temperature at which the rapid stream of bubbles emerges. This is the experimental boiling point at the current atmospheric pressure. For high-purity work, the pressure should also be recorded.

Solubility Profiling

Causality and Significance: Solubility is a direct consequence of the intermolecular forces between a solute and a solvent. The "like dissolves like" principle is a useful heuristic: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[10] A comprehensive solubility profile is critical for drug development, informing choices for reaction solvents, extraction, crystallization, and the development of viable dosage forms.

Detailed Step-by-Step Protocol (Qualitative):

  • Preparation: In a series of small, labeled test tubes, place approximately 20-30 mg of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent. Key solvents for profiling include:

    • Water (Polar, Protic): To assess hydrophilicity.

    • 5% w/v HCl (aq) (Acidic): To detect basic functional groups (e.g., amines).

    • 5% w/v NaOH (aq) (Basic): To detect acidic functional groups (e.g., phenols, carboxylic acids).

    • Methanol (Polar, Protic): A common organic solvent.

    • Dichloromethane (Aprotic, Moderately Polar): A common organic solvent.

    • Hexanes (Nonpolar): To assess lipophilicity.

  • Observation: Agitate each tube vigorously for 30-60 seconds. Observe whether the solid completely dissolves.[11]

  • Classification: Classify the compound's solubility in each solvent as "soluble" (no solid remains), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble."

  • Interpretation: For (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, insolubility in 5% HCl and 5% NaOH would be expected, confirming the absence of strongly basic or acidic groups. Solubility in methanol and dichloromethane and insolubility in water and hexanes would confirm its predicted polar organic nature with limited aqueous solubility.

Conclusion

The systematic characterization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, guided by the principles and protocols outlined in this guide, is a fundamental exercise in rigorous chemical science. An accurate determination of its melting point, boiling point, and solubility profile provides the essential data required for its intelligent application in complex synthetic pathways and for the initiation of drug formulation and development programs. By grounding experimental work in a solid understanding of the underlying physicochemical principles, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the journey from novel intermediate to high-value chemical entity.

References

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  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • LookChem. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Triphenylmethanol. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(p-anisyl) ethanol. Retrieved from [Link]

  • Google Patents. (2014, April 2). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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  • PubChem. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2,3,5-Trifluoro-4-(methoxymethyl)phenyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

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  • University of Texas at Dallas. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY. Retrieved from [Link]

  • ResearchGate. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • SlideShare. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

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  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ScienceGeek.net. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • S.S. Jain Subodh P.G. (Autonomous) College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Google Patents. (1979, September 26). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
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An In-Depth Technical Guide to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. Its chemical structure, characterized by a benzyl alcohol core substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 2-position, imparts a unique combination of electronic and steric properties. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Concurrently, the methoxy group can influence the molecule's polarity and hydrogen bonding capabilities. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, with a focus on its relevance in drug development.

Physicochemical Properties

The precise experimental data for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is not extensively documented in publicly available literature. However, its properties can be reliably predicted based on its structure and comparison with related compounds. The precursor, 4-Methoxy-2-(trifluoromethyl)benzaldehyde, is a white to almost white crystalline solid.[3] It is anticipated that the corresponding alcohol would be a solid at room temperature with a relatively low melting point. The presence of the trifluoromethyl group is expected to increase its lipophilicity.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₉H₉F₃O₂Calculated
Molecular Weight 206.16 g/mol Calculated
Appearance White to off-white solidInferred from aldehyde precursor[3]
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane)General property of similar organic molecules
CAS Number Not readily available-
Precursor CAS 106312-36-1 (for 4-Methoxy-2-(trifluoromethyl)benzaldehyde)[3][4][5]

Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

The most direct and industrially scalable synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol involves the reduction of its corresponding aldehyde, 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This precursor is commercially available.[3][4][5]

Experimental Protocol: Reduction of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 4-Methoxy-2-(trifluoromethyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Methoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (4-Methoxy-2-(trifluoromethyl)phenyl)methanol can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the aromatic ring or the trifluoromethyl group.

  • Methanol is a suitable solvent that readily dissolves the starting material and the reducing agent.

  • Quenching with ammonium chloride is performed to neutralize the excess borohydride and the resulting borate esters.

  • Extraction with dichloromethane is a standard procedure to isolate the organic product from the aqueous reaction mixture.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 4-Methoxy-2-(trifluoromethyl)benzaldehyde Reduction Reduction in Methanol Aldehyde->Reduction ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification Workup->Purification Alcohol (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Purification->Alcohol

Caption: Synthesis workflow for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom, including the trifluoromethyl carbon, which may show coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol make it a valuable building block in drug discovery.

The Role of the Trifluoromethyl Group:

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry.[6] Its incorporation into drug candidates can lead to:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[1][2]

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups.[2]

  • Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and van der Waals interactions.[2]

The Role of the Methoxy Group:

The methoxy group can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule. Its position on the aromatic ring can direct further chemical modifications.

Potential Therapeutic Areas:

Compounds containing the trifluoromethylphenyl moiety have been investigated for a wide range of therapeutic applications, including:

  • Oncology: As building blocks for kinase inhibitors and other anti-cancer agents.[7]

  • Inflammatory Diseases: In the development of anti-inflammatory drugs.[7]

  • Central Nervous System (CNS) Disorders: The enhanced lipophilicity imparted by the trifluoromethyl group can facilitate crossing the blood-brain barrier, making such compounds promising for CNS-targeted therapies.[1][7]

BiologicalSignificance cluster_compound Core Structure cluster_properties Physicochemical Properties cluster_applications Potential Applications Compound (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Lipophilicity Increased Lipophilicity Compound->Lipophilicity MetabolicStability Enhanced Metabolic Stability Compound->MetabolicStability Binding Modulated Target Binding Compound->Binding Oncology Oncology Lipophilicity->Oncology CNS CNS Disorders Lipophilicity->CNS MetabolicStability->Oncology Inflammation Inflammation MetabolicStability->Inflammation Binding->Oncology Binding->Inflammation Binding->CNS

Caption: Relationship between structure, properties, and applications.

Safety and Handling

As with all laboratory chemicals, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds with similar functional groups may cause skin and eye irritation.[8] It is recommended to handle this compound in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis from a commercially available precursor, combined with the beneficial properties imparted by the trifluoromethyl and methoxy groups, makes it an attractive building block for the development of novel bioactive molecules. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in various scientific fields.

References

  • Matrix Fine Chemicals. (n.d.). [4-(TRIFLUOROMETHOXY)PHENYL]METHANOL | CAS 1736-74-9. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • ACS Publications. (2017). Total Synthesis of Okeaniamide A. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

  • Google Patents. (2014). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • PubChem. (n.d.). 4-Methoxy-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ACS Publications. (2010). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2020). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Michigan State University. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Retrieved from [Link]

Sources

An In-depth Technical Guide to (4-Methoxy-3-(trifluoromethyl)phenyl)methanol: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol, a fluorinated organic compound of increasing interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, analytical verification, and potential applications.

A Note on Isomeric Specificity: It is crucial to distinguish the subject of this guide, (4-Methoxy-3-(trifluoromethyl)phenyl)methanol (CAS: 261951-88-6), from its isomers, such as (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. The seemingly minor difference in the substitution pattern on the phenyl ring can lead to significant variations in physicochemical properties, reactivity, and biological activity. This guide focuses exclusively on the 3-trifluoromethyl isomer due to the greater availability of verified data.

Physicochemical Properties and Molecular Characteristics

(4-Methoxy-3-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol derivative. The presence of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on the aromatic ring imparts a unique combination of properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic environment of the phenyl ring and the reactivity of the benzylic alcohol.

A summary of its key quantitative data is presented in the table below:

PropertyValueSource
Molecular Formula C₉H₉F₃O₂MySkinRecipes[1]
Molecular Weight 206.16 g/mol MySkinRecipes[1]
CAS Number 261951-88-6MySkinRecipes[1]
Boiling Point (Predicted) 255.2±40.0 °CChemicalBook[2]
Density (Predicted) 1.282±0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 13.92±0.10ChemicalBook[2]
Storage Conditions Room temperature, dry, sealedMySkinRecipes[1]

The molecular structure, featuring both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in organic synthesis. These substituents modulate the reactivity of the aromatic ring and the benzylic alcohol, allowing for a range of chemical transformations.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

To ensure the identity and purity of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol, experimental verification of its molecular weight is essential. Mass spectrometry is a powerful analytical technique for this purpose. The following protocol outlines a standard procedure using Electrospray Ionization-Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol.

Materials:

  • (4-Methoxy-3-(trifluoromethyl)phenyl)methanol sample

  • HPLC-grade methanol

  • Formic acid (for enhancing ionization)

  • Calibrant solution (e.g., sodium trifluoroacetate)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a dilute solution of 10 µg/mL in methanol.

    • To the dilute solution, add 0.1% (v/v) formic acid to promote protonation.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibrant solution to ensure mass accuracy.

  • Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 50-500.

    • The expected protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the molecular weight of the compound plus the mass of a proton (206.16 + 1.007 = 207.167).

  • Data Interpretation:

    • Analyze the resulting spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • The observed m/z should be within the mass accuracy tolerance of the instrument (typically <5 ppm).

The following diagram illustrates the experimental workflow for molecular weight verification:

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Dissolve sample in Methanol prep2 Add 0.1% Formic Acid prep1->prep2 infuse Infuse sample into ESI source prep2->infuse cal Instrument Calibration cal->infuse acquire Acquire mass spectrum infuse->acquire interpret Identify [M+H]+ peak acquire->interpret confirm Confirm m/z value interpret->confirm

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Benzyl Alcohols

Substituted benzyl alcohols are cornerstone intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The incorporation of a trifluoromethyl (-CF3) group, as seen in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, is a widely employed strategy in drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The methoxy (-OCH3) group further modulates the electronic properties and can influence molecular conformation and solubility.

The precise physical properties of such intermediates are paramount for process development, quality control, and formulation. The melting point, in particular, is a thermodynamic property that provides profound insight into the strength of the intermolecular forces governing the compound's crystal lattice structure. An accurate melting point determination is the first line of defense in verifying the identity and purity of a synthesized compound.

Molecular Structure and Physicochemical Properties

To understand the melting point, one must first analyze the molecular structure and the resulting intermolecular forces.

  • Molecular Formula: C₉H₉F₃O₂

  • Molecular Weight: 206.16 g/mol

  • Key Structural Features:

    • Aromatic Ring: Provides a rigid scaffold and participates in π-stacking interactions.

    • Hydroxymethyl Group (-CH₂OH): The primary site for strong hydrogen bonding, a dominant force in determining the melting point.

    • Trifluoromethyl Group (-CF₃): A highly electronegative and bulky group. It introduces strong dipole-dipole interactions but can sterically hinder efficient crystal packing.

    • Methoxy Group (-OCH₃): An electron-donating group that also contributes to dipole-dipole interactions and can accept hydrogen bonds.

The melting point is a direct consequence of the energy required to overcome the forces holding these molecules together in a solid, ordered crystal lattice. For this molecule, the primary forces are expected to be hydrogen bonding via the hydroxyl group and dipole-dipole interactions from the C-F and C-O bonds.

Comparative Analysis with Isomers

The spatial arrangement of substituents dramatically affects crystal packing and, therefore, the melting point. While data for the title compound is scarce, we can infer potential properties by examining its isomers and related structures.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Key Structural Difference
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol 882529-37-5C₉H₉F₃O₂Not Reported-CF₃ is ortho to the -CH₂OH group
(4-Methoxy-3-(trifluoromethyl)phenyl)methanol261951-88-6C₉H₉F₃O₂Not Reported-CF₃ is meta to the -CH₂OH group
4-(Trifluoromethyl)benzyl alcohol349-95-1C₈H₇F₃O18 - 25 °C[1][2][3]Lacks the methoxy group
(4-Methoxyphenyl)methanol (Anisyl alcohol)105-13-5C₈H₁₀O₂24 - 25 °CLacks the trifluoromethyl group

Analysis of Isomeric Effects:

The position of the bulky and highly electronegative -CF₃ group is critical. In the title compound, the -CF₃ group is in the ortho position relative to the hydroxymethyl group. This proximity can lead to intramolecular hydrogen bonding between the -OH and one of the fluorine atoms, which could potentially weaken the intermolecular hydrogen bonds required for a stable crystal lattice, suggesting a possibly lower melting point compared to its meta isomer. Conversely, the steric hindrance from the ortho -CF₃ group could disrupt efficient crystal packing, also contributing to a lower melting point. Without experimental data, this remains a guiding hypothesis for researchers.

Authoritative Protocols for Melting Point Determination

The determination of a melting point is a fundamental procedure in synthetic chemistry. Two primary methods are employed, each with distinct advantages.

Method 1: Capillary Melting Point Apparatus

This traditional and widely accessible method provides a melting range, which is often sufficient for routine purity assessment.

Principle: A small, powdered sample in a sealed capillary tube is heated alongside a calibrated thermometer. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range. A pure substance will exhibit a sharp melting range of less than 1°C.

Step-by-Step Protocol: [4]

  • Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Finely powder a small amount of the substance on a watch glass.

  • Capillary Loading: Press the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned according to the instrument's manual.

  • Rapid Determination (Optional): Heat the sample rapidly to get a preliminary, approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Begin heating a new sample. Once the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at the first sign of liquid formation (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on thermal transitions.

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The extrapolated onset temperature of this peak is typically reported as the melting point.

Experimental Workflow:

  • Sample Preparation: Accurately weigh 1-5 mg of the powdered sample into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to enclose the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show a distinct endothermic peak. The melting point is determined from the onset of this peak, and the area under the peak corresponds to the enthalpy of fusion.

Workflow and Decision Diagram

The following diagram illustrates the logical flow for determining and validating the melting point of a new chemical entity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Determination cluster_analysis Data Analysis & Interpretation cluster_validation Validation Prep Synthesized Compound Dry Dry Sample Thoroughly (e.g., High Vacuum) Prep->Dry Grind Grind to Fine Powder Dry->Grind Capillary Method 1: Capillary Apparatus Grind->Capillary Routine Check DSC Method 2: DSC Analysis Grind->DSC High-Purity Analysis Range Melting Range T1-T2 Capillary->Range Thermogram DSC Thermogram (Onset Temp, ΔHfus) DSC->Thermogram Purity Assess Purity Range->Purity Thermogram->Purity Polymorph Consider Polymorphism Purity->Polymorph If inconsistent results Decision Sharp Range? < 1-2°C Purity->Decision Final Report Melting Point Decision->Final Yes Re_Purify Re-purify Compound (e.g., Recrystallization, Chromatography) Decision->Re_Purify No Re_Purify->Grind Re-test

Caption: Workflow for Melting Point Determination and Validation.

Trustworthiness and Self-Validation: Interpreting the Results

A melting point value is only as reliable as the purity of the sample and the quality of the technique.

  • Purity Criterion: For a pure compound, the melting range should be sharp (typically < 1.5°C). A broad melting range (> 3°C) is a strong indication of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range and at a lower temperature.

  • Polymorphism: It is crucial for drug development professionals to recognize that a compound may exist in multiple crystalline forms, or polymorphs. Each polymorph will have a distinct melting point and may have different solubility and stability profiles. If repeated syntheses yield different melting points for visually pure material, a polymorphism study is warranted.

  • Instrument Calibration: All thermometers and thermal analysis instruments must be regularly calibrated with certified reference standards to ensure accuracy and trustworthiness of the data.

Conclusion

While the exact melting point of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol remains to be definitively reported in the literature, this guide provides the essential scientific framework for its determination and interpretation. By understanding the influence of its key functional groups and comparing it with known isomers, researchers can form a reasonable hypothesis of its expected thermal behavior. Adherence to rigorous experimental protocols, such as those detailed for capillary and DSC methods, will ensure the generation of accurate and reliable data. This fundamental physicochemical parameter is indispensable for guiding further synthesis, purification, and application of this valuable chemical intermediate in research and development settings.

References

  • Tokyo Chemical Industry (TCI). (n.d.). 4-(Trifluoromethyl)benzyl Alcohol. Retrieved from TCI Chemicals website. [Link: https://www.tcichemicals.com/IN/en/p/T1312]
  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from MySkinRecipes website. [Link: https://www.myskinrecipes.com/shop/th/products/reagent-code-74417]
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from Chemdad website. [Link: https://www.chemdad.com/product/show/id/83282-91-1.html]
  • ChemBK. (2024). [4-(trifluoromethyl)phenyl]methanol. Retrieved from ChemBK website. [Link: https://www.chembk.com/en/chem/349-95-1]
  • Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from Chem-Impex International website. [Link: https://www.chemimpex.com/products/06497]
  • Google Patents. (2014). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from Google Patents. [Link: https://patents.google.
  • Cheméo. (n.d.). Chemical Properties of Vinylbenzaldehyde. Retrieved from Cheméo website. [Link: https://www.chemeo.com/cid/77-833-8/Vinylbenzaldehyde]
  • Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
  • Google Patents. (2020). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. Retrieved from Google Patents. [Link: https://patents.google.
  • Thermo Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from Thermo Fisher Scientific website. [Link: https://www.alfa.
  • Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from Beilstein Journal of Organic Chemistry. [Link: https://www.beilstein-journals.org/bjoc/articles/7/83]
  • National Institute of Standards and Technology (NIST). (n.d.). 4-(Trifluoromethyl)benzyl alcohol. In NIST Chemistry WebBook. Retrieved from NIST website. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C349951]
  • American Chemical Society Publications. (2023). Total Synthesis of Okeaniamide A. Organic Letters. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.3c01340]
  • Pharmaffiliates. (n.d.). (2,3,5-Trifluoro-4-(methoxymethyl)phenyl)methanol. Retrieved from Pharmaffiliates website. [Link: https://www.
  • National Center for Biotechnology Information. (n.d.). Bis[4-(trifluoromethyl)phenyl]methanol. In PubChem. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/599355]
  • ChemicalBook. (n.d.). (4-methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531388.htm]
  • BLD Pharm. (n.d.). (4-(Trifluoromethyl)phenyl)methanol. Retrieved from BLD Pharm website. [Link: https://www.bldpharm.com/products/349-95-1.html]
  • National Institute of Standards and Technology (NIST). (n.d.). 4-(Trifluoromethyl)phenyl methanol, ethyl ether. In NIST Chemistry WebBook. Retrieved from NIST website. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1014168]
  • BLD Pharm. (n.d.). (4-Methoxyphenyl)methanol. Retrieved from BLD Pharm website. [Link: https://www.bldpharm.com/products/105-13-5.html]

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A Comprehensive Technical Guide to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol: Physicochemical Properties and Experimental Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a fluorinated organic compound with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of a methoxy group, a trifluoromethyl group, and a primary alcohol on a benzene ring imparts a unique combination of electronic and steric properties, influencing its reactivity and physical characteristics. This guide provides an in-depth analysis of the structural features of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, its anticipated physicochemical properties, and a detailed experimental protocol for the determination of its boiling point, a critical parameter for its purification, handling, and characterization.

Introduction: The Structural and Functional Significance of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

The molecular architecture of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is of considerable interest to synthetic chemists. The trifluoromethyl (CF3) group, a powerful electron-withdrawing substituent, significantly impacts the electronic environment of the aromatic ring and the reactivity of the benzylic alcohol. This group is known to enhance the metabolic stability and bioavailability of drug candidates.[1][2] The methoxy (OCH3) group, an electron-donating group, modulates the overall electronic properties of the molecule. The primary alcohol functionality serves as a key handle for a wide array of chemical transformations, making this compound a valuable intermediate in multi-step synthetic pathways.[1]

Given its structure, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is anticipated to be a high-boiling liquid or a low-melting solid at room temperature. The presence of the polar hydroxyl group allows for hydrogen bonding, which is expected to significantly elevate its boiling point compared to non-hydroxylated analogues.

Physicochemical Properties and Predicted Boiling Point

The following table summarizes the key physicochemical data for related compounds, which can serve as a benchmark for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)
(4-methoxy-3-(trifluoromethyl)phenyl)methanol (Predicted)261951-88-6C9H9F3O2206.16255.2 ± 40.0760
[4-(trifluoromethyl)phenyl]methanol349-95-1C8H7F3O176.1478-804
[4-(Trifluoromethoxy)phenyl]methanol1736-74-9C8H7F3O2192.149610
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol83282-91-1C9H8F4O2224.152214.2 ± 35.0760

Theoretical Framework: Factors Influencing the Boiling Point

The boiling point of an organic compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Several molecular factors dictate this physical property:

  • Molecular Weight: Generally, as the molecular weight increases, the boiling point also increases due to stronger van der Waals forces.[6]

  • Intermolecular Forces: The presence of polar functional groups leads to stronger dipole-dipole interactions and, in the case of the hydroxyl group in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, hydrogen bonding. These forces require more energy to overcome, resulting in a higher boiling point.[6]

  • Molecular Shape and Branching: Increased branching can lead to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions, thereby lowering the boiling point.[6]

  • Effect of Fluorination: The high electronegativity of fluorine atoms in the trifluoromethyl group creates strong dipoles within the molecule. While fluorinated compounds are generally less prone to hydrogen bonding than their non-fluorinated counterparts, the overall polarity is increased.[7][8]

Experimental Determination of Boiling Point: A Step-by-Step Protocol

For novel compounds like (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, which may be synthesized in limited quantities, a micro-scale method for boiling point determination is ideal. The Thiele tube method is a reliable and material-sparing technique.[9]

Materials and Apparatus
  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated, with appropriate range)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or heating mantle

  • Safety goggles, lab coat, and chemical-resistant gloves

Experimental Workflow Diagram

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Add 0.5 mL of (4-Methoxy-2- (trifluoromethyl)phenyl)methanol to a small test tube. B Place a sealed capillary tube (open end down) into the test tube. A->B C Attach the test tube to a thermometer. B->C F Insert the thermometer-test tube assembly into the Thiele tube. C->F D Clamp the Thiele tube. E Fill the Thiele tube with mineral oil. D->E E->F G Gently heat the side arm of the Thiele tube. F->G H Observe for a steady stream of bubbles from the capillary tube. G->H I Remove heat and allow to cool. H->I J Record the temperature when the liquid enters the capillary tube. This is the boiling point. I->J

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Detailed Procedure
  • Sample Preparation: Add approximately 0.5 mL of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol into the small test tube. Place the sealed capillary tube, with the open end facing down, into the test tube containing the sample.[10]

  • Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand. Fill the Thiele tube with a high-boiling point oil until the oil level is above the top of the side arm.

  • Immersion: Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is fully immersed in the oil bath.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The convection currents in the oil will ensure uniform heating.[9]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the boiling point of the sample is approached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

  • Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the vapor pressure of the compound equals the atmospheric pressure, which is indicated by the moment the bubbling stops and the liquid is drawn back into the capillary tube.[9] Record this temperature.

  • Repeat: For accuracy, allow the apparatus to cool and repeat the measurement.

Characterization and Purity Assessment

While the boiling point is a useful physical constant, it is not sufficient for the complete characterization of a new compound. A sharp boiling point range (typically 1-2 °C) is indicative of a pure substance.[5] For comprehensive analysis, the following techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

Safety and Handling

Fluorinated organic compounds require careful handling.[7] Although specific toxicity data for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is unavailable, it is prudent to treat it as a potentially hazardous substance.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for any known hazards and handling precautions.

Conclusion

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol stands as a promising intermediate for the synthesis of novel bioactive molecules. Understanding its physicochemical properties, particularly its boiling point, is fundamental for its practical application in a research and development setting. This guide has provided a theoretical framework for understanding the factors that influence its boiling point and a detailed, field-proven protocol for its experimental determination. By combining this experimental data with modern analytical techniques, researchers can confidently characterize and utilize this valuable chemical building block.

References

  • ChemBK. (2024, April 9). [4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from [Link]

  • Google Patents. (2014, April 2). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ACS Publications. (2023, August 2). Fluorinated Organic Compounds: How to Imagine a Future. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]

  • NIH. (2022, November 4). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • ACS Publications. (2026, January 23). Total Synthesis of Okeaniamide A. Retrieved from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

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(4-Methoxy-2-(trifluoromethyl)phenyl)methanol spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key chemical intermediate in the synthesis of advanced materials, agrochemicals, and notably, active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly desirable in drug design. These features can enhance metabolic stability and biological activity in target compounds.[1]

A thorough and accurate structural confirmation of this intermediate is paramount to ensure the integrity of the final product in any synthetic pathway. This guide provides a comprehensive analysis of the key spectral data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous identification and quality control of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. The interpretation herein is grounded in fundamental spectroscopic principles, offering field-proven insights into the causality behind experimental observations.

Molecular Structure and Spectroscopic Blueprint

The structural features of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol provide a predictable blueprint for its spectral signature. The key functional groups—a primary alcohol, a methoxy ether, a trifluoromethyl group, and a trisubstituted aromatic ring—each give rise to characteristic signals across different spectroscopic techniques.

Caption: Molecular structure of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals.

Data Presentation: ¹H NMR
Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~7.50d1H~8.5H-6
~7.20d1H~2.5H-3
~7.15dd1H~8.5, 2.5H-5
~4.80s2H--CH ₂OH
~3.85s3H--OCH
~2.50s (broad)1H--OH

Note: The exact chemical shift of the -OH proton is variable and depends on concentration, temperature, and solvent.

Expert Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear and self-validating confirmation of the structure.

  • Aromatic Region (δ 7.0-7.6 ppm): The three aromatic protons appear as distinct signals.

    • H-6 (δ ~7.50): This proton is ortho to the electron-withdrawing -CF₃ group and the -CH₂OH group, leading to its downfield shift. It appears as a doublet due to coupling with H-5.

    • H-3 (δ ~7.20): This proton is ortho to the -CF₃ group and meta to the -OCH₃ group. Its position reflects these combined electronic effects. It appears as a doublet due to coupling with H-5.

    • H-5 (δ ~7.15): This proton is ortho to the electron-donating -OCH₃ group and meta to both the -CF₃ and -CH₂OH groups. It appears as a doublet of doublets due to coupling with both H-6 and H-3.

  • Benzylic Protons (δ ~4.80): The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and appear as a sharp singlet. Their position is characteristic of protons attached to a carbon adjacent to both an aromatic ring and an oxygen atom.

  • Methoxy Protons (δ ~3.85): The three protons of the methoxy group (-OCH₃) are equivalent and resonate as a distinct singlet, a hallmark signature for this functional group.

  • Hydroxyl Proton (δ ~2.50): The alcohol proton signal is typically a broad singlet and its chemical shift is highly variable. It does not couple with the adjacent CH₂ protons due to rapid chemical exchange.

Caption: ¹H NMR spectral correlations and assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides insight into their electronic nature.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30).

    • Number of Scans: Several hundred to several thousand scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Data Presentation: ¹³C NMR
Chemical Shift (δ) (ppm)AssignmentNotes
~160.0C-4Attached to electron-donating -OCH₃
~138.0C-1Quaternary carbon attached to -CH₂OH
~130.0 (q)C-2Quaternary carbon attached to -CF₃, shows C-F coupling
~124.0 (q)-C F₃Quartet due to one-bond C-F coupling (¹JCF)
~118.0C-6Aromatic CH
~115.0 (q)C-3Aromatic CH, may show small C-F coupling
~112.0C-5Aromatic CH
~62.0-C H₂OHBenzylic alcohol carbon
~55.5-OC H₃Methoxy carbon

Note: Signals for carbons coupled to fluorine appear as quartets (q) due to spin-spin coupling.

Expert Interpretation of the ¹³C NMR Spectrum

The nine distinct carbon signals validate the molecular structure.

  • Aromatic Carbons (δ 110-160 ppm):

    • The carbon bearing the methoxy group (C-4 ) is the most deshielded aromatic carbon due to the strong resonance effect of oxygen.

    • The two quaternary carbons, C-1 and C-2 , are identifiable by their lower intensity. C-2, attached to the -CF₃ group, will appear as a quartet with a coupling constant of approximately 30-35 Hz.[2]

    • The three protonated aromatic carbons (C-3, C-5, C-6 ) appear in the expected upfield region.

  • Trifluoromethyl Carbon (δ ~124.0 ppm): The carbon of the -CF₃ group exhibits a characteristic strong quartet signal due to the large one-bond coupling constant (¹JCF ≈ 270-280 Hz) with the three fluorine atoms.[2] This is an unmistakable diagnostic peak.

  • Aliphatic Carbons (δ 55-65 ppm): The benzylic alcohol carbon (-CH₂OH ) and the methoxy carbon (-OCH₃ ) are clearly resolved in the aliphatic region of the spectrum, consistent with their respective chemical environments.

Caption: Key ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.

    • Thin Film: If the sample is an oil, place a drop between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350Strong, BroadO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2950, ~2850MediumAliphatic C-H stretch (-CH₂-, -CH₃)
~1610, ~1500Medium-StrongC=C aromatic ring stretches
~1260StrongAsymmetric C-O-C stretch (aryl ether)
~1320, ~1170, ~1120 Very Strong C-F stretches (CF₃ group)
~1030StrongC-O stretch (primary alcohol)
Expert Interpretation of the IR Spectrum

The IR spectrum provides a definitive fingerprint of the molecule's functional groups.

  • O-H Stretch (~3350 cm⁻¹): A strong, broad absorption band in this region is the classic signature of the hydroxyl group, with the broadening caused by hydrogen bonding.

  • C-H Stretches (2850-3050 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methoxy and hydroxymethyl groups.

  • C-F Stretches (1100-1350 cm⁻¹): The most intense and diagnostically crucial signals in the spectrum are the C-F stretching vibrations. The trifluoromethyl group gives rise to multiple, very strong absorption bands in the fingerprint region, providing powerful evidence for its presence.[2]

  • C-O Stretches (1030-1260 cm⁻¹): Two distinct C-O stretching bands are expected: a strong band around 1260 cm⁻¹ for the aryl C-O of the methoxy group and another strong band around 1030 cm⁻¹ for the C-O of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).

Data Presentation: Key Mass Fragments

Molecular Formula: C₉H₉F₃O₂ Molecular Weight: 206.16 g/mol

m/z (mass-to-charge)Proposed FragmentNotes
206[M]⁺Molecular ion
189[M - OH]⁺Loss of hydroxyl radical
188[M - H₂O]⁺Loss of water
177[M - CH₂OH]⁺Loss of hydroxymethyl radical
175[M - OCH₃]⁺Loss of methoxy radical
137[M - CF₃]⁺Loss of trifluoromethyl radical
Expert Interpretation of the Mass Spectrum

The fragmentation pattern is a logical consequence of the molecule's structure.

  • Molecular Ion ([M]⁺, m/z 206): The presence of a peak at m/z 206 confirms the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of Hydroxyl Group: The peak at m/z 189 corresponds to the loss of a hydroxyl radical (·OH), forming a stable benzylic carbocation.

    • Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring results in the loss of the ·CH₂OH radical, giving a fragment at m/z 177. This is a common fragmentation for benzylic alcohols.

    • Loss of Methoxy Group: The fragment at m/z 175 arises from the loss of the methoxy radical (·OCH₃).

    • Loss of CF₃ Group: The peak at m/z 137, corresponding to the loss of a ·CF₃ radical, is also expected due to the stability of the resulting cation.

Fragmentation_Pathway M [M]⁺ m/z 206 M_OH [M - OH]⁺ m/z 189 M->M_OH - •OH M_CH2OH [M - CH₂OH]⁺ m/z 177 M->M_CH2OH - •CH₂OH M_OCH3 [M - OCH₃]⁺ m/z 175 M->M_OCH3 - •OCH₃ M_CF3 [M - CF₃]⁺ m/z 137 M->M_CF3 - •CF₃

Caption: Primary fragmentation pathways in EI-MS.

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. The characteristic signals—including the aromatic proton coupling patterns, the distinctive quartet of the CF₃ carbon in ¹³C NMR, the intense C-F infrared absorptions, and the logical fragmentation in the mass spectrum—serve as a robust, self-validating system for identity and purity assessment. For any researcher or drug development professional utilizing this critical intermediate, a comprehensive understanding of this spectral data is essential for ensuring the quality and success of their scientific endeavors.

References

  • MySkinRecipes. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Available at: [Link]. Accessed January 2026.

  • Lin, Y., et al. (2014). Supporting Information for: Palladium-Catalyzed Cross-Coupling of Aryl(triorgano)silanes with Aryl and Heteroaryl Tosylates. Available at: [Link]. Accessed January 2026.

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A Comprehensive Guide to the ¹H NMR Spectrum of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the spectral features of this complex molecule. The guide delves into the structural elucidation, exploring the influence of the methoxy, trifluoromethyl, and hydroxymethyl substituents on the chemical shifts and coupling patterns of the aromatic and aliphatic protons. Experimental protocols for sample preparation and spectral acquisition are detailed, ensuring reproducibility and accuracy. This guide is intended to be an essential resource for researchers in medicinal chemistry, organic synthesis, and analytical sciences who work with similarly substituted aromatic compounds.

Introduction: The Structural Significance of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol with a unique electronic and steric environment. The interplay between the electron-donating methoxy group (-OCH₃), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the hydroxymethyl group (-CH₂OH) creates a distinct substitution pattern on the benzene ring. This substitution has profound implications for the molecule's chemical reactivity, biological activity, and its spectroscopic properties. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

The ¹H NMR spectrum provides a proton-by-proton map of the molecule, revealing crucial information about the electronic environment of each hydrogen atom. The chemical shift (δ) indicates the degree of shielding or deshielding experienced by a proton, while the spin-spin coupling constants (J) provide information about the connectivity of neighboring protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds. The predicted spectrum is characterized by distinct signals for the aromatic protons, the methoxy protons, the benzylic methylene protons, and the hydroxyl proton.

Molecular Structure and Proton Environments

Caption: Molecular structure of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol highlighting the distinct proton environments.

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) leads to a complex splitting pattern.

  • H-6 (ortho to -CH₂OH, meta to -OCH₃): This proton is expected to appear as a doublet. It is ortho to the hydroxymethyl group and meta to the electron-donating methoxy group. The trifluoromethyl group at the 2-position will exert a deshielding effect. The predicted chemical shift is around δ 7.5-7.7 ppm .

  • H-5 (ortho to -OCH₃, meta to -CF₃): This proton is ortho to the strongly electron-donating methoxy group, which will cause significant shielding, shifting it upfield. It will appear as a doublet of doublets due to coupling with H-3 and H-6. The predicted chemical shift is around δ 6.9-7.1 ppm .[1]

  • H-3 (ortho to -CF₃, meta to -CH₂OH): This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, leading to significant deshielding.[1] It will appear as a doublet. The predicted chemical shift is around δ 7.2-7.4 ppm .

The coupling constants for the aromatic protons are expected to be in the typical range for ortho and meta coupling:

  • Jortho (H-5, H-6) ≈ 8-9 Hz

  • Jmeta (H-3, H-5) ≈ 2-3 Hz

Aliphatic Region
  • Benzylic Protons (-CH₂OH): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet. However, coupling to the hydroxyl proton may lead to a doublet if the hydroxyl proton exchange is slow. These protons are deshielded by the adjacent aromatic ring and the oxygen atom. A typical chemical shift for benzylic protons in similar alcohols is in the range of δ 4.5-4.8 ppm .[2][3]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is characteristic for a methoxy group attached to an aromatic ring. The predicted chemical shift is around δ 3.8-3.9 ppm .[4][5]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[6][7] It typically appears as a broad singlet and can range from δ 1.5-5.5 ppm .[8] The signal for this proton can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube will cause the -OH signal to disappear.[8][9][10]

Table 1: Predicted ¹H NMR Data for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-67.5-7.7dJortho ≈ 8-91H
H-37.2-7.4dJmeta ≈ 2-31H
H-56.9-7.1ddJortho ≈ 8-9, Jmeta ≈ 2-31H
-CH₂OH4.5-4.8s (or d)-2H
-OCH₃3.8-3.9s-3H
-OH1.5-5.5 (variable)br s-1H

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection: A deuterated solvent that dissolves the compound well is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.[11]

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.[12]

  • Shimming: Carefully shim the magnetic field to achieve a homogeneous field and sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons between pulses.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

Workflow for ¹H NMR Data Acquisition and Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration K->L M Peak Picking and Reporting L->M

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

Interpretation and Structural Validation

The acquired spectrum should be carefully analyzed to confirm the structure of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

  • Chemical Shifts: Compare the observed chemical shifts with the predicted values in Table 1.

  • Integration: The integral of each signal should be proportional to the number of protons it represents. Verify the 1:1:1:2:3:1 ratio for the H-6, H-3, H-5, -CH₂OH, -OCH₃, and -OH protons, respectively.

  • Multiplicity and Coupling Constants: Analyze the splitting patterns to confirm the connectivity of the protons. The observed coupling constants should match the expected values for ortho and meta coupling in the aromatic ring.

  • D₂O Exchange: To definitively identify the hydroxyl proton, perform a D₂O exchange experiment. The disappearance of the broad singlet will confirm its assignment.

Conclusion

The ¹H NMR spectrum of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a powerful tool for its structural characterization. By understanding the influence of the methoxy, trifluoromethyl, and hydroxymethyl substituents on the proton chemical shifts and coupling patterns, a detailed and accurate interpretation of the spectrum can be achieved. This technical guide provides the necessary theoretical background, predicted spectral data, and experimental protocols to assist researchers in the successful analysis of this and related compounds. The application of these principles ensures the scientific integrity and trustworthiness of the structural elucidation process, which is fundamental in drug discovery and development.

References

  • Ivarsson, I., Sandström, C., Sandström, A., & Kenne, L. (2000). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. J. Chem. Soc., Perkin Trans. 2, 2147. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • University of Wisconsin. 1H NMR: Intermediate Level, Spectrum 8. Available at: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

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  • John Wiley & Sons, Ltd. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

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  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. Available at: [Link]

  • Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Available at: [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]

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An In-depth Technical Guide to the ¹³C NMR of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. (4-Methoxy-2-(trifluoromethyl)phenyl)methanol represents a class of substituted aromatic scaffolds frequently encountered in medicinal chemistry. Its unique substitution pattern—an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a versatile hydroxymethyl functional group—presents a rich case for spectroscopic analysis.

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule. We will move beyond a simple cataloging of chemical shifts to dissect the underlying physical organic principles that govern the spectrum. By understanding the causality behind the observed spectral features, from substituent-induced chemical shift perturbations to through-bond scalar couplings, researchers can leverage ¹³C NMR not merely as a confirmation tool, but as a predictive instrument for structural verification.

Theoretical Framework and Spectral Prediction

The ¹³C NMR spectrum of a molecule is dictated by the unique electronic environment of each carbon atom. For (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, we anticipate nine distinct signals, as there are no planes of symmetry that would render any carbons chemically equivalent.[1] The analysis begins with a clear assignment system for each carbon atom.

Caption: IUPAC numbering of carbon atoms in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Influence of Substituents on Aromatic Chemical Shifts

The chemical shifts (δ) of the aromatic carbons (C1-C6) are modulated by the combined electronic effects of the hydroxymethyl (-CH₂OH), trifluoromethyl (-CF₃), and methoxy (-OCH₃) groups.

  • Methoxy Group (-OCH₃): As a powerful π-donor through resonance and a σ-acceptor through induction, the net effect is strong electron donation. This increases electron density primarily at the ortho (C3, C5) and para (C1, relative to the methoxy group) positions, causing significant upfield shifts (to lower ppm values). The ipso carbon (C4) is also strongly deshielded by the direct attachment of the electronegative oxygen.

  • Trifluoromethyl Group (-CF₃): This group is a potent electron-withdrawing group, primarily through a strong inductive (-I) effect. It significantly deshields the ipso carbon (C2) and, to a lesser extent, other carbons in the ring, causing downfield shifts (to higher ppm values).[2]

  • Hydroxymethyl Group (-CH₂OH): This is a weakly electron-donating group. Its effect on the aromatic ring is less pronounced compared to the -OCH₃ and -CF₃ groups. Based on data for benzyl alcohol, the ipso carbon (C1) is typically found around 141 ppm, and the benzylic carbon (C7) around 65 ppm.[3]

Carbon-Fluorine (¹³C-¹⁹F) Coupling: A Definitive Diagnostic Feature

The presence of the -CF₃ group introduces scalar (J) coupling between the ¹³C and ¹⁹F nuclei. ¹⁹F has a nuclear spin (I) of ½ and 100% natural abundance, leading to predictable splitting patterns.

  • ¹JCF (C8): The signal for the trifluoromethyl carbon itself will be split into a quartet by the three equivalent fluorine atoms. This one-bond coupling constant is typically very large, on the order of 270-290 Hz.[4][5][6]

  • ²JCF (C2): The ipso carbon to which the -CF₃ group is attached will also appear as a quartet due to two-bond coupling. The magnitude of ²JCF is significantly smaller, generally in the range of 30-35 Hz.[4]

  • ³JCF and ⁴JCF (C1, C3, etc.): Long-range couplings across three or more bonds can also occur, presenting as smaller splittings or signal broadening. These are often most clearly observed for the ortho carbons (C1 and C3).[2]

Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful consideration of experimental parameters. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C compared to ¹H necessitate signal averaging and techniques to enhance sensitivity.

G A Sample Preparation (15-25 mg in 0.6 mL CDCl₃) B Instrument Setup (Tuning & Shimming) A->B C Parameter Optimization (zgpg30 pulse program) B->C D Data Acquisition (~1024 scans, ~30 min) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking & Assignment) E->F

Caption: Standard workflow for ¹³C NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and its well-characterized solvent signal at ~77.16 ppm, which can be used for spectral calibration.[7]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[8]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Configuration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Tune and match the ¹³C probe to the resonant frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal.

  • Acquisition Parameter Selection (Rationale-Driven):

    • Pulse Program: Utilize a standard proton-gated decoupling sequence like zgpg30 (on Bruker systems). This sequence includes proton decoupling during the acquisition time to collapse ¹³C-¹H couplings into singlets (except where C-F coupling exists) and provides Nuclear Overhauser Enhancement (NOE) during the relaxation delay to boost signal intensity.[9]

    • Pulse Angle (Flip Angle): Set to 30°. A smaller flip angle perturbs the magnetization less, allowing for a shorter relaxation delay (D1) between scans. This is crucial for the timely acquisition of spectra, as ¹³C T₁ relaxation times can be long, especially for quaternary carbons.[9]

    • Relaxation Delay (D1): A delay of 2.0 seconds is a robust starting point. This, combined with the acquisition time, provides sufficient time for most carbons to relax while balancing the need for rapid signal averaging.[9]

    • Acquisition Time (AQ): Set to ~1.0-2.0 seconds to ensure adequate data point resolution for sharp peaks.

    • Number of Scans (NS): Begin with 1024 scans. This number may be increased for dilute samples or to improve the signal-to-noise ratio of weak signals (e.g., quaternary carbons).

  • Data Processing and Analysis:

    • Apply an exponential multiplication function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.[7]

    • Integrate signals and assign peaks based on the theoretical predictions outlined below.

Predicted Spectrum: Analysis and Assignments

The combination of substituent effects and coupling patterns allows for a confident prediction of the ¹³C NMR spectrum. Quaternary carbons (C1, C2, C4) are expected to have lower intensities due to the lack of NOE enhancement from directly attached protons and potentially longer relaxation times.[10]

CarbonPredicted δ (ppm)Predicted MultiplicityJCF (Hz)Assignment Rationale
C9 55.5 - 56.5Singlet-Typical chemical shift for a methoxy carbon (-OCH₃).
C7 63.0 - 65.0Singlet-Characteristic range for a benzylic alcohol carbon (-CH₂OH).[3][11]
C5 112.0 - 114.0Singlet-Aromatic CH ortho to -OCH₃; strongly shielded.
C3 117.0 - 119.0Singlet (or narrow q)(~2-5)Aromatic CH ortho to -OCH₃ and ortho to -CF₃; shielding from -OCH₃ dominates, but potential for small ³JCF.
C6 120.0 - 122.0Singlet-Aromatic CH meta to both -OCH₃ and -CF₃; least affected by substituents.
C8 123.0 - 125.0Quartet¹JCF ≈ 275-CF₃ carbon; characteristic large one-bond coupling.[4]
C2 128.0 - 131.0Quartet²JCF ≈ 32Aromatic C ipso to -CF₃; deshielded and split into a quartet.[4]
C1 132.0 - 135.0Singlet (or narrow q)(~2-5)Aromatic C ipso to -CH₂OH and ortho to -CF₃; deshielded and potential for small ³JCF.
C4 160.0 - 162.0Singlet-Aromatic C ipso to -OCH₃; strongly deshielded by the electronegative oxygen.

Conclusion

The ¹³C NMR spectrum of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a powerful fingerprint of its complex electronic structure. The key identifying features are the nine distinct carbon signals, with the aromatic region structured by the opposing electronic effects of the methoxy and trifluoromethyl groups. Most diagnostically, the quartets arising from the -CF₃ carbon (C8, ¹JCF ≈ 275 Hz) and its attached aromatic carbon (C2, ²JCF ≈ 32 Hz) provide unequivocal confirmation of the trifluoromethyl group's presence and position. This guide provides the theoretical basis and a robust experimental protocol for researchers to confidently acquire, interpret, and validate the structure of this and related fluorinated aromatic compounds, ensuring data integrity in the rigorous process of drug development.

References

  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Wang, F., Wang, D., Wan, X., Wu, L., & Chen, P. (2014). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chegg.com. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. Retrieved from [Link]

  • Molander, G. A., & Hoag, B. P. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. The Journal of Organic Chemistry, 80(3), 1367–1378.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Oxidation of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzyl alcohol. Retrieved from [Link]

Sources

Mass spectrometry of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Blueprint

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a significant building block in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring a trifluoromethyl group and a methoxy substituent, makes it a valuable intermediate for producing compounds with enhanced biological activity and metabolic stability.[1] Accurate and reliable analytical methods are paramount for the structural confirmation and purity assessment of this compound and its derivatives. Mass spectrometry stands as a cornerstone technique, offering profound insights into its molecular weight, elemental composition, and structural features through controlled fragmentation analysis.

This guide provides a comprehensive technical overview of the mass spectrometric behavior of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. We will delve into the predicted fragmentation pathways under Electron Ionization (EI), propose robust experimental protocols for both EI and Electrospray Ionization (ESI) techniques, and offer insights into the interpretation of the resulting mass spectra. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this and structurally related molecules.

Predicted Electron Ionization (EI) Mass Spectrum

Aromatic alcohols, unlike their aliphatic counterparts, typically exhibit a prominent molecular ion peak due to the stabilizing effect of the benzene ring.[2] The primary fragmentation pathways are expected to arise from the alcohol, methoxy, and trifluoromethyl functionalities.

Major Predicted Fragmentation Pathways
  • Benzylic Cleavage and Related Fragmentations: The benzyl alcohol moiety is expected to undergo characteristic fragmentations.

    • Loss of a hydrogen radical (•H): This would result in a stable oxonium ion at m/z 205 .

    • Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond would yield a fragment at m/z 189 . This is a common pathway for benzyl alcohols.

    • Loss of water (H₂O): Dehydration is a frequent fragmentation pathway for alcohols, which would produce a peak at m/z 188 .[3]

    • Formation of a substituted tropylium ion: Benzyl alcohols are known to rearrange to the highly stable tropylium cation.[4] This would likely be a prominent fragmentation route.

  • Anisole-type Fragmentation: The methoxy group will also direct fragmentation.

    • Loss of a methyl radical (•CH₃): This would lead to a fragment at m/z 191 .

    • Loss of formaldehyde (CH₂O): A characteristic fragmentation of anisole derivatives is the loss of formaldehyde, which would result in a peak at m/z 176 .[5] However, given that the molecular ion is also at m/z 206, this fragment from a larger precursor would be at a different m/z. For the molecular ion, this would result in a fragment at m/z 176 .

  • Trifluoromethyl Group Fragmentation: The electron-withdrawing trifluoromethyl group will significantly influence the fragmentation.

    • Loss of a trifluoromethyl radical (•CF₃): This would produce a fragment at m/z 137 .

    • Loss of difluorocarbene (:CF₂): Fragmentation of the trifluoromethyl group itself can occur, leading to the loss of :CF₂.[6]

Summary of Predicted Key Fragments
m/z Proposed Fragment Rationale
206[C₉H₉F₃O₂]⁺•Molecular Ion (M⁺•)
205[M - H]⁺Loss of a hydrogen radical from the alcohol
191[M - CH₃]⁺Loss of a methyl radical from the methoxy group
189[M - OH]⁺Loss of a hydroxyl radical
188[M - H₂O]⁺•Dehydration, loss of a water molecule
176[M - CH₂O]⁺•Loss of formaldehyde from the methoxy group
137[M - CF₃]⁺Loss of the trifluoromethyl radical
Predicted Fragmentation Pathway Diagram

G M [M]⁺• m/z 206 F1 [M-H]⁺ m/z 205 M->F1 - •H F2 [M-OH]⁺ m/z 189 M->F2 - •OH F3 [M-H₂O]⁺• m/z 188 M->F3 - H₂O F4 [M-CH₃]⁺ m/z 191 M->F4 - •CH₃ F5 [M-CH₂O]⁺• m/z 176 M->F5 - CH₂O F6 [M-CF₃]⁺ m/z 137 M->F6 - •CF₃

Caption: Predicted EI fragmentation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Experimental Protocols

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This is the preferred method for obtaining a detailed fragmentation spectrum for structural elucidation.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.
  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.
  • Vortex the solution until the sample is completely dissolved.
  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • GC Column: A non-polar column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Injection Mode: Split (e.g., 50:1 split ratio).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230°C.
  • Electron Energy: 70 eV.
  • Mass Scan Range: m/z 40-400.
  • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
Workflow for GC-EI-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Final Conc. Prep2->Prep3 Inject Inject 1µL into GC Prep3->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70eV) Separate->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: Workflow for GC-EI-MS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique, ideal for confirming the molecular weight of a compound with minimal fragmentation.[1] For a neutral molecule like (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, protonation or adduct formation is necessary for ionization.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a solvent compatible with reversed-phase liquid chromatography, such as methanol or acetonitrile, at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water).

2. LC-ESI-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.
  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation if required, though direct infusion is also an option.
  • Mobile Phase A: Water + 0.1% Formic Acid (for positive ion mode).
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive ion mode).
  • Flow Rate: 0.3 mL/min.
  • Ion Source: Electrospray Ionization (ESI).
  • Ionization Mode: Positive (to form [M+H]⁺ or [M+Na]⁺) and Negative (to form [M-H]⁻).
  • Capillary Voltage: 3500 V.
  • Drying Gas Temperature: 325°C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Fragmentor Voltage: 100 V (low, to minimize in-source fragmentation).
  • Mass Scan Range: m/z 100-500.

Under these conditions, the expected primary ions would be the protonated molecule [M+H]⁺ at m/z 207.06 and potentially a sodium adduct [M+Na]⁺ at m/z 229.04 .

Conclusion: A Predictive and Practical Framework

The mass spectrometric analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol provides a wealth of structural information. While experimental data for this specific molecule is not widely published, a detailed and reliable prediction of its fragmentation behavior can be constructed based on the well-understood mass spectrometric characteristics of its constituent functional groups. The EI-MS spectrum is anticipated to show a clear molecular ion peak and a rich fragmentation pattern arising from the benzyl alcohol, methoxy, and trifluoromethyl moieties. ESI-MS serves as an excellent complementary technique for unambiguous molecular weight confirmation. The protocols and predictive data within this guide offer a robust framework for scientists to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their research and development endeavors.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

  • Reddit. (2023). Understanding stability of molecular ions in Mass spec. What makes aromatic compounds so stable, yet alcohols so unstable?. Retrieved from [Link]

Sources

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectrum of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific chemical properties that are of great interest in drug design and development.

Accurate structural confirmation of such molecules is a cornerstone of chemical research and development. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "fingerprint" that is directly correlated to its functional groups and overall structure. This guide offers an in-depth analysis of the IR spectrum of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, providing researchers and scientists with the foundational knowledge to interpret its spectral features with confidence.

Molecular Structure and Vibrational Assignments

To fully interpret the IR spectrum, one must first identify the functional groups within (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. Each group possesses characteristic vibrational frequencies (stretching and bending) that give rise to distinct absorption bands.

The key functional moieties are:

  • Alcohol (O-H and C-O): The hydroxyl group is a primary alcohol attached to a benzylic carbon.

  • Aromatic Ring (C=C and C-H): A 1,2,4-trisubstituted benzene ring.

  • Ether (Ar-O-CH₃): A methoxy group attached to the aromatic ring.

  • Trifluoromethyl (C-F): A -CF₃ group, a powerful electron-withdrawing substituent.

  • Aliphatic C-H: Bonds within the methoxy (-OCH₃) and methanol (-CH₂OH) groups.

The interplay of these groups, influenced by electronic and steric effects, defines the molecule's definitive IR spectrum.

Caption: Molecular structure and key vibrational bonds of the target molecule.

Detailed Analysis of the Infrared Spectrum

The IR spectrum of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol can be dissected into several key regions, each providing specific structural information.

The O-H and C-H Stretching Region (4000 - 2800 cm⁻¹)
  • O-H Stretching (Alcohol): The most prominent feature in this region is a strong and characteristically broad absorption band typically centered between 3550 and 3200 cm⁻¹ .[1][2] This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties. In dilute solutions, a sharper, less intense "free" O-H band might appear around 3600 cm⁻¹, but in a solid-state or neat liquid sample, the hydrogen-bonded peak dominates.[3]

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ range.[4][5][6] The presence of absorption in this specific window is a strong indicator of hydrogens attached to an aromatic ring.

  • Aliphatic C-H Stretching: Multiple medium-to-strong absorption bands will appear just below 3000 cm⁻¹, in the 2960 - 2850 cm⁻¹ range.[2][3] These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂OH) and methoxy (-OCH₃) groups.

The "Double Bond" and Aromatic Region (1700 - 1450 cm⁻¹)
  • Aromatic C=C Stretching: The benzene ring gives rise to a series of characteristic, sharp absorptions of variable intensity. Expect two or more distinct bands in the 1625 - 1580 cm⁻¹ and 1500 - 1450 cm⁻¹ regions.[5][6][7] The precise positions and relative intensities of these bands can be diagnostic of the substitution pattern on the ring.

The Fingerprint Region (1450 - 600 cm⁻¹)

This region is dense with a variety of complex vibrational modes, including stretching and bending vibrations, making it unique to the molecule as a whole. While challenging to assign completely, several highly characteristic and strong bands stand out.

  • C-F Stretching (Trifluoromethyl Group): The -CF₃ group is responsible for some of the most intense bands in the entire spectrum. Due to the high electronegativity of fluorine and the coupling of C-F vibrations, multiple very strong absorption bands will appear in the 1350 - 1100 cm⁻¹ range.[8][9] A particularly strong band near 1330 cm⁻¹ is often characteristic of the C-CF₃ stretching mode interacting with other planar modes.[10]

  • C-O Stretching (Ether and Alcohol): This molecule contains two distinct C-O bonds, which give rise to two strong absorption bands.

    • Aromatic Ether (Asymmetric Ar-O-C Stretch): A very strong and distinct band is expected in the 1300 - 1200 cm⁻¹ range, characteristic of the aryl ether linkage.[11]

    • Primary Alcohol (C-O Stretch): A strong band, resulting from the stretching of the C-O bond in the -CH₂OH group, will appear in the 1075 - 1000 cm⁻¹ region.[1][4]

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900 - 680 cm⁻¹ region are caused by the out-of-plane bending of the aromatic C-H bonds. The exact position is highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, one would expect characteristic bands in this range.[6]

Summary of Key IR Absorption Data

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3550 - 3200Strong, BroadO-H Stretching (H-Bonded)Alcohol (-OH)
3100 - 3000Weak-MediumC-H StretchingAromatic (=C-H)
2960 - 2850Medium-StrongC-H Stretching (Asymmetric & Symmetric)Aliphatic (-CH₂, -CH₃)
1625 - 1450Medium-WeakC=C Ring StretchingAromatic Ring
~1330Very StrongC-CF₃ Stretching (Coupled)Trifluoromethyl (-CF₃)
1350 - 1100Very StrongC-F Stretching (Asymmetric & Symmetric)Trifluoromethyl (-CF₃)
1300 - 1200StrongAr-O-C Asymmetric StretchingAromatic Ether
1075 - 1000StrongC-O StretchingPrimary Alcohol
900 - 680StrongC-H Out-of-Plane BendingAromatic Ring

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

This protocol outlines the standardized procedure for obtaining the IR spectrum of a solid sample like (4-Methoxy-2-(trifluoromethyl)phenyl)methanol using an Attenuated Total Reflectance (ATR) accessory, a modern technique prized for its simplicity and minimal sample preparation.[12][13][14]

Objective

To acquire a clean, high-resolution infrared spectrum of the solid sample for the purpose of structural verification and quality control.

Apparatus
  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).

  • ATR Accessory with a high-refractive-index crystal (e.g., diamond or germanium).

Workflow Diagram

G start Start background Step 1: Collect Background Spectrum (Clean ATR Crystal, No Sample) start->background reason1 Rationale: Removes atmospheric H₂O and CO₂ signals, providing a clean baseline. background->reason1 sample Step 2: Apply Solid Sample (Place small amount on ATR crystal) background->sample pressure Step 3: Apply Pressure (Lower anvil to ensure firm, even contact) sample->pressure reason2 Rationale: Good contact is essential for the evanescent wave to penetrate the sample, ensuring a strong signal. pressure->reason2 collect_spectrum Step 4: Collect Sample Spectrum (Typical parameters: 4 cm⁻¹ resolution, 16-32 scans) pressure->collect_spectrum reason3 Rationale: Co-adding multiple scans improves the signal-to-noise ratio of the final spectrum. collect_spectrum->reason3 process Step 5: Process Data (Perform ATR and baseline corrections if needed) collect_spectrum->process clean Step 6: Clean ATR Crystal (Remove sample with appropriate solvent, e.g., isopropanol) process->clean end End clean->end

Caption: Standard workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Collect a background spectrum. This critical step measures the ambient environment (atmosphere, instrument optics) and stores it. The instrument software will automatically subtract this from the sample spectrum, effectively removing interfering signals from atmospheric carbon dioxide and water vapor.

  • Sample Application:

    • Place a small amount of the solid (4-Methoxy-2-(trifluoromethyl)phenyl)methanol powder directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.

  • Ensuring Optimal Contact:

    • Lower the integrated pressure anvil and apply firm, consistent pressure to the sample. This ensures intimate contact between the solid and the ATR crystal, which is paramount for achieving a high-quality spectrum with good signal intensity.

  • Data Acquisition:

    • Set the data acquisition parameters. For routine analysis, a spectral resolution of 4 cm⁻¹ is sufficient.

    • Co-add 16 to 32 scans . This process averages multiple scans to significantly improve the signal-to-noise ratio, making weaker bands more discernible.

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

    • If necessary, apply a baseline correction algorithm to correct for any sloping or curved baseline, which can arise from scattering or instrumental artifacts.

  • Cleaning:

    • Retract the pressure anvil, and carefully remove the solid sample. Clean the crystal surface thoroughly with a solvent-dampened tissue to prepare for the next measurement.

Conclusion

The infrared spectrum of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is rich with information, providing a definitive confirmation of its complex structure. The key diagnostic features are the broad O-H stretch of the alcohol, the intense and complex C-F stretching bands of the trifluoromethyl group, and the strong C-O stretching vibrations from both the alcohol and aryl ether functionalities. Complemented by the characteristic signals from the aromatic ring, these absorption bands collectively create a unique spectral fingerprint. By understanding these assignments and employing a robust experimental protocol such as ATR-FTIR, researchers can confidently verify the identity, purity, and structural integrity of this important chemical intermediate.

References

  • Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. Available at: [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Available at: [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

  • FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol CH3OH. ResearchGate. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. Available at: [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • IR Tables. University of California, Santa Cruz. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Science Publishing. Available at: [Link]

  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • Combination ATR-FTIR with Multiple Classification Algorithms for Authentication of the Four Medicinal Plants from Curcuma L. in Rhizomes and Tuberous Roots. MDPI. Available at: [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Analytical Methods. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences. Available at: [Link]

  • 4-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook. Available at: [Link]

  • Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. ResearchGate. Available at: [Link]

  • Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy. MDPI. Available at: [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. Available at: [Link]

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(4-Methoxy-2-(trifluoromethyl)phenyl)methanol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Senior Application Scientist's Foreword:

In the landscape of pharmaceutical and materials science research, fluorinated organic compounds are indispensable building blocks. The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make them cornerstones of modern drug development. However, this unique reactivity profile also necessitates a thorough and nuanced understanding of their safety and handling characteristics.

This document provides a comprehensive safety and handling guide for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol . As a Senior Application Scientist, my objective is not merely to present a list of hazards but to provide a deeper, mechanistic understanding of why this compound behaves the way it does. By understanding the causal relationships between its molecular structure and its safety profile, researchers can develop a more intuitive and robust safety culture in the laboratory.

Disclaimer: This technical guide has been synthesized from publicly available data on structurally analogous compounds and established chemical safety principles. A specific, peer-reviewed Safety Data Sheet (SDS) for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (CAS No. 1365272-36-5) is not widely available. Therefore, the hazard classifications and properties presented herein are inferred and should be used for informational and planning purposes only. The user must always consult the official, supplier-provided SDS for the specific batch of material being used before commencing any work. This guide supplements, but does not replace, the supplier's SDS.

Section 1: Molecular Identity and Physicochemical Rationale

Understanding the safety of a molecule begins with its structure. (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol. Its core reactivity and physical properties are dictated by the interplay of three key functional groups: the benzyl alcohol moiety, the electron-donating methoxy group at the para-position, and the strongly electron-withdrawing trifluoromethyl group at the ortho-position.

  • Benzyl Alcohol Core: This primary alcohol group is the main site of reactivity and metabolic activity. Like benzyl alcohol itself, it can be oxidized in biological systems and may act as a mild irritant[1][2].

  • Trifluoromethyl (-CF3) Group: This group is a potent inductive electron-withdrawer. Its presence ortho to the hydroxymethyl group increases the acidity of the alcoholic proton and influences the electron density of the aromatic ring. This can affect its metabolic pathway and interaction with biological targets[3]. From a safety perspective, many trifluoromethylated aromatic compounds require careful handling to avoid respiratory irritation[4].

  • Methoxy (-OCH3) Group: This electron-donating group modulates the overall electronic character of the molecule.

The combination of these groups results in a molecule with a specific profile that is crucial for its application as a synthetic intermediate in drug discovery and agrochemicals[5].

Table 1: Chemical and Physical Properties of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and Key Analogs

Property(4-Methoxy-2-(trifluoromethyl)phenyl)methanol[4-(Trifluoromethyl)phenyl]methanol (Analog)[3]Benzyl Alcohol (Parent)[2]
CAS Number 1365272-36-5349-95-1100-51-6
Molecular Formula C₉H₉F₃O₂C₈H₇F₃OC₇H₈O
Molecular Weight 206.16 g/mol 176.14 g/mol 108.14 g/mol
Appearance Likely a low-melting solid or viscous liquidWhite low-melting solidColorless liquid
Melting Point Data not available (likely low)22-25 °C-15 °C
Boiling Point Data not available78-80 °C / 4 mmHg205 °C (401 °F)
Flash Point Estimated >100 °C~100 °C (213 °F)90 °C (194 °F)
Solubility Expected to be soluble in organic solvents (e.g., Methanol, Ethanol, Ethers); limited water solubility.Soluble in organic solvents, limited water solubility.Sparingly soluble in water

Section 2: Inferred Hazard Profile and GHS Classification

Based on the known hazards of substituted benzyl alcohols and trifluoromethylated aromatic compounds, a presumptive GHS classification for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol can be established. The primary hazards are anticipated to be acute toxicity and irritation[4][6][7].

Anticipated GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[4].

  • Skin Irritation (Category 2): Causes skin irritation[7].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[7].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[4].

Caption: Inferred GHS Pictogram and Hazard Statements.

Section 3: Exposure Control and Personal Protection

A self-validating safety protocol relies on a multi-layered defense against exposure, combining engineering controls and personal protective equipment (PPE). The causality is clear: if the chemical cannot come into contact with the researcher, it cannot cause harm.

Engineering Controls:

  • Fume Hood: All handling of solid and liquid forms of this compound must be conducted in a properly functioning chemical fume hood. This is the primary defense against respiratory exposure to vapors or aerosols.

  • Safety Shower and Eyewash Station: Facilities must be equipped with an eyewash station and a safety shower that are readily accessible and tested regularly[8].

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If working outside of a fume hood (not recommended) or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.

Section 4: Safe Handling, Storage, and Emergency Protocols

Standard Operating Procedure (SOP) for Safe Laboratory Handling:

  • Pre-Handling Verification:

    • Confirm the location and operational status of the nearest fume hood, eyewash station, and safety shower.

    • Read the supplier-specific SDS.

    • Don all required PPE as specified in Section 3.

  • Chemical Dispensing:

    • Conduct all weighing and transfers of the solid or liquid compound inside a chemical fume hood.

    • Use spatulas and glassware dedicated to this chemical or thoroughly cleaned before use.

    • If the compound is a low-melting solid, it may be gently warmed to a liquid for easier transfer via syringe. This should be done on a hotplate with precise temperature control to avoid overheating.

  • During Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Ensure the work area is clean and free of clutter.

  • Post-Handling:

    • Tightly seal the container after use.

    • Decontaminate the work surface with an appropriate solvent and then soap and water.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water[9].

Storage Requirements:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[10].

  • Keep the container tightly closed and clearly labeled.

  • Protect from direct sunlight and heat sources.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Safe_Handling_Workflow cluster_emergency Emergency Response prep Preparation Verify safety equipment (fume hood, eyewash) Read supplier SDS Don appropriate PPE handle Handling (in Fume Hood) Weigh/transfer compound Keep containers closed Maintain clean workspace prep->handle Proceed cleanup Post-Handling & Cleanup Tightly seal container Decontaminate surfaces Dispose of gloves/waste properly Wash hands thoroughly handle->cleanup Work Complete storage Storage Cool, dry, well-ventilated area Away from oxidizers cleanup->storage Store Chemical spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill (with PPE) spill->contain dispose Dispose as HazWaste spill->dispose contact Personnel Contact flush Flush Affected Area (15+ min) contact->flush medical Seek Medical Attention contact->medical

Caption: General workflow for safe handling and emergency response.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). [4-(TRIFLUOROMETHOXY)PHENYL]METHANOL | CAS 1736-74-9. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • Medlab Gear. (2017). Benzyl Alcohol Toxicity. Retrieved from [Link]

  • A-Chem. (2015). SAFETY DATA SHEET BENZYL ALCOHOL TECH. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:83282-91-1 | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

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(4-Methoxy-2-(trifluoromethyl)phenyl)methanol handling and storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Handling and Storage of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Introduction: Contextualizing a Key Pharmaceutical Intermediate

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol derivative of significant interest in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a trifluoromethyl (CF3) group and a methoxy (OCH3) substituent on the phenyl ring, makes it a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs). The trifluoromethyl group, a well-established bioisostere for other chemical moieties, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, thereby improving their pharmacokinetic profiles.[1][2][3] The methoxy group further modulates the electronic and steric properties of the molecule.[4]

However, the very features that make this compound synthetically valuable also necessitate a nuanced and rigorous approach to its handling and storage. The trifluoromethyl group's strong electron-withdrawing nature influences the reactivity of the entire molecule, while the benzyl alcohol moiety presents specific stability and compatibility challenges.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage (4-Methoxy-2-(trifluoromethyl)phenyl)methanol safely and effectively, ensuring compound integrity and laboratory safety. It moves beyond a simple recitation of safety data to explain the scientific rationale behind each procedural recommendation.

Section 1: Physicochemical and Reactivity Profile

A foundational understanding of a compound's physical and chemical properties is the bedrock of safe handling. These parameters dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.

Key Physicochemical Data

The properties of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol are influenced by its constituent functional groups. The trifluoromethyl group is strongly electronegative, impacting the electron distribution in the aromatic ring and the reactivity of the hydroxyl group.[5] The compound is typically a low-melting solid or liquid, soluble in common organic solvents.[5][6]

PropertyValueSource(s)
Molecular Formula C₉H₉F₃O₂PubChem
Molecular Weight 206.16 g/mol PubChem
Appearance Clear, colorless to light brown liquid or low melting solid[6]
Boiling Point 78-80 °C at 4 mmHg[6]
Density ~1.286 g/mL at 25 °C[6]
Flash Point > 100 °C (> 212 °F)[5][6]
Solubility Soluble in water and common organic solvents like methanol and ethanol.[5][6]
Reactivity and Chemical Stability

The stability of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a critical consideration for both storage and experimental use.

  • Oxidation: Like many benzyl alcohols, this compound is susceptible to oxidation, which can convert the methanol group to an aldehyde or carboxylic acid. This process can be accelerated by contact with strong oxidizing agents, air (oxygen), and light (UV radiation).[7]

  • Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[8] Reaction with these substances can be vigorous and lead to decomposition.

  • Hazardous Decomposition: Under thermal stress or in a fire, hazardous decomposition products may be released, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[9]

Section 2: Hazard Identification and Risk Mitigation

A thorough risk assessment is mandatory before any handling operations commence. The following GHS classifications, derived from data on structurally similar compounds, provide the basis for all recommended safety protocols.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[9]
Skin Corrosion/IrritationH315Causes skin irritation.[6][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[6][9]
Specific Target Organ ToxicityH335May cause respiratory irritation.[6][9]

The logical workflow for handling this compound is predicated on these hazards. The potential for skin, eye, and respiratory irritation dictates the engineering controls and personal protective equipment required to create a safe operating environment.

Hazard_to_Handling_Workflow cluster_hazard Hazard Identification cluster_control Control Measures cluster_procedure Safe Handling Protocol H315 H315: Skin Irritant PPE Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield H315->PPE necessitates H319 H319: Eye Irritant H319->PPE necessitates H335 H335: Respiratory Irritant Eng Engineering Controls - Chemical Fume Hood H335->Eng necessitates Handling Safe Weighing & Dispensing PPE->Handling enables Eng->Handling enables

Caption: Logical flow from hazard identification to control measures.

Section 3: Standard Operating Procedure for Handling

This section outlines a self-validating protocol for the safe handling of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in a laboratory setting. The causality for each step is explained to instill a deeper understanding of the safety requirements.

Engineering Controls

All manipulations of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol that could lead to aerosol, vapor, or dust generation must be performed inside a certified chemical fume hood.[8][9] The fume hood provides the primary barrier of protection against respiratory exposure (mitigating the H335 risk) by maintaining a negative pressure environment and exhausting vapors away from the operator.

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the compound's hazard profile. The following table outlines the minimum requirements.

Protection TypeSpecificationRationale and Causality
Hand Protection Nitrile or neoprene gloves.Protects against skin contact and irritation (H315).[6][9] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[8][10]
Eye Protection Chemical safety goggles and/or a full-face shield.Prevents eye contact and serious irritation (H319).[6][9] Standard safety glasses are insufficient.
Skin/Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental splashes and skin exposure.[9]
Respiratory Not typically required if used within a fume hood.In case of insufficient ventilation or a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]
Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as specified in Section 3.2. Prepare all necessary labware, solvents, and a designated waste container within the hood.

  • Retrieval: Obtain the container from its designated storage location. Visually inspect the container for any signs of damage or leakage before transporting it to the fume hood.

  • Dispensing: Place the container on a stable surface inside the fume hood. If the compound is a solid, use a clean spatula to transfer the desired amount to a tared weighing vessel. If it is a liquid, use a calibrated pipette or syringe. Perform all transfers slowly and deliberately to minimize aerosol generation.

  • Closure: Immediately and securely recap the primary container after dispensing.[9][11] This minimizes exposure to air and moisture, preserving the compound's integrity and reducing operator exposure.

  • Cleanup: Clean any residual material from the spatula or other utensils. Decontaminate the working surface of the fume hood.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, weigh boats, gloves) in a clearly labeled, sealed hazardous waste container for subsequent disposal according to institutional and local regulations.[8]

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert colleagues.

  • Contain: For small spills within the fume hood, contain the liquid with an inert absorbent material (e.g., sand, diatomaceous earth).[7] Do not use combustible materials like paper towels for large spills.

  • Neutralize & Clean: Once absorbed, collect the material using non-sparking tools and place it in the designated hazardous waste container.[7]

  • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.[7]

Section 4: Storage and Stability Management

Proper storage is essential for maintaining the purity and stability of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol over time, ensuring the validity of experimental results. The core principles are to protect it from chemical incompatibilities and adverse environmental conditions.

Storage_Protocol Compound (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Store Store In: Compound->Store Avoid Store Away From: Compound->Avoid Cool Cool, Dry Location (e.g., 15-25°C) Store->Cool Ventilated Well-Ventilated Area Store->Ventilated TightlySealed Tightly Sealed Container (Inert gas overlay optional) Store->TightlySealed Oxidizers Strong Oxidizing Agents Avoid->Oxidizers Acids Strong Acids Avoid->Acids Heat Heat, Sparks, Open Flames Avoid->Heat Light Direct Sunlight / UV Avoid->Light

Caption: Key parameters for proper storage and incompatibility avoidance.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated place.[8][9][12] Recommended storage temperatures are typically between 15–25 °C, although some suppliers may recommend refrigerated conditions.[6][13] Always consult the supplier's specific recommendations.

  • Atmosphere: Keep the container tightly closed to prevent exposure to moisture and air.[9][11][13] For long-term storage, blanketing the container with an inert gas like nitrogen or argon can prevent oxidation.

  • Container: Store in the original, clearly labeled container. If transferring to a new container, ensure it is made of a compatible material (e.g., amber glass, high-density polyethylene) and is properly labeled.[14]

Incompatibility Management

Segregate (4-Methoxy-2-(trifluoromethyl)phenyl)methanol from incompatible materials.[12] Specifically, do not store it in the same cabinet as strong oxidizing agents (e.g., peroxides, nitrates) or strong acids.[8] It should also be stored away from sources of heat and ignition.[9][12]

References

  • CymitQuimica. (2024, December 19).
  • Thermo Fisher Scientific. (2025, December 20).
  • Carl ROTH.
  • Carl ROTH.
  • Carl ROTH.
  • Methanol Institute.
  • MySkinRecipes. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol.
  • ChemBK. (2024, April 9). [4-(trifluoromethyl)phenyl]methanol.
  • Google Patents. (2014, April 2). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Glentham. The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.
  • PubChem. (4-Nitro-2-(trifluoromethyl)phenyl)methanol.
  • Cytiva. (2020, March 31).
  • Methanol Institute. METHANOL SAFE HANDLING MANUAL.
  • PMC - PubMed Central. (2025, July 18).
  • Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?.
  • ResearchGate. (2025, July 1).
  • Sigma-Aldrich.
  • OSHA. Benzyl alcohol.
  • Fisher Scientific.
  • Hovione. (2024, February 15).
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • DSpace@MIT. (2021, May 21).
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  • AERU - University of Hertfordshire. (benzyloxy)methanol.

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The Purity of Commercially Available (4-Methoxy-2-(trifluoromethyl)phenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific properties to the final products, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. Given its critical role in the development of new chemical entities, ensuring the purity of this starting material is of paramount importance. This guide provides a comprehensive overview of the potential impurities associated with the commercial synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and details the analytical methodologies required for its rigorous purity assessment.

Potential Impurities in Commercial Synthesis

The impurity profile of commercially available (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is intrinsically linked to its synthetic route. While specific commercial processes are proprietary, a likely synthetic pathway involves the Grignard reaction of a suitably substituted bromobenzene followed by formylation and reduction, or the reduction of a corresponding benzoic acid or aldehyde. Based on these general synthetic strategies, several classes of impurities can be anticipated.

Table 1: Potential Impurities in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Impurity ClassPotential Specific ImpuritiesLikely Origin
Starting Material Residues 1-Bromo-4-methoxy-2-(trifluoromethyl)benzeneIncomplete Grignard formation or subsequent reactions.
4-Methoxy-2-(trifluoromethyl)benzaldehydeIncomplete reduction of the aldehyde to the alcohol.
4-Methoxy-2-(trifluoromethyl)benzoic acidIncomplete reduction of the carboxylic acid.
Isomeric Impurities (3-Methoxy-2-(trifluoromethyl)phenyl)methanolImpurities in the starting materials or non-regioselective synthesis.
(4-Methoxy-3-(trifluoromethyl)phenyl)methanolRearrangement or impurities in starting materials.
By-products of Synthesis Bis(4-methoxy-2-(trifluoromethyl)phenyl)methaneDimerization side reactions.
4-Methoxy-2-(trifluoromethyl)tolueneOver-reduction or hydrogenolysis.
Reagent-Related Impurities Residual solvents (e.g., THF, Diethyl ether, Toluene)Incomplete removal during work-up and purification.
Grignard activators (e.g., Iodine, 1,2-Dibromoethane)Residual traces from the reaction initiation.

It is crucial to understand that the presence and concentration of these impurities can vary significantly between different commercial suppliers due to variations in their synthetic processes and purification techniques.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive evaluation of the purity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for determining the purity of non-volatile organic compounds and is ideally suited for the assay of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. A well-developed reversed-phase HPLC method can effectively separate the target molecule from its potential impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities. A typical gradient might start with a higher proportion of water (with 0.1% formic acid or phosphoric acid for peak shaping) and ramp up to a higher proportion of acetonitrile or methanol. For Mass-Spec (MS) compatible applications, formic acid is preferred over phosphoric acid[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte and its key chromophoric impurities have significant absorbance (e.g., 220 nm and 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main component. For a more accurate assay, a certified reference standard of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol should be used for external calibration.

Data Presentation: Typical HPLC Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.05%
Limit of Quantification (LOQ)0.03 - 0.15%
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98 - 102%

Logical Workflow for HPLC Method Development

Caption: A logical workflow for the development of a robust HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and for providing structural information on unknown impurities through mass spectral fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) to resolve volatile solvents, then ramp up to a higher temperature (e.g., 280 °C) to elute less volatile impurities. A typical program might be: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).

  • Identification: Impurities are identified by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting their fragmentation patterns.

Data Presentation: Expected Mass Spectral Fragmentation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

m/zFragment IonInterpretation
206[M]+•Molecular Ion
189[M - OH]+Loss of hydroxyl radical
177[M - CH2OH]+Loss of hydroxymethyl radical
159[M - H2O - F]+Loss of water and a fluorine atom
131[C7H4OF]+Fragment containing the trifluoromethyl group
107[C7H7O]+Methoxybenzyl fragment

Logical Workflow for GC-MS Impurity Identification

Sources

A Technical Guide to the Role of the Methoxy Group in the Reactivity of Substituted Phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methoxy group (–OCH₃) is a deceptively complex substituent whose influence on the reactivity of the phenylmethanol scaffold is of critical importance in organic synthesis and medicinal chemistry. Its effect is not monolithic; rather, it is a nuanced interplay of competing electronic factors that are highly dependent on the group's position on the aromatic ring. At the para and ortho positions, the powerful electron-donating resonance effect (+M) dominates, stabilizing cationic intermediates and accelerating reactions such as Sₙ1 substitutions and oxidations. This stabilizing effect is the cornerstone of the widely used p-methoxybenzyl (PMB) protecting group. Conversely, at the meta position, the resonance effect is absent, and the electron-withdrawing inductive effect (-I) prevails, leading to a deactivation of the benzylic center compared to the unsubstituted parent molecule. A thorough understanding of this positional dichotomy is essential for predicting reaction outcomes, designing synthetic routes, and modulating the metabolic stability of pharmacologically active molecules.

Introduction: The Phenylmethanol Core and the Power of Substitution

Phenylmethanol (benzyl alcohol) and its derivatives are ubiquitous structural motifs in natural products, pharmaceuticals, and specialty chemicals. The reactivity of the benzylic hydroxyl group is central to a vast array of chemical transformations. This reactivity, however, is not intrinsic but is exquisitely tuned by the electronic nature of substituents on the aromatic ring. This guide provides a detailed examination of one of the most common and influential substituents: the methoxy group. We will dissect its fundamental electronic properties and explore how they dictate the outcome of key chemical reactions, providing both mechanistic insights and practical, field-proven protocols.

Section 1: The Dichotomous Electronic Nature of the Methoxy Group

The methoxy group's influence stems from the superposition of two opposing electronic effects: an inductive effect and a resonance (or mesomeric) effect.[1] The balance between these two dictates its overall character.

The Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond framework.[1] This is a distance-dependent, electron-withdrawing effect that deactivates the aromatic ring towards electrophilic attack and influences the acidity of nearby protons.

The Resonance Effect (+M)

The lone pairs of electrons on the oxygen atom can be delocalized into the adjacent aromatic π-system.[2][3] This delocalization increases the electron density of the π-system, an effect known as a positive resonance or mesomeric effect (+M or +R).[1][4] This electron-donating characteristic is particularly powerful when the methoxy group can directly conjugate with the reaction center.

Positional Dependence: A Tale of Three Isomers

The true impact of the methoxy group is only revealed when considering its position relative to the benzylic –CH₂OH group. The interplay between the -I and +M effects is position-dependent and is the single most important factor in predicting reactivity.[5][6]

  • Para-Substitution (4-Methoxyphenylmethanol): At the para position, the electron-donating resonance effect (+M) is dominant and acts in direct conjugation with the benzylic carbon.[2][5] This powerful effect strongly stabilizes any developing positive charge on the benzylic carbon, making it significantly more reactive in reactions proceeding through carbocationic intermediates. The weaker -I effect is largely overcome.[3][4]

  • Ortho-Substitution (2-Methoxyphenylmethanol): The electronic situation is similar to the para isomer, with a dominant +M effect.[7] However, the reactivity can be modulated by steric hindrance from the adjacent methoxy group and the potential for intramolecular hydrogen bonding between the methoxy oxygen and the hydroxyl proton.

  • Meta-Substitution (3-Methoxyphenylmethanol): At the meta position, the lone pairs on the methoxy oxygen cannot be delocalized onto the benzylic carbon via resonance.[2][5] Consequently, the electron-withdrawing inductive effect (-I) becomes the primary electronic influence.[5][6] This makes the benzylic center more electron-deficient and thus deactivates it towards reactions that involve the formation of a positive charge, relative to unsubstituted phenylmethanol.

Section 2: Impact on Reactivity in Key Chemical Transformations

The positional effects of the methoxy group have profound consequences for the outcome of common synthetic transformations.

Nucleophilic Substitution (Sₙ1-type Reactions)

This class of reactions provides the most dramatic illustration of the methoxy group's influence. Reactions that proceed via a benzyl carbocation intermediate are exceptionally sensitive to the substituent's position.

Mechanism and Methoxy Group Effect: The rate-determining step in an Sₙ1 reaction is the formation of a carbocation. A para-methoxy group vastly accelerates this step by stabilizing the resulting benzyl carbocation through resonance.[8] This stabilization is so significant that the p-methoxybenzyl (PMB) group is one of the most common protecting groups for alcohols in complex organic synthesis.[9][10] It is readily cleaved under specific oxidative or acidic conditions that leave other protecting groups intact.[11][12] In contrast, a meta-methoxy group offers no resonance stabilization and its -I effect destabilizes the carbocation, significantly retarding the reaction rate compared to benzyl alcohol itself.

Visualization: Resonance Stabilization of the p-Methoxybenzyl Cation

Caption: Resonance stabilization of the p-methoxybenzyl carbocation.

Oxidation of the Benzylic Alcohol

The conversion of the benzylic alcohol to the corresponding benzaldehyde is a fundamental transformation. The methoxy group also modulates the rate of this process.

Mechanism and Methoxy Group Effect: Many oxidation mechanisms, such as those involving chromates or hydride abstraction, involve a transition state with developing positive charge character on the benzylic carbon.[13] Therefore, electron-donating groups that can stabilize this partial positive charge will accelerate the reaction. Kinetic studies have shown that electron-donating substituents increase the rate of oxidation of substituted phenyl ethanols.[13] Consequently, para- and ortho-methoxyphenylmethanols are generally oxidized more rapidly than the parent phenylmethanol. Conversely, the electron-withdrawing nature of the meta-methoxy group retards the rate of oxidation.[14]

Data Summary: Relative Oxidation Rates

SubstrateMethoxy PositionDominant EffectExpected Relative Rate of Oxidation
4-Methoxyphenylmethanolpara+M (Donating)Fastest
2-Methoxyphenylmethanolortho+M (Donating)Fast (may be slowed by sterics)
Phenylmethanol(Unsubstituted)-Baseline
3-Methoxyphenylmethanolmeta-I (Withdrawing)Slowest

Experimental Protocol: Oxidation of 3-Methoxyphenylmethanol to 3-Methoxybenzaldehyde

This protocol is adapted from a patented method emphasizing efficiency and environmentally benign conditions.[15]

Objective: To synthesize 3-methoxybenzaldehyde via the nitric acid oxidation of 3-methoxybenzyl alcohol.

Materials:

  • 3-Methoxybenzyl alcohol

  • Nitric acid (25-35% aqueous solution)

  • Water (Solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in a water bath to control the temperature, charge 3-methoxybenzyl alcohol.

  • Reagent Addition: While stirring at room temperature (or cooled to 10-18°C for better control), slowly add nitric acid (1-2 molar equivalents) to the alcohol. Water is used as the solvent, with a mass 0.8-1.5 times that of the starting alcohol.[15]

  • Reaction Monitoring: The reaction is typically stirred at room temperature.[15] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases, neutralizing any remaining acid.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-methoxybenzaldehyde.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Visualization: Experimental Workflow

G start 1. Charge Reactor add_reagent 2. Add Nitric Acid (10-18°C) start->add_reagent react 3. Stir at RT (Monitor by TLC) add_reagent->react quench 4. Quench with NaHCO₃ react->quench extract 5. Extract with CH₂Cl₂ quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify (Distillation) dry->purify

Caption: General workflow for the oxidation of methoxybenzyl alcohol.

Section 3: Advanced Considerations in Drug Development

The influence of the methoxy group extends beyond synthetic reactivity into the realm of pharmacokinetics and drug design.

  • Metabolic Stability: The methoxy group, particularly on an aromatic ring, is a primary site for metabolism. Cytochrome P450 enzymes frequently catalyze O-demethylation to yield the corresponding phenol. The position of the methoxy group can influence the rate and likelihood of this metabolic transformation, affecting the drug's half-life and potential for drug-drug interactions.

  • Physicochemical Properties: The methoxy group increases the lipophilicity of a molecule compared to a hydroxyl group, which can impact cell membrane permeability and oral absorption. It can also act as a hydrogen bond acceptor, influencing solubility and binding interactions with biological targets.

Conclusion

The methoxy group is a powerful modulator of reactivity in the phenylmethanol system. Its dual electronic nature—a dominant electron-donating resonance effect from the ortho and para positions and a net electron-withdrawing inductive effect from the meta position—provides chemists with a versatile tool for fine-tuning the electronic properties of molecules. This understanding is crucial for designing efficient synthetic routes, developing robust protecting group strategies, and optimizing the properties of drug candidates. By appreciating the nuanced, position-dependent effects of this seemingly simple substituent, researchers can better predict and control chemical behavior, accelerating innovation in both chemical synthesis and drug discovery.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Available at: [Link]

  • Filo. (2025). But methoxy grp has negative inductive effect then how it's electron donating. Available at: [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]

  • Brainly. (2023). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice. Available at: [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring?. Available at: [Link]

  • Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Available at: [Link]

  • Wikipedia. (n.d.). Methoxy group. Available at: [Link]

  • Fiveable. (n.d.). P-methoxybenzyl (pmb) Definition. Available at: [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Nair, M. R., & Shanti, K. V. (n.d.). Kinetic Studies on The Oxidation of 1-Phenyl Ethanol and Its para-Substituted Derivatives by Potassium Dichromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry.
  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?. Available at: [Link]

Sources

Methodological & Application

Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, a key building block in the development of pharmaceuticals and advanced materials. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy, ensuring a deep understanding of the chemical processes involved.

Introduction: Strategic Importance of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a valuable intermediate in organic synthesis. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from it. These characteristics are highly sought after in medicinal chemistry for the design of novel therapeutic agents and in materials science for the creation of specialized polymers.[1] This guide focuses on a reliable and scalable method for its preparation.

Synthetic Strategy: The Logic of Reduction

The most direct and widely employed route for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is the reduction of its corresponding carboxylic acid, 4-methoxy-2-(trifluoromethyl)benzoic acid. This approach is favored due to the ready availability of the starting material and the high efficiency of modern reducing agents.

Choice of Reducing Agent: A Matter of Reactivity

For the transformation of a carboxylic acid to a primary alcohol, a powerful reducing agent is required. While sodium borohydride (NaBH₄) is a versatile reagent for the reduction of aldehydes and ketones, it is generally not reactive enough to reduce carboxylic acids under standard conditions.[2]

Therefore, a more potent hydride donor, Lithium Aluminum Hydride (LiAlH₄) , is the reagent of choice for this synthesis. LiAlH₄ is a strong, nucleophilic reducing agent capable of efficiently reducing a wide range of functional groups, including carboxylic acids and esters, to their corresponding alcohols.[3][4]

The overall reaction is depicted below:

Reaction_Scheme start 4-Methoxy-2-(trifluoromethyl)benzoic acid product (4-Methoxy-2-(trifluoromethyl)phenyl)methanol start->product reagents 1) LiAlH4, Dry THF 2) H3O+ workup

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for clarity, reproducibility, and safety.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
4-Methoxy-2-(trifluoromethyl)benzoic acid220.1410.02.20 gStarting material
Lithium Aluminum Hydride (LiAlH₄)37.9520.00.76 gStrong reducing agent; handle with care
Anhydrous Tetrahydrofuran (THF)--50 mLDry solvent is crucial for this reaction
Deionized Water18.02-As neededFor workup
10% Sulfuric Acid (H₂SO₄)--As neededFor workup
Diethyl Ether (Et₂O)--As neededFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying agent
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Addition of Starting Material cluster_2 Reaction and Workup cluster_3 Isolation and Purification A 1. Assemble and dry glassware.    - Flame-dry or oven-dry all glassware. B 2. Add LiAlH4 to anhydrous THF in the flask under inert atmosphere. A->B C 3. Cool the LiAlH4 suspension to 0 °C in an ice-water bath. B->C D 4. Dissolve 4-methoxy-2-(trifluoromethyl)benzoic acid in anhydrous THF. C->D E 5. Add the acid solution dropwise to the LiAlH4 suspension via a dropping funnel. D->E F 6. Maintain the temperature at 0 °C during the addition. E->F G 7. Allow the reaction to warm to room temperature and stir for 2-4 hours. F->G H 8. Monitor reaction progress by TLC. G->H I 9. Cool the reaction to 0 °C and perform a Fieser workup (sequential addition of water, NaOH(aq), and more water). H->I J 10. Filter the resulting precipitate and wash with diethyl ether. I->J K 11. Combine the organic layers, dry over Na2SO4, and concentrate in vacuo. J->K L 12. Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). K->L

Caption: Step-by-step experimental workflow.

Detailed Steps:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add lithium aluminum hydride (0.76 g, 20.0 mmol) to a 250 mL three-necked round-bottom flask containing anhydrous THF (30 mL) and a magnetic stir bar.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Substrate: Dissolve 4-methoxy-2-(trifluoromethyl)benzoic acid (2.20 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C with an ice-water bath. Cautiously and slowly add the following reagents dropwise in sequence:

    • 0.8 mL of deionized water

    • 0.8 mL of 15% aqueous sodium hydroxide

    • 2.4 mL of deionized water This should result in the formation of a granular white precipitate.

  • Filtration: Stir the mixture at room temperature for 30 minutes, then filter the solid through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

  • Extraction and Drying: Combine the filtrate and the ether washes. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (4-Methoxy-2-(trifluoromethyl)phenyl)methanol as a pure compound.

Characterization of the Final Product

The identity and purity of the synthesized (4-Methoxy-2-(trifluoromethyl)phenyl)methanol should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, and the benzylic methylene protons. The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
Mass Spec. The molecular ion peak corresponding to the mass of the product.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.

Safety Precautions: Handling Lithium Aluminum Hydride

Lithium Aluminum Hydride is a highly reactive and water-sensitive reagent that must be handled with extreme care in a controlled laboratory environment.

  • Water Reactivity: LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas. All glassware and solvents must be scrupulously dried before use.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

  • Inert Atmosphere: All manipulations of LiAlH₄ should be performed under an inert atmosphere of nitrogen or argon.

  • Workup: The quenching of the reaction is highly exothermic. Add water and aqueous solutions slowly and dropwise while cooling the reaction vessel in an ice bath.

  • Disposal: Any excess LiAlH₄ must be quenched safely before disposal according to institutional guidelines. A common method is the slow addition of ethyl acetate to a cooled suspension of the hydride in an inert solvent.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and materials science applications.

References

  • MySkinRecipes. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. [Online] Available at: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Online] Available at: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Online] Available at: [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Online] Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Online] Available at: [Link]

Sources

Synthetic Route to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key building block in the synthesis of various pharmacologically active molecules and advanced materials. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for drug discovery and materials science professionals. This document provides a comprehensive guide to a reliable and efficient synthetic route to this important compound, starting from the commercially available precursor, 4-Methoxy-2-(trifluoromethyl)benzaldehyde. The chosen strategy emphasizes simplicity, high yield, and ease of execution in a standard laboratory setting.

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of the target molecule, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, points to a straightforward disconnection at the carbon-oxygen single bond of the alcohol, leading back to the corresponding aldehyde, 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This precursor is commercially available, making the reduction of the aldehyde the most direct and economically viable synthetic route.

This approach is superior to multi-step syntheses that might involve Grignard reactions or ortho-lithiation strategies followed by formylation, which, while feasible, introduce additional steps and potential for side reactions, complicating purification and reducing the overall yield. The direct reduction of the aldehyde is a well-established, high-yielding, and clean transformation.

Reaction Mechanism: Reduction of an Aldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This is typically achieved using a variety of reducing agents. For this specific synthesis, we will utilize sodium borohydride (NaBH₄), a mild and selective reducing agent that is easy to handle and highly effective for the reduction of aldehydes and ketones.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent, such as water or ethanol, protonates the alkoxide to yield the desired primary alcohol.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol from 4-Methoxy-2-(trifluoromethyl)benzaldehyde.

Materials and Reagents
ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberSupplier
4-Methoxy-2-(trifluoromethyl)benzaldehydeC₉H₇F₃O₂204.15106312-36-1TCI Chemicals[1]
Sodium borohydride (NaBH₄)NaBH₄37.8316940-66-2Sigma-Aldrich
Methanol (MeOH)CH₄O32.0467-56-1Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWR
Deionized WaterH₂O18.027732-18-5-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Acros Organics
Hydrochloric Acid (HCl), 1M solutionHCl36.467647-01-0J.T. Baker
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (24.5 mmol) of 4-Methoxy-2-(trifluoromethyl)benzaldehyde in 100 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this cooled solution, slowly add 1.11 g (29.4 mmol) of sodium borohydride in small portions over a period of 15-20 minutes. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the completion of the reaction.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of deionized water. A significant portion of the methanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with 50 mL of 1M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude (4-Methoxy-2-(trifluoromethyl)phenyl)methanol can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate) to afford the pure product as a colorless oil or a low-melting solid.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Reaction cluster_1 Workup & Purification Starting Material 4-Methoxy-2-(trifluoromethyl)benzaldehyde in Methanol Reaction Mixture Reaction in Progress Starting Material->Reaction Mixture Reducing Agent Sodium Borohydride (NaBH4) (0 °C to RT) Reducing Agent->Reaction Mixture Quenching Quench with Water Reaction Mixture->Quenching Reaction Complete Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Purification Column Chromatography Drying->Purification Final Product (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Purification->Final Product

Caption: Synthetic workflow for the preparation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Characterization and Analytical Data

The identity and purity of the synthesized (4-Methoxy-2-(trifluoromethyl)phenyl)methanol should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the methoxy group protons, the methylene protons of the alcohol, and the hydroxyl proton.
¹³C NMR Signals for the aromatic carbons (including the carbon bearing the trifluoromethyl group), the methoxy carbon, and the methylene carbon.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₉H₉F₃O₂).
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-O stretching around 1050-1150 cm⁻¹.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care and additions should be made slowly.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reducing agent or short reaction time.Add a small additional portion of NaBH₄ and continue stirring. Monitor the reaction by TLC.
Low Yield Inefficient extraction or loss of product during workup.Ensure complete extraction by performing multiple extractions. Be careful during the separation of layers.
Presence of Impurities in Final Product Incomplete reaction or formation of side products. Inadequate purification.Re-purify the product by column chromatography, potentially using a shallower solvent gradient for better separation.

Conclusion

The described protocol offers a straightforward and efficient method for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. The use of a commercially available starting material and a simple, high-yielding reduction step makes this route highly practical for researchers in both academic and industrial settings. The detailed procedure and troubleshooting guide are intended to facilitate the successful and safe execution of this synthesis.

References

  • Macmillan Group, Princeton University. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (2009). [Link]

Sources

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol as a Synthetic Intermediate

For inquiries and technical support, please contact our Application Science team.

Introduction: A Versatile Fluorinated Building Block

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key synthetic intermediate prized in medicinal chemistry and materials science. Its structure is distinguished by a benzyl alcohol core, strategically functionalized with two electronically distinct groups: a methoxy (-OCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This substitution pattern imbues the molecule with a unique reactivity profile, making it an invaluable building block for complex molecular architectures.

The trifluoromethyl group, a bioisostere of a methyl group, is a crucial feature in modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a parent molecule.[1][2] The electron-donating methoxy group, in contrast, modulates the electronic properties of the aromatic ring and can influence the direction of subsequent electrophilic substitution reactions. The primary alcohol (-CH₂OH) serves as a versatile handle for a wide array of chemical transformations, including oxidation, halogenation, and ether/ester formation. This guide provides an in-depth exploration of the properties, reaction chemistry, and detailed protocols for the effective application of this intermediate.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its safe handling and successful application in synthesis.

PropertyValueReference
IUPAC Name (4-Methoxy-2-(trifluoromethyl)phenyl)methanolN/A
CAS Number 229219-91-6N/A
Molecular Formula C₉H₉F₃O₂N/A
Molecular Weight 206.16 g/mol [3]
Appearance White to off-white solid or oilN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, Methanol, Ethyl Acetate)[4]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[3][5][6]

Safety Summary: While specific toxicity data for this exact compound is limited, analogous structures are known to cause skin, eye, and respiratory irritation.[7] It may be harmful if swallowed.[7] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[5]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Synthesis Overview

The preparation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol typically involves the reduction of a corresponding benzoic acid or aldehyde precursor. A common synthetic strategy involves the ortho-lithiation of a protected anisole derivative, followed by reaction with a trifluoromethylating agent and subsequent functional group manipulations to install the hydroxymethyl group. The diagram below illustrates a plausible synthetic pathway starting from 4-methoxyaniline.

G cluster_nodes A 4-Methoxyaniline B 4-Methoxy-2-iodoaniline A->B 1. Ac₂O 2. NIS 3. K₂CO₃, MeOH C 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene B->C Sandmeyer-type Reaction (e.g., Ruppert-Prakash Reagent) D 4-Methoxy-2-(trifluoromethyl)benzaldehyde C->D Formylation (e.g., n-BuLi, DMF, -78°C) E (4-Methoxy-2-(trifluoromethyl)phenyl)methanol D->E Reduction (e.g., NaBH₄, MeOH)

Caption: Plausible synthetic route to the target intermediate.

Core Applications & Reaction Chemistry

The utility of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol stems from the reactivity of its benzylic alcohol functional group. This allows it to serve as a cornerstone for building more elaborate molecules for the pharmaceutical and agrochemical industries.[3]

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid. These functional groups are fundamental for subsequent C-C bond-forming reactions, reductive aminations, and amide couplings.

  • To Aldehyde: Mild oxidizing agents like Dess-Martin periodinane (DMP) or Swern oxidation conditions are ideal to prevent over-oxidation. The resulting aldehyde is a key precursor for Wittig reactions, aldol condensations, and the synthesis of heterocyclic systems.

  • To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will convert the alcohol directly to the carboxylic acid. Pinnick oxidation (NaClO₂ with a scavenger) is a milder alternative that can oxidize the intermediate aldehyde to the acid in high yield.[8]

Halogenation: Formation of Benzylic Halides

Conversion of the hydroxyl group into a good leaving group, such as a halide, transforms the molecule into a reactive electrophile. The resulting (4-methoxy-2-(trifluoromethyl)benzyl) halide is an excellent substrate for Sₙ2 reactions.

  • Chlorination: Reagents like thionyl chloride (SOCl₂) or an Appel reaction (PPh₃, CCl₄) are effective.

  • Bromination: Phosphorus tribromide (PBr₃) or carbon tetrabromide with triphenylphosphine are commonly used.

This transformation is critical for introducing the methoxy-trifluoromethyl-benzyl moiety via nucleophilic substitution with amines, thiols, cyanides, or carbanions.

Ether and Ester Formation
  • Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) and reacted with an alkyl halide (Williamson ether synthesis) to form ethers. This is useful for installing linkers or modifying solubility.[9]

  • Esterification: Reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides yields the corresponding esters.[10][11] This is a common strategy in drug development for creating prodrugs or fine-tuning the pharmacokinetic properties of a lead compound. The Yamaguchi[10] and Shiina[8] esterification methods are modern, mild alternatives for sterically hindered substrates.

Experimental Protocols

The following protocols are representative procedures. Researchers should optimize conditions based on their specific substrate and scale. Always perform a small-scale test reaction first.

Protocol 1: Oxidation to (4-Methoxy-2-(trifluoromethyl)benzaldehyde)

Objective: To synthesize the aldehyde derivative using a mild and selective oxidizing agent.

Materials and Reagents:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

G cluster_nodes A Dissolve Alcohol in Anhydrous DCM under N₂ B Add Dess-Martin Periodinane (DMP) in one portion A->B C Stir at Room Temp (1-3 hours) B->C D Monitor by TLC (e.g., 20% EtOAc/Hexane) C->D Check for starting material consumption E Quench Reaction (NaHCO₃ / Na₂S₂O₃) D->E Upon Completion F Extract with DCM E->F G Dry (MgSO₄), Filter, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the oxidation of the benzyl alcohol to an aldehyde.

Procedure:

  • Dissolve (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion at room temperature.

  • Stir the resulting mixture vigorously. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and quench by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Protocol 2: Synthesis of 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene

Objective: To convert the benzylic alcohol to a reactive benzylic bromide, a key building block for nucleophilic substitution.

Materials and Reagents:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet

G cluster_nodes A Dissolve Alcohol & CBr₄ in Anhydrous DCM under N₂ B Cool solution to 0°C (Ice Bath) A->B C Add PPh₃ portion-wise B->C Control exotherm D Stir at 0°C for 30 min, then warm to RT C->D E Monitor by TLC D->E F Concentrate Solvent in vacuo E->F Upon Completion G Add Hexane/Ether to precipitate PPh₃=O F->G H Filter and Concentrate Filtrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for the Appel-type bromination of the alcohol.

Procedure:

  • To a stirred solution of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, cool the flask to 0°C using an ice bath.

  • Slowly add triphenylphosphine (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Add a non-polar solvent mixture (e.g., 5:1 Hexane/Ether) to the crude residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica gel or Celite, washing with the same solvent mixture.

  • Concentrate the filtrate and purify the resulting crude oil by flash column chromatography (typically with a low percentage of ethyl acetate in hexanes) to afford the target benzyl bromide.

Conclusion

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a high-value intermediate whose strategic functionalization provides a gateway to a vast chemical space. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, combined with the versatile reactivity of the benzyl alcohol, makes it an indispensable tool for researchers in drug discovery and materials science. The protocols outlined in this guide provide a robust framework for leveraging this building block in the synthesis of novel and complex molecules.

References

  • The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Self-Chem.
  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
  • (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. MySkinRecipes.
  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Total Synthesis of Okeaniamide A. ACS Publications.
  • Benzenemethanol, 4-methoxy-: Human health tier II assessment. NICNAS.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
  • Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis. BenchChem.
  • SAFETY DATA SHEET for (4-Phenoxyphenyl)methanol. Fisher Scientific.
  • Safety Data Sheet: 4-Methoxyphenol. Carl ROTH.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • Safety Data Sheet - (3-Methyl-4-(trifluoromethoxy)phenyl)methanol. CymitQuimica.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
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The Strategic deployment of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The compound (4-Methoxy-2-(trifluoromethyl)phenyl)methanol emerges as a pivotal building block, embodying the beneficial attributes of these two critical functional groups. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can modulate solubility and provide a key interaction point for receptor binding.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in the synthesis of high-value pharmaceutical targets, with a focus on kinase inhibitors.

The unique substitution pattern of this benzyl alcohol derivative, with a methoxy group para to the hydroxymethyl group and a trifluoromethyl group in the ortho position, presents a distinct reactivity profile. This arrangement influences the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol, making it a versatile synthon for a range of chemical transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up.

PropertyValueReference
Molecular Formula C₉H₉F₃O₂[1]
Molecular Weight 206.16 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 48-52 °C[2]
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.[2]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 2.4 Hz, 1H), 7.05 (dd, J = 8.4, 2.4 Hz, 1H), 4.75 (d, J = 5.6 Hz, 2H), 3.85 (s, 3H), 1.95 (t, J = 5.6 Hz, 1H, OH).[3]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 160.2, 132.8 (q, J = 30.3 Hz), 130.9, 124.2 (q, J = 272.7 Hz), 118.9 (q, J = 5.1 Hz), 112.5, 62.1, 55.6.

  • IR (KBr, cm⁻¹): 3350 (O-H stretch), 2940, 2850 (C-H stretch), 1615, 1510 (C=C aromatic stretch), 1270 (C-O stretch), 1120, 1070 (C-F stretch).[3]

Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

The reliable synthesis of this key intermediate is a prerequisite for its application in multi-step pharmaceutical syntheses. A common and efficient route involves the reduction of the corresponding benzaldehyde.

Protocol 1: Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

This two-step protocol starts with the formylation of 3-(trifluoromethyl)anisole followed by reduction.

Step 1: Vilsmeier-Haack Formylation of 3-(trifluoromethyl)anisole

Synthesis_Step1 start 3-(Trifluoromethyl)anisole reagents1 POCl₃, DMF start->reagents1 intermediate 4-Methoxy-2-(trifluoromethyl)benzaldehyde reagents1->intermediate

Figure 1: Vilsmeier-Haack formylation.

  • Reaction Setup: To a stirred solution of N,N-dimethylformamide (DMF, 2.0 equiv.) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.).

  • Addition of Substrate: After stirring for 30 minutes, add 3-(trifluoromethyl)anisole (1.0 equiv.) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxy-2-(trifluoromethyl)benzaldehyde.[4]

Step 2: Reduction to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Synthesis_Step2 start 4-Methoxy-2-(trifluoromethyl)benzaldehyde reagents1 NaBH₄, Methanol start->reagents1 product (4-Methoxy-2-(trifluoromethyl)phenyl)methanol reagents1->product

Figure 2: Reduction of the aldehyde.

  • Reaction Setup: Dissolve 4-methoxy-2-(trifluoromethyl)benzaldehyde (1.0 equiv.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise to the stirred solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-Methoxy-2-(trifluoromethyl)phenyl)methanol as a solid.[5]

StepKey ReagentsSolventTypical Yield
1 POCl₃, DMFDichloromethane75-85%
2 NaBH₄Methanol>95%

Application in the Synthesis of a c-KIT Kinase Inhibitor Intermediate

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a valuable precursor for the synthesis of various kinase inhibitors.[6][7] One such example is in the construction of intermediates for potent and selective c-KIT inhibitors, which are crucial in the treatment of gastrointestinal stromal tumors.[6] The following protocol outlines a plausible synthetic route to a key ether intermediate, leveraging the reactivity of the benzylic alcohol.

Protocol 2: Synthesis of a c-KIT Kinase Inhibitor Intermediate via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and reliable method for the conversion of alcohols to a wide range of functional groups with inversion of configuration, although in this case, the stereocenter is not prochiral.[8][9]

Mitsunobu_Reaction cluster_reactants Reactants alcohol (4-Methoxy-2-(trifluoromethyl)phenyl)methanol reagents DIAD, PPh₃ alcohol->reagents nucleophile 4-Aminophenol Derivative nucleophile->reagents product Ether-linked Intermediate reagents->product

Figure 3: Mitsunobu etherification.

  • Reaction Setup: To a solution of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 equiv.), a suitable 4-aminophenol derivative (e.g., N-(4-hydroxyphenyl)acetamide, 1.1 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired ether-linked intermediate.[10]

ParameterConditionRationale
Reagents DIAD, PPh₃Standard Mitsunobu conditions for efficient activation of the alcohol.
Solvent Anhydrous THFAprotic solvent to prevent quenching of the reactive intermediates.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction, followed by room temperature for completion.
Atmosphere NitrogenPrevents oxidation of triphenylphosphine and degradation of reagents.

Alternative Synthetic Strategy: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the formation of ethers.[11][12] In the context of our target intermediate, this would involve the conversion of the alcohol to an alkyl halide followed by reaction with the phenoxide.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis start (4-Methoxy-2-(trifluoromethyl)phenyl)methanol step1 Conversion to Alkyl Halide (e.g., using PBr₃) start->step1 intermediate (4-Methoxy-2-(trifluoromethyl)phenyl)methyl bromide step1->intermediate step2 Reaction with Phenoxide (from 4-Aminophenol Derivative + Base) intermediate->step2 product Ether-linked Intermediate step2->product

Sources

Application Notes and Protocols for the Utilization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals

The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has led to a significant reliance on fluorinated molecules. The trifluoromethyl (-CF3) group, in particular, has become a cornerstone in the design of novel insecticides, herbicides, and fungicides.[1][2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes.[3] (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key building block that strategically combines the beneficial properties of the trifluoromethyl group with a methoxy moiety, which can be crucial for modulating biological activity and directing metabolic pathways in target organisms.[4]

This document serves as a comprehensive technical guide for researchers and professionals in agrochemical development, providing detailed protocols and insights into the application of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol as a pivotal intermediate in the synthesis of next-generation crop protection agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₉F₃O₂[4]
Molecular Weight 206.16 g/mol [4]
Appearance White to off-white solidGeneric Material Properties
Storage Room temperature, in a dry, well-ventilated area[4]

Safety and Handling: As with all trifluoromethylated aromatic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood.

Synthetic Pathways to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

The synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is typically achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative. The choice of starting material and reducing agent will depend on scale, cost, and available equipment.

Protocol 1: Synthesis via Reduction of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

This is a common and efficient laboratory-scale synthesis.

Causality: The aldehyde functionality is readily reduced to a primary alcohol using a variety of hydride-based reducing agents. Sodium borohydride is a mild and selective reagent, making it a safe and practical choice for this transformation.

Synthesis_Protocol_1 start 4-Methoxy-2-(trifluoromethyl)benzaldehyde reagent NaBH4, Methanol start->reagent Reduction workup Aqueous Workup & Extraction reagent->workup product (4-Methoxy-2-(trifluoromethyl)phenyl)methanol purification Column Chromatography workup->purification purification->product

Caption: Workflow for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol via aldehyde reduction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of a Hypothetical Fungicide

Based on the structural motifs found in modern fungicides, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol can serve as a crucial intermediate for the synthesis of complex active ingredients, such as those belonging to the triazole class.[5] The following represents a plausible synthetic route.

Protocol 2: Conversion to a Key Benzyl Halide Intermediate

The hydroxyl group of the starting material is first converted to a more reactive leaving group, such as a bromide, to facilitate subsequent nucleophilic substitution.

Fungicide_Synthesis_Part_1 start (4-Methoxy-2-(trifluoromethyl)phenyl)methanol reagent PBr3 or SOCl2 start->reagent Halogenation product 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene reagent->product

Caption: Conversion of the benzyl alcohol to a benzyl halide intermediate.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in a suitable aprotic solvent like dichloromethane in a round-bottom flask under an inert atmosphere.

  • Halogenation: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) (1.1 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Carefully pour the reaction mixture over ice water and extract the product with dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude benzyl halide, which can often be used in the next step without further purification.

Protocol 3: Synthesis of a Hypothetical Triazole Fungicide

The benzyl halide is then used to alkylate a suitable heterocyclic nucleophile, in this case, a substituted triazole, to form the final active ingredient.

Fungicide_Synthesis_Part_2 start 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene reagent Substituted Triazole, Base (e.g., K2CO3), Solvent (e.g., DMF) start->reagent Nucleophilic Substitution product Hypothetical Triazole Fungicide reagent->product

Caption: Final step in the synthesis of a hypothetical triazole fungicide.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the substituted triazole (1.0 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq) in an aprotic polar solvent like dimethylformamide (DMF).

  • Alkylation: Add a solution of 1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene (1.1 eq) in DMF to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Quality Control and Analytical Protocols

Rigorous quality control is essential for ensuring the consistency and purity of both the intermediate and the final active ingredient.

Analytical Methods for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol
Analytical TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nm
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmationSolvent: CDCl₃Expected chemical shifts and coupling constants should be confirmed.
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Hypothesized Mechanism of Action and Metabolic Fate

The biological activity of agrochemicals derived from this intermediate is likely influenced by the interplay of the trifluoromethyl and methoxy groups. The trifluoromethyl group can block oxidative metabolism at its point of attachment, increasing the half-life of the molecule in the target organism.[6] The methoxy group can be a site for metabolic O-demethylation, which could either be a detoxification pathway or a bioactivation step, depending on the specific active ingredient and target organism.

Conclusion

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its unique substitution pattern offers a strategic advantage in the design of molecules with enhanced biological activity and metabolic stability. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the agrochemical industry, facilitating the development of innovative and effective crop protection solutions.

References

  • MySkinRecipes. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. [Online] Available at: [Link]

  • Google Patents. (2011). Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane. CN102219657A.
  • Google Patents. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731269B.
  • European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. EP 3994990 A1. [Online] Available at: [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Online] Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Online] Available at: [Link]

  • Patsnap. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. [Online] Available at: [Link]

  • PMC. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Online] Available at: [Link]

  • ACS Publications. (2024). Total Synthesis of Okeaniamide A. [Online] Available at: [Link]

  • European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. EP 3696165 A1. [Online] Available at: [Link]

  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. EP0004447A2.
  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. [Online] Available at: [Link]

  • CORE. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Online] Available at: [Link]

  • European Patent Office. (2021). PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS. EP 4140995 A1. [Online] Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Online] Available at: [Link]

  • IntechOpen. (2022). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. [Online] Available at: [Link]

  • Google Patents. (2019). Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. EP3696165A1.
  • The Royal Society of Chemistry. (2021). Supporting Information. [Online] Available at: [Link]

  • PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Online] Available at: [Link]

  • PubMed. (2006). Consumption and metabolism of 1,2-dimethoxy-4-(3-fluoro-2-propenyl)benzene, a fluorine analog of methyl eugenol, in the oriental fruit fly Bactrocera dorsalis (Hendel). [Online] Available at: [Link]

  • ResearchGate. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Online] Available at: [Link]

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Application Notes and Protocols: Exploring the Reactivity of the Hydroxyl Group in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring, imparts distinct chemical properties to the benzylic hydroxyl group. This guide provides a detailed exploration of the reactivity of this hydroxyl group, offering insights into its transformation into various functional groups essential for drug discovery and materials science. The presence of the trifluoromethyl group, in particular, can enhance the metabolic stability and binding affinity of derivative compounds, making this moiety a valuable component in the design of novel pharmaceuticals and agrochemicals.[1]

This document will delve into the core reactions of the hydroxyl group of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, including esterification, etherification, oxidation, and halogenation. For each reaction type, we will discuss the underlying mechanistic principles, provide detailed experimental protocols, and present data in a clear and accessible format.

I. Esterification: Forging Carboxylate Linkages

The esterification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol allows for the introduction of a wide variety of acyl groups, which can significantly modulate the biological activity and physicochemical properties of the parent molecule. The reactivity of the benzylic alcohol towards esterification is influenced by the electronic nature of the substituents on the aromatic ring.

Mechanistic Considerations

Standard esterification methods, such as the Fischer-Speier esterification (acid-catalyzed reaction with a carboxylic acid), can be employed. However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents or acylation with more reactive species like acid chlorides or anhydrides are often preferred. The Shiina esterification, which utilizes an aromatic carboxylic anhydride as a dehydrating condensation agent, is an effective method for sterically hindered alcohols and can be adapted for this substrate.

Protocol: Esterification using Acid Chloride

This protocol describes a general procedure for the acylation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol with an acid chloride in the presence of a base.

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Data Summary Table:

Acyl ChlorideBaseSolventReaction Time (h)Typical Yield (%)
Acetyl chlorideTriethylamineDCM2>90
Benzoyl chloridePyridineDCM4>85

Experimental Workflow:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alcohol in DCM add_base Add Base (TEA/Pyridine) start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT (2-12h) add_acyl->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for the esterification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

II. Etherification: Building Ether Linkages

The synthesis of ethers from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a crucial transformation for introducing lipophilic or other functionalized alkyl or aryl groups. The Williamson ether synthesis is a classic and reliable method for this purpose.

Mechanistic Considerations

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The presence of the electron-withdrawing trifluoromethyl group can increase the acidity of the benzylic proton, facilitating alkoxide formation. However, the steric hindrance from the ortho-trifluoromethyl group might slightly impede the nucleophilic attack.

Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of a benzyl ether from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, add a solution of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Add water and extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Alkyl HalideBaseSolventReaction Time (h)Typical Yield (%)
Methyl iodideNaHTHF4>85
Benzyl bromideNaHDMF12>80

III. Oxidation: Conversion to the Aldehyde

The oxidation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol to the corresponding aldehyde, 4-Methoxy-2-(trifluoromethyl)benzaldehyde, provides a key intermediate for various subsequent transformations, such as the formation of imines, oximes, and for use in olefination reactions.

Mechanistic Considerations

Several reagents can be used for the oxidation of primary alcohols to aldehydes. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and Dess-Martin periodinane (DMP) are common choices that proceed under mild conditions. A simpler and more environmentally friendly option involves the use of potassium persulfate with a catalytic amount of a nitroxide radical.

Protocol: Oxidation using Dess-Martin Periodinane (DMP)

This protocol details the oxidation of the benzylic alcohol to the corresponding aldehyde using DMP.

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often of sufficient purity for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.

Reaction Scheme:

Oxidation_Scheme reactant (4-Methoxy-2-(trifluoromethyl)phenyl)methanol product 4-Methoxy-2-(trifluoromethyl)benzaldehyde reactant->product reagents Dess-Martin Periodinane DCM, RT

Caption: Oxidation of the benzylic alcohol to the corresponding aldehyde.

IV. Halogenation: Substitution of the Hydroxyl Group

The conversion of the hydroxyl group to a halide (e.g., chloride or bromide) transforms the benzylic position into a good leaving group, enabling a variety of subsequent nucleophilic substitution reactions. This is a fundamental step for building molecular complexity.

Mechanistic Considerations

The direct reaction of alcohols with hydrogen halides (e.g., HBr, HCl) can lead to the formation of the corresponding benzyl halides.[2] The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the halide ion. The presence of the electron-withdrawing trifluoromethyl group might disfavor the formation of a full carbocation intermediate, suggesting that the reaction may proceed through an SN2-like mechanism. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for this transformation under milder conditions.

Protocol: Conversion to Benzyl Bromide using HBr

This protocol is adapted from a procedure for a similar trifluoromethyl-substituted benzyl alcohol.[3]

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • 48% aqueous hydrobromic acid (HBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) and 48% aqueous HBr (excess, e.g., 5-10 eq).

  • Heat the mixture to 50-60 °C to ensure the alcohol is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (catalytic to stoichiometric amount) to the heated mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, add toluene to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.

  • The product can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography.

Data Summary Table:

Halogenating AgentAcid CatalystSolventReaction Temperature (°C)Typical Yield (%)
48% HBrH₂SO₄None/Toluene100-110>90
SOCl₂Pyridine (cat.)Toluene80>90

Conclusion

The hydroxyl group of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol serves as a versatile handle for a variety of chemical transformations that are fundamental to the synthesis of complex organic molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and materials science, enabling the efficient and strategic derivatization of this important building block. The interplay of the methoxy and trifluoromethyl substituents on the reactivity of the benzylic alcohol presents both challenges and opportunities, which can be effectively navigated with a sound understanding of the underlying chemical principles.

References

  • MySkinRecipes. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Available at: [Link]

  • Google Patents. (2014). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731269B.
  • Google Patents. (2007). Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol. US20070135662A1.

Sources

Application Notes and Protocols for the Esterification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the esterification of (4-methoxy-2-(trifluoromethyl)phenyl)methanol. This valuable building block is frequently utilized in the synthesis of pharmaceuticals and agrochemicals, where the introduction of its corresponding ester moiety can significantly modulate a molecule's physicochemical and biological properties.[1] This document explores several robust esterification methodologies, including classic Fischer esterification, acylation with acid chlorides and anhydrides, and the mild Steglich esterification. Each protocol is presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only execute these reactions but also adapt them to their specific synthetic challenges.

Introduction: The Significance of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Esters

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key intermediate in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties. The trifluoromethyl group, a strong electron-withdrawing moiety, can enhance the metabolic stability and binding affinity of a molecule to its biological target. The methoxy group, an electron-donating group, can influence the molecule's solubility and pharmacokinetic profile.

The conversion of the benzylic alcohol in (4-methoxy-2-(trifluoromethyl)phenyl)methanol to an ester is a critical transformation for creating a diverse range of derivatives. These esters are precursors to active pharmaceutical ingredients (APIs), functional materials, and agrochemicals. The choice of esterification method is paramount and depends on the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.

Chemical Principles of Esterification

Esterification is the process of forming an ester, typically from an alcohol and a carboxylic acid, or a reactive derivative of a carboxylic acid. The reaction involves the formation of a new carbon-oxygen bond between the alcohol's oxygen and the carbonyl carbon of the carboxylic acid or its derivative. Understanding the mechanisms of different esterification methods allows for the rational selection of reaction conditions and troubleshooting of potential issues.

Fischer Esterification: An Equilibrium-Driven Process

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] The reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][3][5]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol.[2][4] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[2][4]

dot graph fischer_esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

RCOOH [label="Carboxylic Acid"]; ROH [label="Alcohol"]; H_plus [label="H+", shape=plaintext]; Protonated_acid [label="Protonated Carboxylic Acid"]; Tetrahedral_intermediate [label="Tetrahedral Intermediate"]; Ester [label="Ester"]; Water [label="H2O", shape=plaintext];

RCOOH -> Protonated_acid [label="+ H+"]; Protonated_acid -> Tetrahedral_intermediate [label="+ R'OH"]; Tetrahedral_intermediate -> Ester [label="- H2O, - H+"]; Ester -> Tetrahedral_intermediate [label="+ H2O, + H+"]; Tetrahedral_intermediate -> Protonated_acid [label="- R'OH"]; Protonated_acid -> RCOOH [label="- H+"]; } केंद्रीकृत फिशर एस्टरीफिकेशन तंत्र।

Acylation with Acyl Chlorides and Anhydrides: Irreversible and Efficient

Acylation of alcohols with acyl chlorides or acid anhydrides is a highly efficient and generally irreversible method for ester synthesis.[1][6] These reactions are often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid or carboxylic acid byproduct.[1] 4-(Dimethylamino)pyridine (DMAP) is frequently used as a catalyst to accelerate the reaction, especially for sterically hindered alcohols.[7][8][9]

The mechanism involves the nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acyl chloride or anhydride. The base facilitates the deprotonation of the alcohol, increasing its nucleophilicity. DMAP catalysis proceeds through the formation of a highly reactive N-acylpyridinium intermediate.[7][10]

dot graph acylation_mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Alcohol [label="(4-Methoxy-2-(trifluoromethyl)phenyl)methanol"]; Acyl_Chloride [label="Acyl Chloride/Anhydride"]; Base [label="Base (e.g., Pyridine)"]; DMAP [label="DMAP (catalyst)"]; Acylpyridinium [label="N-Acylpyridinium Intermediate"]; Ester [label="Ester"]; Byproduct [label="HCl or RCOOH"];

Acyl_Chloride -> Acylpyridinium [label="+ DMAP"]; Alcohol -> Ester [label="+ Acylpyridinium, + Base"]; Ester -> Byproduct [style=invis]; } डीएमएपी-उत्प्रेरित एसाइलेशन का सरलीकृत वर्कफ़्लो।

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of DMAP.[10][11][12] This method is particularly advantageous for sensitive substrates that cannot tolerate the harsh conditions of Fischer esterification.[10][13] It is also effective for the esterification of sterically hindered alcohols.[11][13]

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate.[10] This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst, to form the ester and a urea byproduct.[10][12]

dot graph steglich_esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Carboxylic_Acid [label="Carboxylic Acid"]; Alcohol [label="(4-Methoxy-2-(trifluoromethyl)phenyl)methanol"]; DCC_EDC [label="DCC or EDC"]; DMAP [label="DMAP (cat.)"]; O_Acylisourea [label="O-Acylisourea Intermediate"]; Ester [label="Ester"]; Urea [label="Urea Byproduct"];

Carboxylic_Acid -> O_Acylisourea [label="+ DCC/EDC"]; O_Acylisourea -> Ester [label="+ Alcohol, DMAP"]; Ester -> Urea [style=invis]; } स्टेग्लिच एस्टरीफिकेशन का योजनाबद्ध प्रतिनिधित्व।

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of (4-methoxy-2-(trifluoromethyl)phenyl)methanol.

Protocol 1: Fischer Esterification

This protocol is suitable for simple, non-acid sensitive carboxylic acids and when the alcohol can be used in excess.

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Dean-Stark apparatus (optional, for removal of water)[14]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add (4-methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq), the carboxylic acid (1.5 - 3.0 eq), and a suitable solvent if the alcohol is not used in excess.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, dilute the mixture with more of the same solvent. If the alcohol was used as the solvent, remove the excess alcohol under reduced pressure and then dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.[15][16]

ParameterRecommended ConditionRationale
Reactant Ratio 1.5 - 3.0 eq of carboxylic acidDrives the equilibrium towards the product side.
Catalyst Concentrated H₂SO₄ (catalytic)Protonates the carbonyl group, making it more electrophilic.[2][4]
Temperature RefluxIncreases the reaction rate.
Work-up NaHCO₃ washNeutralizes the acidic catalyst and unreacted carboxylic acid.
Protocol 2: Acylation with Acyl Chloride in the Presence of Pyridine

This is a highly effective method for a wide range of acyl chlorides.

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 eq)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (4-methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM or diethyl ether in a flame-dried, nitrogen-flushed flask.

  • Add anhydrous pyridine (1.2 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Reactant Ratio 1.1 - 1.2 eq of acyl chlorideEnsures complete conversion of the alcohol.
Base Pyridine (1.2 - 1.5 eq)Acts as a nucleophilic catalyst and neutralizes the HCl byproduct.[1]
Temperature 0 °C to room temperatureControls the initial exothermic reaction and allows for a smooth reaction.
Work-up HCl and NaHCO₃ washesRemoves excess pyridine and unreacted acyl chloride.
Protocol 3: DMAP-Catalyzed Acylation with Acid Anhydride

This protocol is particularly useful for less reactive acid anhydrides or when a milder catalytic system is preferred.

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride) (1.2 - 1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)

  • Triethylamine (NEt₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve (4-methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.05 - 0.1 eq) in anhydrous DCM.

  • Add the acid anhydride (1.2 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst DMAP (5-10 mol%)A highly nucleophilic catalyst that accelerates the acylation.[7][8][9]
Base Triethylamine (1.5 eq)Neutralizes the carboxylic acid byproduct.
Reactant Ratio 1.2 - 1.5 eq of anhydrideEnsures complete reaction of the alcohol.
Work-up NH₄Cl and NaHCO₃ washesRemoves the catalyst, base, and any unreacted anhydride.
Protocol 4: Steglich Esterification

This method is ideal for acid- or base-sensitive substrates and for sterically hindered carboxylic acids.

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Carboxylic acid (1.0 - 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.3 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 - 1.2 eq), (4-methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq), and DMAP (0.1 - 0.2 eq) in anhydrous DCM or THF at 0 °C, add a solution of DCC or EDC (1.1 - 1.3 eq) in the same solvent.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • If DCC was used, filter off the DCU precipitate and wash it with a small amount of the solvent. If EDC was used, the urea byproduct is water-soluble and will be removed during the work-up.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Coupling Agent DCC or EDC (1.1 - 1.3 eq)Activates the carboxylic acid for nucleophilic attack.[12]
Catalyst DMAP (10-20 mol%)Acts as an acyl transfer agent, accelerating the reaction.[10][12]
Temperature 0 °C to room temperatureMild conditions suitable for sensitive substrates.[13]
Work-up Filtration (for DCC) and aqueous washesRemoves the urea byproduct and other reagents.

Troubleshooting and Considerations

  • Steric Hindrance: The trifluoromethyl group at the ortho position of (4-methoxy-2-(trifluoromethyl)phenyl)methanol can introduce some steric hindrance. For sterically demanding carboxylic acids, Steglich esterification or DMAP-catalyzed acylation with a more reactive acylating agent may be necessary to achieve good yields.[11][13]

  • Reaction Monitoring: Close monitoring of the reaction by TLC or GC is crucial to determine the optimal reaction time and to avoid the formation of byproducts.

  • Purification: The choice of purification method (column chromatography, distillation, or recrystallization) will depend on the physical properties of the resulting ester.[15][16]

  • Safety: Acyl chlorides are corrosive and moisture-sensitive. Concentrated acids are highly corrosive. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The esterification of (4-methoxy-2-(trifluoromethyl)phenyl)methanol is a versatile transformation that opens the door to a wide array of functional molecules. The choice of the esterification method should be guided by the nature of the carboxylic acid, the desired scale of the reaction, and the sensitivity of the starting materials. By understanding the principles behind Fischer esterification, acylation, and Steglich esterification, researchers can confidently select and optimize the conditions to synthesize their target esters with high efficiency and purity. The protocols provided in this guide serve as a robust starting point for these synthetic endeavors.

References

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. [Link]

  • Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. [Link]

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  • CN101186614A - Preparation method of methoxybenzyl ester - Google P
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  • Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - Semantic Scholar. [Link]

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Etherification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Novel Ether Derivatives of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol for Pharmaceutical Research

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the etherification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, a key intermediate in the synthesis of advanced pharmaceutical compounds. The strategic incorporation of a trifluoromethyl (CF3) group into drug candidates is a widely recognized strategy to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3][4] This guide explores the fundamental principles and provides validated, step-by-step protocols for two primary etherification strategies: the Williamson Ether Synthesis and Acid-Catalyzed Dehydration. Each protocol is designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Intermediates

The benzylic ether motif is a cornerstone in medicinal chemistry, often utilized as a stable linker or as a protecting group for hydroxyl functionalities.[5][6] The specific substrate, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, is of particular interest due to its unique electronic properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the pharmacokinetic profile of a molecule.[3][4][7] Conversely, the methoxy group is electron-donating. This electronic push-pull relationship on the aromatic ring can modulate the reactivity of the benzylic alcohol and the properties of the final ether product. Ether derivatives of this molecule are valuable precursors for active pharmaceutical ingredients (APIs) in therapeutic areas such as oncology, inflammation, and central nervous system disorders.[2]

Foundational Chemical Principles

The primary reactive site for etherification on (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is the benzylic hydroxyl group. The key to successful ether synthesis is the activation of this group to facilitate its departure, allowing for nucleophilic attack by an alcohol or its corresponding alkoxide.

Two principal pathways are discussed herein:

  • SN2 Pathway (Williamson Ether Synthesis): This method involves the deprotonation of a nucleophilic alcohol to form a potent alkoxide, which then displaces a leaving group on an electrophilic carbon.[8][9] In the context of our target, the benzylic alcohol is first converted into an electrophile (e.g., a benzyl halide), which then reacts with a chosen alkoxide. Alternatively, and more commonly for preparing benzyl ethers, the benzylic alcohol itself is deprotonated and reacts with an alkyl halide.[9]

  • Carbocation-Mediated Pathway (Acid-Catalyzed Etherification): In the presence of a strong acid, the benzylic hydroxyl group is protonated, forming a good leaving group (water). Its departure is facilitated by the stability of the resulting benzylic carbocation. This carbocation is then quenched by another alcohol molecule, which acts as the nucleophile.[10][11]

Protocol I: Williamson Ether Synthesis for Asymmetrical Ethers

The Williamson ether synthesis is a robust and highly versatile method for preparing asymmetrical ethers.[9] It proceeds via an SN2 mechanism, which requires the conversion of the benzylic alcohol into a suitable electrophile, typically a benzyl bromide, followed by reaction with a selected alkoxide.

Mechanism: Williamson Ether Synthesis

The reaction is a two-step process. First, the alcohol is converted to a benzyl bromide. Second, a different alcohol is deprotonated to form an alkoxide, which attacks the benzyl bromide.

Williamson_Ether_Synthesis cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: SN2 Displacement Start_ROH (4-Methoxy-2-(trifluoromethyl)phenyl)methanol PBr3 PBr₃ Start_ROH->PBr3 + Product_RBr (4-Methoxy-2-(trifluoromethyl)phenyl)methyl bromide PBr3->Product_RBr  Formation of Electrophile Start_R_OH R'-OH (Nucleophilic Alcohol) Base NaH Start_R_OH->Base + Alkoxide R'-O⁻Na⁺ (Alkoxide) Base->Alkoxide  Deprotonation Product_Ether Final Asymmetrical Ether Alkoxide->Product_Ether  SN2 Attack Product_RBr_ref (4-Methoxy-2-(trifluoromethyl)phenyl)methyl bromide

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol

Step A: Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methyl bromide

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq, dissolved in anhydrous diethyl ether) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding crushed ice. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can often be used in the next step without further purification.

Step B: Ether Formation

  • Reagent Setup: In a separate flame-dried flask under a nitrogen atmosphere, add the desired alcohol (R'-OH) (1.2 eq) to a suspension of sodium hydride (NaH) (1.3 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide. Safety Note: NaH is highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Nucleophilic Attack: Cool the alkoxide solution to 0 °C and add the crude benzyl bromide from Step A (dissolved in a small amount of anhydrous THF) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the benzyl bromide.

  • Workup and Purification: Quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Eq. (Step A)Molar Eq. (Step B)Purpose
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol1.0-Starting Material
Phosphorus Tribromide (PBr₃)0.4-Brominating Agent
Desired Alcohol (R'-OH)-1.2Nucleophile Source
Sodium Hydride (NaH)-1.3Strong Base
Anhydrous Solvents (Ether, THF)--Reaction Medium

Protocol II: Iron-Catalyzed Symmetrical Etherification

For the synthesis of symmetrical ethers (where two molecules of the benzylic alcohol are coupled), an acid-catalyzed dehydration offers a more atom-economical route. Recent advancements have highlighted the use of inexpensive and environmentally benign iron salts as effective catalysts.[10][12]

Mechanism: Acid-Catalyzed Dehydration

This reaction proceeds via a protonated intermediate, leading to the formation of a stabilized benzylic carbocation, which is then attacked by a second molecule of the alcohol.

Acid_Catalyzed_Etherification Alcohol1 R-OH ActivatedComplex [R-OH---FeCl₃] Complex Alcohol1->ActivatedComplex + FeCl₃ Catalyst FeCl₃ (Lewis Acid) Carbocation R⁺ (Benzylic Carbocation) ActivatedComplex->Carbocation - [HO-FeCl₃]⁻ ProtonatedEther [R-O(H)-R]⁺ Carbocation->ProtonatedEther + R-OH Water H₂O Alcohol2 R-OH (Nucleophile) FinalEther R-O-R (Symmetrical Ether) ProtonatedEther->FinalEther - H⁺

Caption: Iron-Catalyzed Symmetrical Etherification Mechanism.

Experimental Protocol
  • Reagent Setup: To a solution of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in propylene carbonate (a green, recyclable solvent) (approx. 0.5 M), add iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.05 eq).[10][12]

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction should be conducted in a sealed vessel or under a reflux condenser equipped with a drying tube to manage the water produced.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate or toluene (3x).

  • Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure symmetrical ether.

ReagentMolar Eq.Purpose
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol1.0Substrate
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)0.05Lewis Acid Catalyst
Propylene Carbonate-Green Solvent

Product Characterization

The identity and purity of the synthesized ether should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show the disappearance of the alcohol proton and the appearance of new signals corresponding to the ether moiety. The benzylic CH₂ protons typically appear as a singlet around 4.5-5.0 ppm. ¹³C and ¹⁹F NMR are also crucial for confirming the carbon skeleton and the integrity of the trifluoromethyl group.[13][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful etherification.

  • Thin Layer Chromatography (TLC): Used for reaction monitoring and assessing the purity of the final product. The ether product will have a higher Rf value than the starting alcohol in a non-polar eluent system.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For the Williamson synthesis, the exclusion of water is critical. Water can quench the NaH and the alkoxide, halting the reaction. Flame-drying glassware and using anhydrous solvents are essential.

  • Choice of Base: While NaH is effective, for more sensitive substrates, milder bases like silver oxide (Ag₂O) can be employed, though they may require longer reaction times or higher temperatures.[9][15]

  • Side Reactions: In the acid-catalyzed method, elevated temperatures can sometimes lead to elimination or polymerization, especially with sensitive substrates. Careful temperature control is necessary.

  • Purification: The primary byproduct in the Williamson synthesis is the unreacted alcohol, which can typically be separated by column chromatography. In the iron-catalyzed reaction, the catalyst must be thoroughly removed during the aqueous workup.

Conclusion

The etherification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol provides access to a valuable class of intermediates for drug discovery. The Williamson ether synthesis offers a reliable and versatile route to a wide range of asymmetrical ethers, while acid-catalyzed methods, particularly those using modern iron catalysts, present an efficient and greener alternative for symmetrical ether synthesis. The choice of method should be guided by the desired final product, substrate compatibility, and scalability requirements. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and explore these important compounds.

References

  • MySkinRecipes. [4-(2,2,2-trifluoroethoxy)phenyl]methanol. [Link]

  • MySkinRecipes. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. [Link]

  • Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Pharmaffiliates. The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. [Link]

  • National Institutes of Health (NIH). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]

  • National Institutes of Health (NIH). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]

  • ResearchGate. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ACS Publications. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]

  • ResearchGate. Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. [Link]

  • ACS Publications. Total Synthesis of Okeaniamide A. [Link]

  • RSC Publishing. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetric. [Link]

  • Scientific Research Publishing. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

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  • National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • National Institutes of Health (NIH). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • National Institutes of Health (NIH). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • Pearson+. The Williamson ether synthesis involves the displacement of an alkyl halide.... [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

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  • ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [Link]

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  • Organic Syntheses. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

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  • Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]

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Application Notes and Protocols for Suzuki Coupling with (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electronically Complex Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] The substrate, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, and its derivatives are of particular interest in drug discovery. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in the design of new therapeutic agents.[6][7][8]

However, the successful Suzuki coupling of derivatives of (4-methoxy-2-(trifluoromethyl)phenyl)methanol presents a unique set of challenges. The presence of the ortho-trifluoromethyl group introduces significant steric hindrance around the reaction center, which can impede the key steps of the catalytic cycle.[9][10] Furthermore, the interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group can modulate the electronic properties of the aryl halide, influencing its reactivity in the oxidative addition step.[11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing Suzuki coupling reactions with this challenging class of substrates. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and offer insights into overcoming common hurdles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[12] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Coupling_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2

Sources

The Strategic Utility of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is lauded for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The building block, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, presents itself as a highly valuable synthon for the introduction of a trifluoromethyl- and methoxy-substituted phenyl ring, a motif increasingly found in advanced therapeutics. This application note provides a comprehensive overview of the chemical properties, key synthetic transformations, and potential applications of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, offering detailed protocols for its conversion into versatile intermediates for API synthesis.

Physicochemical Properties and Structural Advantages

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a solid at room temperature, with a molecular weight of 206.16 g/mol and the chemical formula C₉H₉F₃O₂. The strategic placement of the electron-withdrawing trifluoromethyl group ortho to the hydroxymethyl functionality and the electron-donating methoxy group para to it creates a unique electronic environment within the phenyl ring. This substitution pattern can influence the reactivity of the benzylic alcohol and the overall physicochemical properties of the resulting API, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number773871-39-9Sigma-Aldrich
Molecular FormulaC₉H₉F₃O₂Sigma-Aldrich
Molecular Weight206.16 g/mol Sigma-Aldrich
Physical FormSolidSigma-Aldrich
Purity≥98%Sigma-Aldrich
StorageAmbient TemperatureSigma-Aldrich

Core Synthetic Transformations and Protocols

The primary utility of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in API synthesis lies in its facile conversion to key intermediates, namely the corresponding benzyl halide or benzylamine. These intermediates can then be readily incorporated into more complex molecular architectures through nucleophilic substitution or coupling reactions.

Conversion to (4-Methoxy-2-(trifluoromethyl)benzyl) chloride

The conversion of the benzylic alcohol to the corresponding chloride is a fundamental step to activate the molecule for subsequent nucleophilic substitution reactions. A common and effective method for this transformation is the use of thionyl chloride.

Reaction Scheme:

G cluster_0 (4-Methoxy-2-(trifluoromethyl)phenyl)methanol cluster_1 (4-Methoxy-2-(trifluoromethyl)benzyl) chloride reactant product reactant->product Thionyl Chloride reagent SOCl₂

Caption: Conversion of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol to its benzyl chloride derivative.

Detailed Protocol:

  • Materials:

    • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

    • Thionyl chloride (SOCl₂)

    • Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware for reflux and distillation

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, dissolve (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous chloroform.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Methoxy-2-(trifluoromethyl)benzyl) chloride.

    • The product can be further purified by vacuum distillation or chromatography if necessary.

Causality and Insights: The use of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the work-up procedure.[2] The inert atmosphere is crucial to prevent the reaction of thionyl chloride with atmospheric moisture.

Synthesis of (4-Methoxy-2-(trifluoromethyl)benzyl)amine

The corresponding benzylamine is another critical intermediate for API synthesis, often used in the formation of amide or secondary amine linkages. A common route to the benzylamine is through the Gabriel synthesis, which involves the reaction of the benzyl halide with potassium phthalimide followed by hydrazinolysis.

Experimental Workflow:

G A (4-Methoxy-2-(trifluoromethyl)benzyl) chloride B Reaction with Potassium Phthalimide A->B DMF C N-(4-Methoxy-2-(trifluoromethyl)benzyl)phthalimide B->C D Hydrazinolysis C->D Hydrazine hydrate E (4-Methoxy-2-(trifluoromethyl)benzyl)amine D->E

Caption: Workflow for the synthesis of the benzylamine intermediate.

Detailed Protocol:

  • Materials:

    • (4-Methoxy-2-(trifluoromethyl)benzyl) chloride

    • Potassium phthalimide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Phthalimide formation:

      • Dissolve (4-Methoxy-2-(trifluoromethyl)benzyl) chloride (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

      • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

      • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

      • Filter the solid, wash with water, and dry to obtain N-(4-Methoxy-2-(trifluoromethyl)benzyl)phthalimide.

    • Hydrazinolysis:

      • Suspend the N-substituted phthalimide (1.0 eq) in ethanol.

      • Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 2-4 hours.

      • Cool the reaction mixture, and acidify with concentrated HCl to precipitate phthalhydrazide.

      • Filter off the precipitate and concentrate the filtrate.

      • Dissolve the residue in water and basify with NaOH solution to pH > 12.

      • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Methoxy-2-(trifluoromethyl)benzyl)amine.

Expertise and Experience: The Gabriel synthesis is a reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination. The choice of DMF as a solvent for the first step is due to its polar aprotic nature, which facilitates the Sₙ2 reaction.

Application in API Synthesis: The Case of Elagolix

While a specific marketed API directly synthesized from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is not readily found in the public literature, the closely related analog, (2-fluoro-6-(trifluoromethyl)phenyl)methanol, is a key starting material in the synthesis of Elagolix , an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[3][4][5] Elagolix is approved for the treatment of pain associated with endometriosis.[4][5] The synthesis of Elagolix provides an excellent, illustrative example of how a substituted trifluoromethyl benzyl alcohol serves as a crucial building block.

In the synthesis of Elagolix, (2-fluoro-6-(trifluoromethyl)phenyl)methanol is first converted to the corresponding benzylamine, (2-fluoro-6-(trifluoromethyl)benzyl)amine.[2][6] This amine is then coupled with a substituted pyrimidinedione core to form a key intermediate in the final API structure.[7][8]

Illustrative Synthetic Pathway Fragment for Elagolix:

G A (2-fluoro-6-(trifluoromethyl)phenyl)methanol B Conversion to Amine A->B Multi-step synthesis C (2-fluoro-6-(trifluoromethyl)benzyl)amine D Coupling with Pyrimidinedione intermediate C->D E Elagolix Precursor D->E

Caption: Simplified pathway showing the incorporation of the benzylamine moiety in Elagolix synthesis.

This example underscores the strategic importance of building blocks like (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. The principles and protocols for the conversion of the title compound to its corresponding amine or halide are directly applicable to its use in the synthesis of similarly complex APIs. The methoxy substituent, in place of the fluoro group in the Elagolix precursor, would impart different electronic and steric properties, potentially leading to novel API candidates with distinct pharmacological profiles.

Safety and Handling

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[9] In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients. Its unique substitution pattern offers opportunities to fine-tune the properties of lead compounds in drug discovery. The straightforward conversion of this benzyl alcohol to key reactive intermediates like benzyl chlorides and benzylamines, as detailed in the provided protocols, opens up a wide range of possibilities for its incorporation into diverse molecular scaffolds. The synthesis of the approved drug Elagolix from a closely related analog serves as a compelling testament to the power of this class of building blocks in modern pharmaceutical development.

References

  • PubChem. Elagolix. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Elagolix. Available from: [Link]

  • PubMed. Synthesis of [H-3]- and [C-14]-labeled elagolix. National Center for Biotechnology Information. Available from: [Link]

  • RSC Publishing. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Google Patents. Elagolix sodium compositions and processes.
  • Google Patents. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • PubMed Central. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. National Center for Biotechnology Information. Available from: [Link]

  • Justia Patents. processes to produce elagolix. Available from: [Link]

  • Google Patents. STABLE PHARMACEUTICAL COMPOSITION OF ELAGOLIX.
  • Google Patents. Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
  • Pharmaffiliates. 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-3-(2-(methylamino)-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione. Available from: [Link]

  • Google Patents. Preparation method of 2,4,6-trifluoro-benzylamine compound.
  • Google Patents. Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
  • SciSpace. Method for producing 2-fluoro-6-(trifluoromethyl)benzyl bromide and 2-fluoro-6-(trifluoromethyl)benzylamine. Available from: [Link]

  • Organic Syntheses. fluoromethyl phenyl sulfone. Available from: [Link]

  • MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]

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  • PubChem. 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-3-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (2-Fluoro-3-(6-fluoropyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of kinase inhibitors, leveraging (4-Methoxy-2-(trifluoromethyl)phenyl)methanol as a versatile starting material. We detail robust, step-by-step protocols for the preparation of a key halo-intermediate and its subsequent elaboration into core kinase inhibitor scaffolds via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, reaction optimization, and characterization of the synthesized compounds. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind procedural choices to ensure reproducibility and high purity of the final products.

Introduction: The Strategic Importance of Fluorinated Building Blocks

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies, and the field of medicinal chemistry is in constant pursuit of novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles.

The strategic incorporation of fluorine-containing moieties is a well-established approach in modern drug design.[2] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties. It is a strong electron-withdrawing group and is known to enhance metabolic stability by blocking potential sites of oxidation.[3][4] Furthermore, its lipophilicity can improve membrane permeability and binding affinity for target proteins.[2]

The subject of this guide, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol , is a valuable building block that combines the advantageous CF3 group with a methoxy substituent and a reactive benzyl alcohol handle. This combination makes it an ideal starting point for the synthesis of diverse libraries of potential kinase inhibitors.[5][6] The methoxy group can influence solubility and provides an additional point for interaction within a kinase's binding pocket, while the benzyl alcohol can be readily converted into a more reactive electrophile for cross-coupling reactions.

Overview of the Synthetic Strategy

Our synthetic approach is centered on a two-stage process. First, the relatively unreactive hydroxyl group of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is converted into a good leaving group, specifically a benzylic bromide. This creates a highly versatile electrophilic intermediate. Second, this intermediate is used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively. These reactions are cornerstones of modern pharmaceutical synthesis, enabling the efficient construction of the complex bi-aryl and aryl-amine structures commonly found in kinase inhibitors.[7][8][9]

G A (4-Methoxy-2-(trifluoromethyl) phenyl)methanol B Protocol 1: Bromination A->B C (4-Methoxy-2-(trifluoromethyl) benzyl) bromide (Key Intermediate) B->C D Protocol 2: Suzuki Coupling (C-C Bond Formation) C->D E Protocol 3: Buchwald-Hartwig (C-N Bond Formation) C->E F Bi-aryl Kinase Inhibitor Scaffold D->F G Aryl-amine Kinase Inhibitor Scaffold E->G G cluster_0 Catalytic Cycle A L-Pd(0) (Active Catalyst) B Oxidative Addition A->B C L-Pd(II)(Ar)X B->C D Transmetalation C->D E L-Pd(II)(Ar)(Ar') D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-X H->B I Ar'-B(OH)2 I->D J Base J->D

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct reactivity to the aromatic ring and the benzylic alcohol functional group. This guide provides detailed protocols and synthetic strategies for the preparation of medicinally relevant isoquinoline and quinoline scaffolds from this readily available precursor. The methodologies outlined herein are designed to be robust and adaptable, providing a foundation for the exploration of novel chemical space in drug discovery and materials science. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

I. Synthesis of Substituted Isoquinolines

The isoquinoline core is a prominent feature in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The classic Bischler-Napieralski and Pictet-Spengler reactions are powerful methods for the construction of the isoquinoline skeleton. Both of these syntheses typically commence from a β-phenylethylamine precursor, which can be prepared from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in a three-step sequence.

A. Preparation of 2-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine: A Key Precursor

The synthetic route to the key phenylethylamine intermediate is outlined below. This multi-step process involves the conversion of the starting benzylic alcohol to a benzyl halide, followed by cyanation and subsequent reduction.

Isoquinoline Precursor Synthesis Start (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Step1 Step 1: Halogenation (e.g., SOCl2 or PBr3) Start->Step1 Intermediate1 1-(Halomethyl)-4-methoxy- 2-(trifluoromethyl)benzene Step1->Intermediate1 Step2 Step 2: Cyanation (e.g., NaCN or KCN) Intermediate1->Step2 Intermediate2 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile Step2->Intermediate2 Step3 Step 3: Reduction (e.g., LiAlH4 or H2/Catalyst) Intermediate2->Step3 Product 2-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine Step3->Product

Synthetic workflow for the preparation of the key phenylethylamine precursor.

Protocol 1: Synthesis of 1-(Chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene

This protocol describes the conversion of the starting benzylic alcohol to the corresponding benzyl chloride, a versatile intermediate for nucleophilic substitution.

  • Materials:

    • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

    • Thionyl chloride (SOCl₂)[3]

    • Pyridine (optional, as a scavenger for HCl)[4]

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude benzyl chloride, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile

This step involves a nucleophilic substitution of the benzyl chloride with a cyanide salt to introduce the nitrile functionality.

  • Materials:

    • 1-(Chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene

    • Sodium cyanide (NaCN) or potassium cyanide (KCN)[5][6]

    • Dimethylformamide (DMF) or a mixture of ethanol and water[5]

    • Water

    • Ethyl acetate

  • Procedure:

    • In a well-ventilated fume hood, dissolve the benzyl chloride (1.0 eq) in DMF or an ethanol/water mixture.

    • Add sodium cyanide (1.1 eq) portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment.

    • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure benzyl cyanide.

Protocol 3: Synthesis of 2-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine

The final step in the precursor synthesis is the reduction of the nitrile to the primary amine.

  • Materials:

    • 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetonitrile

    • Lithium aluminum hydride (LiAlH₄) or Raney nickel with hydrogen gas[7][8]

    • Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; ethanol or methanol for catalytic hydrogenation

    • Water

    • 1 M Sodium hydroxide solution

  • Procedure (using LiAlH₄):

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the benzyl cyanide (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash it thoroughly with diethyl ether or THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired phenylethylamine.

B. Cyclization to the Isoquinoline Core

With the phenylethylamine precursor in hand, the isoquinoline ring system can be constructed via either the Bischler-Napieralski or the Pictet-Spengler reaction.

Isoquinoline_Cyclization cluster_BN Bischler-Napieralski Route cluster_PS Pictet-Spengler Route BN_Start Phenylethylamine BN_Step1 Acylation (e.g., Acyl chloride) BN_Start->BN_Step1 BN_Intermediate N-Acylphenylethylamine BN_Step1->BN_Intermediate BN_Step2 Cyclization (e.g., POCl3, P2O5) BN_Intermediate->BN_Step2 BN_Product 3,4-Dihydroisoquinoline BN_Step2->BN_Product BN_Step3 Aromatization (e.g., Pd/C) BN_Product->BN_Step3 BN_Final Substituted Isoquinoline BN_Step3->BN_Final PS_Start Phenylethylamine PS_Step1 Condensation with Aldehyde/Ketone PS_Start->PS_Step1 PS_Intermediate Iminium Ion Intermediate PS_Step1->PS_Intermediate PS_Step2 Cyclization (Acid-catalyzed) PS_Intermediate->PS_Step2 PS_Product Tetrahydroisoquinoline PS_Step2->PS_Product PS_Step3 Oxidation (e.g., MnO2) PS_Product->PS_Step3 PS_Final Substituted Isoquinoline PS_Step3->PS_Final

Alternative cyclization strategies to the isoquinoline core.

Protocol 4: Bischler-Napieralski Synthesis of a 7-Methoxy-5-(trifluoromethyl)-3,4-dihydroisoquinoline Derivative

This protocol involves the acylation of the phenylethylamine followed by acid-catalyzed cyclization.[9][10]

  • Materials:

    • 2-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine

    • Acyl chloride or anhydride (e.g., acetyl chloride)

    • Triethylamine or pyridine

    • Anhydrous DCM

    • Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)[10]

    • Anhydrous toluene or acetonitrile

  • Procedure:

    • Acylation: Dissolve the phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C. Slowly add the acyl chloride (1.1 eq). Stir at room temperature for 2-3 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the N-acyl intermediate.

    • Cyclization: Dissolve the N-acyl intermediate (1.0 eq) in anhydrous toluene. Add POCl₃ (2.0-3.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 10.

    • Extract the product with DCM or ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the 3,4-dihydroisoquinoline. This can be aromatized to the corresponding isoquinoline by heating with a catalyst such as Pd/C in a high-boiling solvent.

Protocol 5: Pictet-Spengler Synthesis of a 7-Methoxy-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Derivative

This reaction provides a direct route to tetrahydroisoquinolines through the condensation of the phenylethylamine with an aldehyde or ketone.[11][12]

  • Materials:

    • 2-(4-Methoxy-2-(trifluoromethyl)phenyl)ethan-1-amine

    • An aldehyde or ketone (e.g., formaldehyde or its equivalent, 1,3,5-trioxane)[13]

    • Anhydrous acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent)

    • Anhydrous solvent (e.g., DCM, toluene)

  • Procedure:

    • Dissolve the phenylethylamine (1.0 eq) and the aldehyde/ketone (1.1 eq) in the chosen anhydrous solvent.

    • Add the acid catalyst (catalytic to stoichiometric amounts may be required) at 0 °C.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The electron-donating methoxy group facilitates this cyclization.[11]

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of NaHCO₃.

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the tetrahydroisoquinoline. Aromatization can be achieved through oxidation (e.g., with MnO₂ or Pd/C) if the fully aromatic isoquinoline is the desired product.

II. Synthesis of Substituted Quinolines

The quinoline scaffold is another privileged heterocycle in medicinal chemistry, with applications as antimalarial, anticancer, and antibacterial agents.[3][14] The Friedländer annulation is a classical and efficient method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[15][16] A plausible, albeit multi-step, route to a suitable 2-aminobenzaldehyde precursor from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is proposed below.

A. Proposed Synthesis of 2-Amino-4-methoxy-6-(trifluoromethyl)benzaldehyde

This synthetic pathway involves nitration of the aromatic ring, followed by oxidation of the benzylic alcohol and subsequent reduction of the nitro group.

Quinoline_Precursor_Synthesis Start (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Step1 Step 1: Nitration (e.g., HNO3/H2SO4) Start->Step1 Intermediate1 Nitrated Benzyl Alcohol Step1->Intermediate1 Step2 Step 2: Oxidation (e.g., Swern or PDC) Intermediate1->Step2 Intermediate2 Nitrated Benzaldehyde Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate2->Step3 Product 2-Amino-4-methoxy-6- (trifluoromethyl)benzaldehyde Step3->Product

Proposed synthetic workflow for the 2-aminobenzaldehyde precursor.

Protocol 6: Oxidation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol to the Corresponding Benzaldehyde

A key step in the proposed quinoline synthesis is the selective oxidation of the benzylic alcohol to the aldehyde. The Swern oxidation is a mild and effective method for this transformation.[17]

  • Materials:

    • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

    • Oxalyl chloride ((COCl)₂)

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Anhydrous DCM

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM. Stir for 15 minutes.

    • Add a solution of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

    • Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Add water to quench the reaction. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.

Alternative Oxidation Methods: Pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC) can also be used for this oxidation.[18]

B. Friedländer Annulation for Quinoline Synthesis

Once the 2-amino-4-methoxy-6-(trifluoromethyl)benzaldehyde is synthesized, it can be condensed with a ketone to form the quinoline ring.[15]

Protocol 7: Synthesis of a 6-Methoxy-8-(trifluoromethyl)quinoline Derivative

  • Materials:

    • 2-Amino-4-methoxy-6-(trifluoromethyl)benzaldehyde

    • A ketone with an α-methylene group (e.g., acetone, acetophenone)

    • Acid or base catalyst (e.g., p-toluenesulfonic acid, NaOH, or KOH)

    • Ethanol or another suitable solvent

  • Procedure:

    • Dissolve the 2-aminobenzaldehyde (1.0 eq) and the ketone (1.1-1.5 eq) in ethanol.

    • Add a catalytic amount of the acid or base.

    • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the substituted quinoline.

III. Summary of Synthetic Pathways and Applications

The following table summarizes the key transformations and the classes of heterocyclic compounds that can be prepared from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Starting MaterialKey IntermediatesReaction Name(s)Heterocyclic Product Class
(4-Methoxy-2-(trifluoromethyl)phenyl)methanolBenzyl halide, Benzyl cyanide, PhenylethylamineHalogenation, Cyanation, Reduction, Bischler-Napieralski/Pictet-SpenglerIsoquinolines
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol2-Amino-substituted benzaldehydeNitration, Oxidation, Reduction, Friedländer AnnulationQuinolines

Applications in Drug Discovery:

  • Trifluoromethylated Isoquinolines: These compounds have shown promise as enzyme inhibitors and anticancer agents.[19] The trifluoromethyl group can enhance the binding affinity and pharmacokinetic properties of these molecules.

  • Trifluoromethylated Quinolines: The quinoline scaffold is a cornerstone of antimalarial drug discovery (e.g., chloroquine). The introduction of a trifluoromethyl group can lead to enhanced efficacy against drug-resistant strains. Furthermore, trifluoromethylated quinoline derivatives are being investigated as potent anticancer agents, often targeting key signaling pathways in cancer cells.[14][20]

IV. References

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  • ResearchGate. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. [Link]

  • PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

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  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2011. [Link]

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  • PubMed Central. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [Link]

  • PubMed Central. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

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  • ACS Publications. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. 2019. [Link]

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  • TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. 2017. [Link]

  • ResearchGate. Cytotoxic effects of synthesized quinoline derivatives on the viability... [Link]

  • PubMed Central. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. 2023. [Link]

  • ResearchGate. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. [Link]

  • Beilstein Journals. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]

  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]

  • International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. 2024. [Link]

  • Organic Syntheses Procedure. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. 2025. [Link]

  • DergiPark. oxidation of alcohols with pyridinium. [Link]

  • chemeurope.com. Pictet-Spengler reaction. [Link]

  • MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. 2023. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. 2023. [Link]

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Strategic Integration of Fluorinated Motifs in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Fluorine Bioisostere

In medicinal chemistry, fluorine is not merely a halogen; it is a strategic tool for modulating physicochemical properties without imposing significant steric penalties. With a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), fluorine mimics hydrogen sterically while mimicking the hydroxyl group electronically (via electronegativity). This guide provides a technical roadmap for the rational incorporation of fluorinated building blocks (


, 

,

) to solve specific DMPK (Drug Metabolism and Pharmacokinetics) and potency challenges.

Strategic Design: Physicochemical Modulation

Before initiating synthesis, the medicinal chemist must select the appropriate fluorinated motif based on the specific liability of the lead compound.

The "Fluorine Scan" Logic

The decision to fluorinate should be driven by data. Use the following logic to select the modification site:

  • Metabolic Hotspots: Replace

    
     with 
    
    
    
    at sites of P450-mediated oxidation. The
    
    
    bond energy (105.4 kcal/mol) is significantly higher than
    
    
    (98 kcal/mol), blocking hydroxylation.
  • Basicity Modulation: To improve membrane permeability or reduce hERG liability, introduce fluorine

    
     to a basic amine. This lowers the 
    
    
    
    via inductive withdrawal (
    
    
    ).
  • Conformational Locking: Utilize the gauche effect to lock flexible alkyl chains into specific conformations, reducing the entropic penalty of binding.

Data Summary: Impact of Fluorination
PropertyHydrogen (

)
Fluorine (

)
Hydroxyl (

)
Methyl (

)
Van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.14.03.52.5
Bond Length to Carbon (Å) 1.091.351.431.54

(

-substituent)
0 (Ref)-1.7 to -2.0-1.0 to -1.3+0.1 to +0.2
Decision Framework (Graphviz)

The following decision tree illustrates the strategic selection of fluorinated building blocks based on lead compound liabilities.

FluorineStrategy Problem Lead Compound Liability Metabolism High Metabolic Clearance (CYP450) Problem->Metabolism Permeability Low Permeability / High Efflux (High pKa) Problem->Permeability Potency Low Potency (Entropic Penalty) Problem->Potency Sol_Met Block Metabolic Soft Spot (H -> F substitution) Metabolism->Sol_Met Aromatic/Aliphatic Oxidation Sol_pKa Reduce Basicity (Beta-Fluorination of Amine) Permeability->Sol_pKa Inductive Effect Sol_Conf Induce Gauche Effect (Fluoroethyl group) Potency->Sol_Conf Conformational Restriction

Figure 1: Strategic decision tree for selecting fluorinated motifs based on DMPK and potency liabilities.

Experimental Protocols

The following protocols are designed for high reliability. Safety is paramount, particularly when handling DAST and fluoride sources.

Protocol A: Deoxyfluorination of Alcohols (DAST/Deoxo-Fluor)

Objective: Conversion of secondary alcohols to monofluorides with inversion of configuration (


).
Reagent:  Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Note: Deoxo-Fluor is thermally more stable but DAST is often more reactive.

Safety Warning: DAST can decompose explosively at temperatures >50°C. Never distill DAST. Perform all quenches at low temperature.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ). Add the alcohol substrate (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) [0.1 M concentration].
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent elimination side-products.

  • Addition: Add DAST (1.2 to 1.5 equiv) dropwise via a syringe over 10 minutes.

    • Self-Validation Check: The solution should remain colorless to pale yellow. Darkening indicates decomposition or side reactions.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) slowly over 2-3 hours. Monitor via TLC.

  • Quench (CRITICAL): Cool the mixture back to 0°C . Add saturated aqueous Sodium Bicarbonate (

    
    ) dropwise.[1]
    
    • Mechanism:[2][3][4][5][6][7][8][9] DAST hydrolyzes to release

      
      . Rapid 
      
      
      
      evolution will occur.[9] Do not seal the vessel.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[6][8][10]
    
Protocol B: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Objective: Addition of a


 group to ketones/aldehydes using 

.[5][6] Reagent: Trimethyl(trifluoromethyl)silane (

). Initiator: Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF).[5]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict

    
     atmosphere, dissolve the carbonyl substrate (1.0 equiv) and 
    
    
    
    (1.2 equiv) in anhydrous THF or Toluene.
  • Initiation: Cool to 0°C . Add the initiator (TBAF, 0.01 to 0.1 equiv) (catalytic amount).

    • Mechanism:[2][3][4][5][6][7][8][9] The fluoride ion attacks the silicon, releasing the hypervalent "ate" complex or free

      
       anion, which attacks the carbonyl.
      
  • Propagation: The resulting alkoxide attacks another molecule of

    
    , regenerating the active species.
    
  • Hydrolysis: Stir for 1-2 hours. Add 1M HCl or Tetrabutylammonium fluoride (stoichiometric) to cleave the intermediate silyl ether.

  • Validation: Monitor the disappearance of the carbonyl peak in IR or TLC.

Protocol C: Photoredox C-H Fluorination (Late-Stage)

Objective: Direct fluorination of unactivated


 bonds.
Reagents:  Selectfluor (Fluorine source), Iridium photocatalyst (e.g., 

).[9]

Step-by-Step Methodology:

  • Mix: In a borosilicate vial, combine substrate (1.0 equiv), Selectfluor (2.0 equiv), and Photocatalyst (1-2 mol%).

  • Solvent: Add Acetonitrile (

    
    ). Degas by sparging with Argon for 10 minutes (oxygen quenches the excited state).
    
  • Irradiation: Place the vial 2-3 cm from a Blue LED (450 nm) light source. Stir vigorously.

    • Self-Validation Check: The reaction temperature should be maintained near RT using a fan if the LEDs generate heat.

  • Timeline: Irradiate for 12-24 hours. Monitor via LC-MS for the mass shift (+18 Da for H -> F).

Mechanism of Ruppert-Prakash Reaction (Graphviz)

Understanding the catalytic cycle is essential for troubleshooting Protocol B.

RuppertPrakash Start TMS-CF3 (Reagent) Anion [CF3]- (Active Species) Start->Anion Si-F bond formation Product_Silyl Silyl Ether (Cycle Product) Start->Product_Silyl Regenerates CF3- Initiator Fluoride (F-) (Catalyst) Initiator->Anion Intermed Alkoxide Intermediate Anion->Intermed Nucleophilic Attack Substrate Ketone/Aldehyde Substrate->Intermed Intermed->Product_Silyl Silyl Transfer Product_Final Trifluoromethyl Carbinol Product_Silyl->Product_Final Acid Hydrolysis

Figure 2: Catalytic cycle of the Ruppert-Prakash trifluoromethylation. Note the regeneration of the active species via silyl transfer.

Analytical Validation

Validating the incorporation of fluorine is distinct from standard organic synthesis due to the unique spin properties of


.
NMR Spectroscopy

Run proton-decoupled


 NMR (

) to verify product formation. Use Trichlorofluoromethane (

) as an internal standard (

0 ppm) or hexafluorobenzene (

-164.9 ppm).

Expected Chemical Shifts:

  • Trifluoromethyl (

    
    ):  -55 to -65 ppm
    
  • Difluoromethyl (

    
    ):  -110 to -130 ppm
    
  • Monofluoromethyl (

    
    ):  -200 to -230 ppm
    
  • Aryl Fluoride (

    
    ):  -100 to -140 ppm
    
LC-MS Considerations
  • Ionization: Fluorine is highly electronegative, which can suppress ionization in ESI+ mode. If the signal is weak, switch to APCI or ESI- (negative mode), particularly for fluorinated phenols or acids.

  • Mass Shift: Look for the characteristic mass difference:

    • 
      : 
      
      
      
    • 
      : 
      
      
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.[7] [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Organic Chemistry Portal. (2024). Selectfluor.[7][9][11][12][13] [Link]

Sources

Application Notes & Protocols: The Transformative Role of Trifluoromethylated Compounds in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unparalleled Influence of the Trifluoromethyl Group

In the landscape of advanced materials, the strategic incorporation of specific functional groups is paramount to tailoring material properties for high-performance applications. Among these, the trifluoromethyl (-CF3) group stands out for its profound and often dramatic impact. Its unique combination of high electronegativity, strong electron-withdrawing nature, metabolic stability, and lipophilicity has made it an indispensable tool not only in medicinal chemistry but increasingly in the design of next-generation polymers, liquid crystals, and organic electronics.[1][2][3]

This guide eschews a conventional, rigid format. Instead, it is structured to provide a causal, in-depth exploration of why and how the -CF3 group is leveraged in material science. We will move from the fundamental properties it imparts to its practical application in distinct material classes, supported by field-proven protocols and characterization methodologies. The objective is to arm researchers and professionals with both the theoretical underpinnings and the practical workflows necessary to innovate in this exciting field.

The Causality of Performance: Why Trifluoromethylate?

The decision to introduce a -CF3 group is driven by its ability to predictably alter the physicochemical properties of a parent molecule or polymer backbone.[3][4] This is not merely an incremental adjustment; it is a transformative strategy.

  • Electronic Modulation: With an electronegativity intermediate between fluorine and chlorine, the -CF3 group is a powerful electron-withdrawing substituent.[5] This property is critical in organic electronics for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for creating efficient polymer solar cells and stable n-type semiconductors.[6][7][8]

  • Enhanced Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2] This imparts exceptional thermal, chemical, and metabolic stability to the material, a crucial requirement for devices operating in harsh environments or applications demanding long lifetimes.[2][9]

  • Control of Intermolecular Forces & Solubility: The -CF3 group increases lipophilicity and can enhance a polymer's solubility in organic solvents, often referred to as the "fluorine effect".[10][11] Paradoxically, while the C-F bond is highly polar, trifluoromethylated surfaces are intensely hydrophobic. This is due to the low polarizability of the C-F bonds, which leads to weak van der Waals interactions and a low surface energy that repels water.[12]

  • Volumetric Effects: The -CF3 group is sterically larger than a methyl group. In polymers, this bulkiness can disrupt chain packing, increasing the fractional free volume (FFV).[13] This architectural change is directly linked to desirable properties such as lower dielectric constants and increased gas permeability.[10][13]

The following diagram illustrates the cause-and-effect relationship between the -CF3 group's fundamental characteristics and the resulting material property enhancements.

G cluster_0 Fundamental Properties of -CF3 Group cluster_1 Material Performance Enhancements prop1 High Electronegativity & Electron-Withdrawing Nature enh1 Lower HOMO/LUMO Levels prop1->enh1 Tunes electronic structure prop2 High C-F Bond Energy enh3 Increased Thermal & Chemical Stability prop2->enh3 Resists degradation prop3 Low Polarizability & Lipophilicity enh4 High Hydrophobicity (Low Surface Energy) prop3->enh4 Weak van der Waals interactions with water enh6 Enhanced Solubility prop3->enh6 'Fluorine Effect' prop4 Steric Bulk enh2 Reduced Dielectric Constant prop4->enh2 Disrupts chain packing, increases free volume enh5 Increased Gas Permeability prop4->enh5 Increases fractional free volume

Caption: Impact of -CF3 group properties on material performance.

Application in Advanced Polymers: Beyond Inertness

The incorporation of -CF3 groups into polymer backbones has revolutionized materials for microelectronics, aerospace, and membrane separations. Polyimides (PIs) are a prime example.

Low-k Dielectric Polyimides for Microelectronics

As integrated circuits shrink, the need for interlayer insulating materials with low dielectric constants (k) becomes critical to prevent signal delay and crosstalk.[13] Trifluoromethylation is a leading strategy to achieve this. By introducing bulky -CF3 groups, often via the monomer 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), the polymer chains are forced apart, increasing the free volume and reducing the material's overall polarizability and moisture absorption.[9][13]

The results are dramatic, as shown in the comparative data below.

PropertyStandard Polyimide (e.g., ODA-based)Fluorinated Polyimide (e.g., 6FDA-based)Rationale for Improvement
Dielectric Constant (k) ~3.5 - 4.0< 3.0 (e.g., 2.8 - 3.2)[13]Increased free volume and lower polarizability from -CF3 groups.
Water Uptake > 2.0%< 0.6% [13]Hydrophobicity imparted by fluorination reduces moisture absorption.
Optical Transmittance Low (often colored)High (Colorless films)[14]-CF3 groups disrupt charge-transfer complexes that cause color.
Thermal Stability (Td) > 500 °C> 500 °C [9]The inherent stability of the imide ring and C-F bonds.
Protocol: Synthesis of a Trifluoromethylated Polyimide (6FDA-6FODA)

This protocol describes a standard two-step procedure for synthesizing a highly fluorinated, soluble, and optically transparent polyimide, suitable for use as a low-k dielectric film.

Self-Validation: The success of this protocol is validated by the solubility of the resulting poly(amic acid) and the formation of a flexible, creasable final polyimide film. Characterization data (FTIR, TGA) must match expected values for the structure.

Materials:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 4,4'-Oxybis[3-(trifluoromethyl)aniline] (6FODA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware (three-neck flask, mechanical stirrer, condenser)

Step-by-Step Methodology:

  • Monomer Preparation: Dry 6FDA at 150°C under vacuum for 4 hours before use. Ensure 6FODA is pure and dry.

  • Poly(amic acid) Synthesis:

    • Set up a three-neck flask with a mechanical stirrer and an inert gas inlet.

    • Dissolve a precise amount of 6FODA diamine in anhydrous DMAc (to create a ~15 wt% solution) under an argon atmosphere.

    • Once fully dissolved, cool the solution to 0°C using an ice bath.

    • Slowly add an equimolar amount of 6FDA dianhydride powder to the stirred solution in small portions over 30 minutes. Causality: Slow addition prevents localized heating and uncontrolled molecular weight growth.

    • After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).

  • Film Casting and Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to ensure uniform thickness.

    • Place the cast film in a vacuum oven.

    • Begin a stepwise thermal imidization process: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[9] Causality: This gradual heating schedule gently removes the solvent and then drives the cyclization (imidization) reaction to convert the amic acid to the final imide structure without creating defects in the film.

  • Film Recovery and Characterization:

    • Cool the oven to room temperature. The resulting transparent polyimide film can typically be peeled from the glass substrate.

    • Validation: Confirm the structure via FTIR (disappearance of amic acid peaks, appearance of characteristic imide peaks at ~1780 cm⁻¹ and ~1720 cm⁻¹).[9]

    • Performance: Characterize thermal stability using TGA (should show decomposition above 500°C) and the glass transition temperature using DSC.[9][13]

Caption: Workflow for trifluoromethylated polyimide synthesis.

Application in Organic Electronics: Fine-Tuning Energy Levels

In organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), the precise energy alignment of materials is crucial for efficient charge generation and transport. The electron-withdrawing nature of the -CF3 group is expertly exploited for this purpose.

Polymer Donors for Organic Solar Cells (OSCs)

For a polymer donor in an OSC, a deep HOMO level is desirable as it increases the open-circuit voltage (Voc) of the device. Introducing a -CF3 group onto the polymer backbone effectively lowers the HOMO energy level through a strong inductive effect.[6][15]

A study comparing two nearly identical polymer donors, one with a methyl (-CH3) group and one with a trifluoromethyl (-CF3) group, demonstrated this principle perfectly. The -CF3 substituted polymer (F1) exhibited a lower HOMO level compared to its methylated counterpart (F0). This electronic modification, combined with improved intermolecular interactions, led to a near two-fold increase in power conversion efficiency (PCE) in a single-junction solar cell.[6]

n-Type Organic Semiconductors

Most organic semiconductors are inherently p-type (hole-transporting). Creating stable, air-tolerant n-type (electron-transporting) materials is a significant challenge. Trifluoromethylation of aromatic cores is a highly effective strategy to produce n-type materials because the strong electron-withdrawing groups lower the LUMO, facilitating electron injection and transport.[7]

Application in Liquid Crystals: Engineering Advanced Displays

The liquid crystal display (LCD) industry relies on carefully formulated mixtures of liquid crystal molecules to achieve fast switching speeds, high contrast, and wide viewing angles. Fluorinated liquid crystals, particularly those with terminal -CF3 or -OCF3 groups, are indispensable components.[16][17][18]

The high polarity of the C-F bond introduces a strong dipole moment into the molecule. The strategic placement of -CF3 groups can be used to engineer the material's dielectric anisotropy (Δε), a key parameter that dictates how the molecules respond to an electric field.[8][18] Furthermore, the presence of fluorine can enhance thermal and chemical stability and lower viscosity, contributing to faster device response times.[8][17]

References

  • A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Benchchem.
  • Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separ
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells.
  • Arene Trifluoromethylation: An Effective Strategy to Obtain Air-Stable n-Type Organic Semiconductors with Tunable Optoelectronic and Electron Transfer Properties. The Journal of Physical Chemistry A.
  • Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications.
  • Transparent and Colorless Polyimides Containing Multiple Trifluoromethyl Groups as Gate Insulators for Flexible Organic Transistors with Superior Electrical Stability.
  • Fluorinated liquid crystals - Properties and applic
  • Effect of trifluoromethyl modification on photoelectric properties of m
  • Recent Development of Trifluoromethyl Reagents: A Review.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH.
  • Synthesis of Trifluoromethyl- and Methylphosphazene Polymers: Differences between Polymerization and Initiator/Terminator Properties.
  • Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Taylor & Francis Online.
  • Upcycling aromatic polymers through C–H fluoroalkyl
  • Novel Poly(arylene ether)s with Pendent Trifluoromethyl Groups. Macromolecules.
  • Trifluoromethylation in the Design and Synthesis of High-Performance Wide Bandgap Polymer Donors for Quasiplanar Heterojunction Organic Solar Cells.
  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed.
  • Synthesis of α-Trifluoromethyl Esters. ChemistryViews.
  • In-depth Technical Guide: The Chemical Properties and Structure of Trifluoromethylated Amino Acid Deriv
  • Trifluoromethyl group. Wikipedia.
  • Synthesis of Trifluoromethyl
  • Synthesis of Trifluoromethyl
  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. PMC.
  • (PDF) Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
  • Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorin
  • Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers.
  • Synthesis and characterization of poly[[o-(trifluoromethyl)phenyl]acetylene]. Macromolecules.
  • Themed collection Most popular 2025 organic m
  • Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).
  • Why are fluorin
  • Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Portal.
  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. PMC.
  • Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups.
  • Preparation of Novel Liquid Crystal Material with Trifluoromethyl Substitutent.
  • The Journal of Organic Chemistry.
  • Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • Advanced Coatings.

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Troubleshooting & Optimization

Technical Support Center: Purification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol via recrystallization. This document is structured to address common challenges and frequently asked questions, ensuring you can achieve the highest possible purity and yield in your experiments.

Introduction: The Challenge of Purifying (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the polar hydroxyl and methoxy groups, combined with the electron-withdrawing trifluoromethyl group, gives the molecule a unique solubility profile. Furthermore, related structures are known to have low melting points, a physical characteristic that presents a significant challenge during recrystallization.[2][3] The most common issue is "oiling out," where the compound separates from the cooling solution as a liquid instead of a solid crystalline lattice.[4][5] This guide is designed to help you navigate this and other potential issues to develop a robust and reproducible purification protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: My compound is separating as an oil instead of crystals. What is happening and how do I fix it?

Answer:

This phenomenon is known as "oiling out," and it is the most common and critical challenge for this class of compound.

  • Causality: Oiling out occurs when the crude solid melts in the hot solvent mixture before it fully dissolves, or when the solution becomes saturated at a temperature that is higher than the compound's melting point.[4][5] Impurities can also significantly depress the melting point of your compound, exacerbating this issue.[4][6] Because the oily liquid is an impure melt of your compound, it will trap impurities rather than excluding them, defeating the purpose of recrystallization.

  • Step-by-Step Solution:

    • Re-heat the Solution: Place your flask back on the heat source and bring it to a boil to redissolve the oil into the solvent.

    • Add More 'Good' Solvent: While the solution is boiling, add a small, measured amount (e.g., 5-10% of the total volume) of the solvent in which your compound is more soluble (the "good" solvent). This increases the total solvent volume and lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins. This provides a better chance for the temperature to drop below the compound's melting point before crystallization starts.

    • Ensure Slow Cooling: Once the oil is redissolved, remove the flask from the heat. Insulate it by placing it on a cork ring or folded paper towels and cover it with a watch glass. This prevents rapid cooling at the surface, which can cause localized, high supersaturation and lead to oiling out.[4]

    • Promote Nucleation: If crystals are slow to form at a lower temperature, vigorously scratch the inside of the flask just below the solvent line with a glass rod.[7][8] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

    • Consider a Different Solvent System: If oiling out persists, your chosen solvent system may be unsuitable. The boiling point of your solvent or solvent mixture might be too high. Re-evaluate your solvent choice by performing a systematic solvent screen (see FAQ 1).

Question 2: Crystallization happened almost instantly upon removing the flask from the heat. Is this a problem?

Answer:

Yes, this is a significant problem. While it may seem efficient, rapid crystallization (or "crashing out") almost always traps impurities within the crystal lattice, leading to a poorly purified product.[4]

  • Causality: This indicates that the solution was excessively supersaturated upon cooling. The solvent choice may be poor (the compound is nearly insoluble at a slightly lower temperature), or you may have used the absolute bare minimum of solvent, leaving no room for a controlled cooling curve.

  • Step-by-Step Solution:

    • Re-heat and Add Solvent: Place the flask back on the heat source and add just enough solvent to redissolve the solid completely. Then, add an additional 5-10% of solvent volume.

    • Cool Slowly: As described above, ensure the flask is well-insulated to slow the cooling process. An ideal crystallization should see the first crystals appear after 5-10 minutes of cooling, with continued growth over 20-30 minutes.[4]

Question 3: After cooling, no crystals have formed. What should I do?

Answer:

This is a common issue caused by supersaturation, a state where the concentration of your compound in the solution is higher than its normal solubility limit. The system needs a trigger to initiate crystallization.

  • Causality: The energy barrier for the initial formation of a crystal nucleus (nucleation) has not been overcome.[9] This can happen with highly pure compounds or in very clean flasks.

  • Step-by-Step Solution (in order of application):

    • Scratch the Flask: Use a glass stirring rod to scratch the inner surface of the flask at the air-liquid interface. This provides a high-energy surface that facilitates nucleation.[7][8]

    • Add a Seed Crystal: If you have a small amount of the pure compound (or even the crude starting material), add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[8][10]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound. Do this only after attempting the methods above, as rapid cooling can lead to smaller, less pure crystals.

    • Reduce Solvent Volume: If the solution is simply not saturated enough, you may have used too much solvent. Gently heat the solution and boil off a portion of the solvent, then attempt the cooling process again.

Question 4: My final yield is very low (<50%). Where did my product go?

Answer:

A low yield is typically a result of procedural losses or a suboptimal solvent choice.

  • Causality:

    • Excess Solvent: This is the most frequent cause. Using too much solvent means a significant amount of your product will remain dissolved in the mother liquor even after cooling.[4][11]

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a substantial amount of product.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[11]

  • Step-by-Step Solution:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and place it in a watch glass. If a significant amount of solid appears as the solvent evaporates, you used too much solvent. You can attempt to recover more product by boiling off some solvent from the mother liquor and cooling for a "second crop" of crystals, though be aware this crop will be less pure than the first.

    • Refine Your Solvent Volume: In your next attempt, use the principle of adding the minimum amount of boiling solvent needed to just dissolve the crude solid.[11] Work in small solvent additions.

    • Optimize Washing: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent. This removes soluble impurities clinging to the crystal surfaces without dissolving the crystals themselves.

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right solvent for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol?

Answer:

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[12][13][14] Given the polar alcohol and ether functionalities, alongside the fluorinated aromatic ring, a solvent of intermediate polarity or a mixed-solvent system is often the best choice.

  • The Principle of Solvent Selection:

    • Solubility: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[14]

    • Impurities: Ideally, impurities should be either completely insoluble in the hot solvent (so they can be filtered out) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[11][12]

    • Inertness: The solvent must not react with your compound.[12][13]

    • Boiling Point: The solvent's boiling point should be lower than your compound's melting point to avoid oiling out.[10]

    • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[12]

  • Recommended Solvent Screening Protocol:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. A good candidate will not dissolve the solid well.

    • For solvents that do not dissolve the solid at room temperature, heat the test tube in a water or sand bath. A good solvent will now dissolve the solid completely.

    • Cool the clear solutions in an ice bath. The best solvent will be the one that produces a large quantity of crystalline precipitate.

    • If no single solvent is ideal, try a mixed-solvent system. Dissolve the crude solid in a minimum of a "good" solvent (in which it is very soluble, e.g., ethanol) and then add a "bad" solvent (in which it is poorly soluble, e.g., water) dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.

Solvent Property Ideal Characteristic for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Rationale
Polarity Intermediate polarity or a mixed-solvent system (e.g., Toluene/Heptane, Ethanol/Water)Balances the polarity of the hydroxyl/methoxy groups and the less polar trifluoromethyl-aromatic ring.
Boiling Point Moderate (e.g., 60-110 °C)High enough for a good solubility differential, but low enough to minimize the risk of oiling out.
Solubility Profile High solubility when hot, low solubility when cold.This is the fundamental requirement for any recrystallization, maximizing yield.[10]

FAQ 2: How can I assess the purity of my recrystallized product?

Answer:

The two most common and accessible methods for purity assessment post-recrystallization are melting point analysis and Thin Layer Chromatography (TLC).

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range. After thoroughly drying your crystals, measure their melting point and compare it to the literature value for the pure compound. A sharp melting point close to the expected value is a strong indicator of high purity.

  • Thin Layer Chromatography (TLC): Spot a small amount of your crude material, the recrystallized material, and the mother liquor onto a TLC plate. Develop the plate in an appropriate solvent system. The purified sample should ideally show a single spot, while the crude material may show multiple spots. The mother liquor will contain a spot for the product and spots for the soluble impurities.

FAQ 3: What is the best way to dry the final crystals?

Answer:

Proper drying is crucial to remove residual solvent, which can depress the melting point and affect final yield calculations.

  • Initial Drying: After vacuum filtration, leave the crystals in the funnel with the vacuum on for 10-15 minutes. This will pull air through the crystal cake and remove the bulk of the solvent.

  • Final Drying: Transfer the crystals from the filter paper to a pre-weighed watch glass. Spread them out to maximize surface area.

    • Air Drying: For volatile solvents, you can cover the watch glass with a perforated piece of filter paper and leave it in a fume hood overnight.

    • Vacuum Oven: For a more thorough and faster method, place the watch glass in a vacuum oven at a mild temperature (e.g., 40-50 °C). Ensure the temperature is well below the compound's melting point.

Visualized Workflow and Protocol

Recrystallization Workflow Diagram

The following diagram illustrates the logical steps of a robust recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Dissolve B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Proceed to Cooling D->F No G Cool Solution Slowly to Room Temperature E->G F->G J Crystals Formed? G->J H Cool in Ice Bath K Collect Crystals via Vacuum Filtration H->K I Induce Crystallization (Scratch / Seed Crystal) I->J J->H Yes J->I No L Wash with Minimal Ice-Cold Solvent K->L M Dry Crystals Thoroughly L->M N Pure Product M->N

Caption: A flowchart of the recrystallization process.

Standard Operating Protocol: Recrystallization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

This protocol assumes a toluene/heptane solvent system, which is a good starting point for a moderately polar compound. This should be optimized based on your own solvent screening.

  • Dissolution:

    • Place 1.0 g of crude (4-Methoxy-2-(trifluoromethyl)phenyl)methanol into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar. Place the flask on a stirrer/hotplate.

    • Add toluene (the "good" solvent) in ~1-2 mL portions while heating and stirring until the solid just dissolves at a near-boiling temperature. Note the total volume of toluene used.

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration into a second, pre-heated Erlenmeyer flask. This involves using a short-stemmed funnel and fluted filter paper. Work quickly to prevent premature crystallization in the funnel.

  • Saturation and Cooling:

    • To the hot, clear solution, add heptane (the "bad" solvent) dropwise with swirling until you see persistent cloudiness (turbidity).

    • Add 1-2 more drops of toluene to make the solution clear again.

    • Remove the flask from the heat, cover with a watch glass, and allow it to cool slowly to room temperature on a cork ring.

  • Crystallization and Isolation:

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount (~2-3 mL) of ice-cold heptane (or a heptane-rich mixture) to remove any remaining soluble impurities.

  • Drying:

    • Allow air to be pulled through the crystals on the filter for 10-15 minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at low heat (~40 °C).

  • Analysis:

    • Determine the final mass and calculate the percent recovery.

    • Measure the melting point of the dried crystals to assess purity.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Wade, L. G. (n.d.). Recrystallization-1.pdf. Retrieved from a university chemistry resource PDF. [Note: Direct link unavailable, but content is widely standardized in organic chemistry lab manuals.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Google Patents. (2014). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • ChemBK. (2024). [4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2,3,5-Trifluoro-4-(methoxymethyl)phenyl)methanol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(9), 2496. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • Reddit. (2011). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • European Patent Office. (2019). EP 3696165 A1 - PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubMed. (2011). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Journal of forensic sciences, 56(6), 1475-1483. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Crystal and Molecular structure studies of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges in the column chromatography of this specific fluorinated aromatic alcohol. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: Understanding the Molecule

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a polar alcohol group, a moderately polar methoxy group, and a highly electronegative trifluoromethyl group, presents a unique purification challenge. The interplay of these functionalities dictates its interaction with both the stationary and mobile phases in column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm about to purify (4-Methoxy-2-(trifluoromethyl)phenyl)methanol for the first time. What is a good starting point for my column chromatography conditions?

A1: For a compound with the polarity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, a normal-phase chromatography setup is the most logical starting point. Here’s a robust initial protocol:

  • Stationary Phase: Silica gel (SiO₂) is the standard and most cost-effective choice for compounds of this nature.[2] Use a mesh size of 230-400 for optimal resolution in flash chromatography.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane (or heptane) and a more polar solvent like ethyl acetate is a classic starting point.[2]

    • Initial Eluent Composition: Begin with a low percentage of ethyl acetate in hexane (e.g., 5-10%). This can be determined more precisely by running a Thin Layer Chromatography (TLC) analysis first. Aim for a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound on the TLC plate.

    • Gradient Elution: It is highly recommended to use a gradient elution. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the percentage of ethyl acetate to elute your product, and finally, a higher percentage to wash off any highly polar impurities.

Q2: My compound is not moving off the column, or it is smearing badly (tailing). What should I do?

A2: This is a common issue, especially with polar compounds like alcohols that can interact strongly with the acidic silanol groups on the silica surface.

  • Increase Mobile Phase Polarity: The most straightforward solution is to gradually increase the polarity of your eluent.[3] If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If this is insufficient, you can switch to a stronger polar solvent. A dichloromethane/methanol system is a good alternative for more polar compounds.[4]

  • Solvent Choice Consideration: For aromatic compounds, incorporating a solvent like toluene in your mobile phase can sometimes improve separation compared to standard hexane/ethyl acetate systems.[4]

  • Check for Compound Degradation: It's crucial to ensure your compound is stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot streaks, your compound may be degrading.[3] In such cases, you might consider using a deactivated silica gel or an alternative stationary phase like alumina.[3][5]

  • Sample Loading Technique: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Also, load the sample in a minimum amount of solvent, preferably the initial eluent mixture, to get a sharp starting band.[6]

Q3: I am seeing poor separation between my product and a close-running impurity. How can I improve the resolution?

A3: Achieving baseline separation for compounds with similar polarities requires careful optimization.

  • Shallow Gradient: A slower, more shallow gradient of your eluent system can often improve the separation of closely eluting compounds.

  • Alternative Solvent Systems: The selectivity of your separation can be altered by changing the solvent system. Experiment with different solvent combinations on TLC first. For instance, you could try a hexane/dichloromethane or a hexane/diethyl ether system.

  • Finer Silica Mesh: Using a smaller particle size silica gel (higher mesh number) will increase the surface area and can lead to better resolution, although it will also increase the backpressure.

  • Consider a Different Stationary Phase: While silica is standard, other stationary phases can offer different selectivities. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can provide alternative separation mechanisms due to dipole-dipole and π-π interactions.[7]

Experimental Protocols

Protocol 1: Initial TLC Analysis for Eluent Selection
  • Dissolve a small amount of your crude (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot your crude mixture.

  • Prepare several developing chambers with different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Visualize the plates under a UV lamp (254 nm).

  • The ideal solvent system will give your target compound an Rƒ value of ~0.2-0.3.

Protocol 2: Step-by-Step Column Chromatography Procedure
  • Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent. Carefully add this solution to the top of the silica bed using a pipette.[6]

  • Elution: Begin eluting with the initial low-polarity solvent mixture.

  • Gradient Application: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent mixture. The gradient can be continuous or stepwise.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Data Presentation

Table 1: Physicochemical Properties of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and Related Compounds

CompoundMolecular Weight ( g/mol )Key Functional GroupsExpected Polarity
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol206.16[1]-OH, -OCH₃, -CF₃, Aromatic RingModerately Polar
(4-(Trifluoromethyl)phenyl)methanol176.14[8]-OH, -CF₃, Aromatic RingPolar
(4-Nitro-2-(trifluoromethyl)phenyl)methanol221.13[9]-OH, -NO₂, -CF₃, Aromatic RingMore Polar

Table 2: Common Eluent Systems for Column Chromatography

Non-Polar SolventPolar SolventPolarity RangeNotes
Hexane/HeptaneEthyl AcetateLow to MediumExcellent starting point for many organic compounds.
Hexane/HeptaneDiethyl EtherLow to MediumOffers different selectivity compared to ethyl acetate.
DichloromethaneMethanolMedium to HighGood for more polar compounds that are not soluble in hexane.[4]
TolueneEthyl AcetateLow to MediumCan improve separation of aromatic compounds.[4]

Visualization

Workflow for Method Development

MethodDevelopment cluster_prep Preparation & Initial Analysis cluster_optimization Optimization cluster_purification Purification Start Crude Product: (4-Methoxy-2-(trifluoromethyl)phenyl)methanol TLC TLC Analysis (Hexane/Ethyl Acetate) Start->TLC Rf_check Is Rf ~0.2-0.3? TLC->Rf_check Adjust_polarity Adjust Eluent Polarity Rf_check->Adjust_polarity No Column_prep Prepare Silica Gel Column Rf_check->Column_prep Yes Adjust_polarity->TLC Change_solvents Try Different Solvent System (e.g., DCM/MeOH) Adjust_polarity->Change_solvents Change_solvents->TLC Run_column Run Column with Optimized Eluent Column_prep->Run_column Collect_fractions Collect & Analyze Fractions Run_column->Collect_fractions Evaporate Combine Pure Fractions & Evaporate Solvent Collect_fractions->Evaporate Pure_product Pure Product Evaporate->Pure_product

Caption: A flowchart for developing a column chromatography method.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.
  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol.
  • ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds.
  • Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • PubChem. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol.
  • The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. (n.d.).

Sources

Technical Support Center: Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource to explain the underlying chemistry of common issues and provide field-proven solutions to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (4-Methoxy-2-(trifluoromethyl)phenyl)methanol?

A1: The most prevalent and dependable method for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is the reduction of its corresponding aldehyde, 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This transformation is typically achieved with high selectivity and yield using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1][2] This method is favored for its operational simplicity and the mild reaction conditions required.

Q2: My reaction seems incomplete, and I'm observing significant amounts of unreacted 4-Methoxy-2-(trifluoromethyl)benzaldehyde. What could be the cause?

A2: Incomplete reduction is a common issue that can stem from several factors. Firstly, the purity and activity of the sodium borohydride are crucial. Over time, NaBH₄ can decompose, especially if not stored under anhydrous conditions, leading to reduced efficacy. Secondly, the reaction stoichiometry is important; an insufficient molar equivalent of NaBH₄ will result in unreacted starting material. Typically, a slight excess of the reducing agent is used to ensure the reaction goes to completion. Lastly, reaction temperature and time can play a role. While the reaction is generally fast, ensuring it is stirred for an adequate duration at a suitable temperature (often starting at 0°C and allowing it to warm to room temperature) is necessary for complete conversion.[3]

Q3: I'm observing an unexpected byproduct in my reaction mixture. What are the likely impurities I should be looking for?

A3: Several impurities can arise during the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. The most common include:

  • Unreacted Starting Material: As discussed in Q2, residual 4-Methoxy-2-(trifluoromethyl)benzaldehyde is a frequent impurity.

  • Over-reduction Product: While less common with NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the over-reduction of the benzyl alcohol to 4-methoxy-2-(trifluoromethyl)toluene.

  • Boronate Esters: During the reduction with sodium borohydride, intermediate boronate esters are formed. Incomplete hydrolysis of these intermediates during the workup can lead to their presence in the crude product.

  • Solvent Adducts: In some cases, the solvent can react to form minor byproducts, although this is less common with standard alcoholic solvents.

The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl) on the aromatic ring can influence the electronic properties and reactivity of the molecule, potentially leading to side reactions, although specific literature on unique byproducts for this exact substitution pattern is limited.[4][5][6][7]

Troubleshooting Guide

This section provides a more in-depth look at specific problems, their root causes, and systematic approaches to resolve them.

Problem 1: Low Yield of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or GC-MS analysis of the crude product shows a mixture of compounds.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Degraded Sodium Borohydride NaBH₄ is sensitive to moisture and can lose its activity over time.Use freshly opened or properly stored NaBH₄. Consider titrating the reagent to determine its active hydride content.
Inadequate Stoichiometry An insufficient amount of reducing agent will lead to incomplete conversion of the starting aldehyde.Use a 1.1 to 1.5 molar excess of NaBH₄ relative to the aldehyde to drive the reaction to completion.
Suboptimal Reaction Temperature The reaction may be too slow at very low temperatures, or side reactions could occur at elevated temperatures.Initiate the reaction at 0°C to control the initial exotherm and then allow it to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
Inefficient Workup Product loss can occur during the extraction and purification steps.Ensure the pH is appropriately adjusted during the aqueous workup to neutralize any remaining borohydride and to facilitate the extraction of the alcohol into the organic phase. Use a suitable extraction solvent and perform multiple extractions.

Experimental Protocol: Standard Reduction of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

  • Dissolve 4-Methoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0-5°C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0-5°C and slowly quench with 1N HCl to decompose excess NaBH₄ and neutralize the mixture (adjust to pH ~7).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Problem 2: Presence of Persistent Impurities After Workup

Symptoms:

  • NMR or GC-MS analysis of the isolated product shows the presence of unknown peaks.

  • The product fails to crystallize or solidifies as an oil.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Hydrolysis of Boronate Esters The intermediate borate esters formed during the reduction may not be fully hydrolyzed during a neutral or basic workup.Quench the reaction with a dilute acid (e.g., 1N HCl) to ensure complete hydrolysis of the boronate esters to the desired alcohol.
Formation of Dimeric Byproducts Under certain conditions, side reactions can lead to the formation of dimeric ether or other condensation products, although this is less common for this specific transformation.Ensure the reaction is run under an inert atmosphere if sensitive to oxidation. Maintain a controlled temperature to minimize side reactions.
Contaminated Starting Material Impurities in the starting 4-Methoxy-2-(trifluoromethyl)benzaldehyde will be carried through the reaction.Verify the purity of the starting material by NMR, GC-MS, or melting point before starting the reaction. Purify if necessary.

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum of the final product should show a characteristic singlet for the benzylic CH₂ protons around δ 4.7 ppm and a singlet for the methoxy group protons around δ 3.9 ppm. The aromatic protons will appear as a multiplet in the aromatic region.

  • GC-MS: Gas chromatography-mass spectrometry is an excellent tool for identifying and quantifying impurities. The mass spectrum of the product will show a molecular ion peak corresponding to its molecular weight. Impurities can be identified by their different retention times and mass fragmentation patterns.[8][9][10]

Purification Protocol:

For the removal of polar impurities, such as residual starting material and borate salts, column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically used. For non-polar impurities, recrystallization can be an effective purification method. A suitable solvent system for recrystallization would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[11][12]

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol 4-Methoxy-2-(trifluoromethyl)benzaldehyde 4-Methoxy-2-(trifluoromethyl)benzaldehyde (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (4-Methoxy-2-(trifluoromethyl)phenyl)methanol 4-Methoxy-2-(trifluoromethyl)benzaldehyde->(4-Methoxy-2-(trifluoromethyl)phenyl)methanol Reduction NaBH4, MeOH NaBH4, MeOH NaBH4, MeOH->(4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Caption: A simplified schematic of the primary synthetic route.

Troubleshooting Workflow

Troubleshooting Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Reagent_Purity Reagent Purity Low_Yield->Reagent_Purity Stoichiometry Stoichiometry Low_Yield->Stoichiometry Reaction_Conditions Reaction Conditions Low_Yield->Reaction_Conditions Workup_Issues Workup Issues Low_Yield->Workup_Issues Impurity_Detected Impurity Detected Impurity_Detected->Reagent_Purity Impurity_Detected->Reaction_Conditions Impurity_Detected->Workup_Issues Verify_Reagents Verify Reagent Quality Reagent_Purity->Verify_Reagents Adjust_Equivalents Adjust Molar Equivalents Stoichiometry->Adjust_Equivalents Optimize_Temp_Time Optimize Temp/Time Reaction_Conditions->Optimize_Temp_Time Refine_Workup_Purification Refine Workup & Purification Workup_Issues->Refine_Workup_Purification

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Reddit. (2024, October 11). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Retrieved from [Link]

  • The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (2024, June 5). PubMed. Retrieved from [Link]

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI. Retrieved from [Link]

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Technical Support Center: Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthetic procedure. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Introduction

The synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a critical step in the development of various pharmaceutical and agrochemical compounds.[1] The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to the molecule and its derivatives.[1] The most common and direct synthetic routes involve the reduction of either 4-methoxy-2-(trifluoromethyl)benzaldehyde or 4-methoxy-2-(trifluoromethyl)benzoic acid. While these reactions are well-established, they are not without their challenges. Side reactions can lead to reduced yields, complex purification profiles, and inconsistent results. This guide will address these potential pitfalls and provide robust solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.

Question 1: My reaction yield is significantly lower than expected, and my TLC analysis shows multiple spots, including one that is less polar than my product.

Possible Cause: This is a classic indication of incomplete reaction and the formation of side products. The less polar spot could be a result of over-reduction or the formation of a dimer.

In-depth Analysis and Solutions:

  • Incomplete Reaction:

    • Causality: The hydride reducing agent (either NaBH₄ for the aldehyde or LiAlH₄ for the carboxylic acid) may have been deactivated by moisture or may not have been used in sufficient stoichiometric amounts.

    • Preventative Protocol:

      • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. THF for LiAlH₄ reductions should be freshly distilled from a suitable drying agent like sodium-benzophenone.

      • For the reduction of 4-methoxy-2-(trifluoromethyl)benzoic acid with LiAlH₄, a minimum of 0.75 equivalents is theoretically needed, but a slight excess (1.0-1.2 equivalents) is recommended to ensure complete conversion.[2]

      • For the reduction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with NaBH₄, a slight excess (1.1-1.5 equivalents) is also recommended.

  • Side Product Formation (Less Polar Spot):

    • Causality: If using a Grignard-based synthesis, a common less-polar impurity is a biphenyl-type compound formed from the coupling of the Grignard reagent with unreacted aryl halide. While less common for this specific synthesis, it's a possibility if alternative routes are employed.

    • Troubleshooting Protocol:

      • If a Grignard route is used, ensure slow addition of the Grignard reagent to the electrophile at low temperatures to minimize self-coupling.

      • Purification via column chromatography on silica gel using a gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can effectively separate the nonpolar biphenyl impurity from the more polar alcohol product.

Question 2: My mass spectrometry and NMR data suggest the presence of an impurity with a lower mass, and I'm seeing complex fluorine NMR signals. Could the trifluoromethyl group be reacting?

Possible Cause: Yes, the trifluoromethyl group can be susceptible to reduction, especially under harsh conditions with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

In-depth Analysis and Solutions:

  • Reduction of the Trifluoromethyl Group:

    • Causality: The C-F bond is generally strong, but the highly electron-withdrawing nature of the three fluorine atoms can make the carbon atom susceptible to nucleophilic attack by a hydride. While this is not a common reaction, it has been reported that trifluoromethyl arenes can be reduced to methyl groups by LiAlH₄, particularly in the presence of transition metal catalysts or at elevated temperatures.[3] This would result in the formation of (4-methoxy-2-methylphenyl)methanol.

    • Preventative Protocol:

      • Temperature Control: Maintain a low temperature during the addition of the LiAlH₄ and throughout the reaction. For the reduction of the carboxylic acid, the initial addition of the acid to the LiAlH₄ slurry should be done at 0°C, and the reaction should be allowed to slowly warm to room temperature. Avoid prolonged heating or refluxing.

      • Choice of Reducing Agent: If starting from the aldehyde, use the milder reducing agent, sodium borohydride (NaBH₄), which is not known to reduce trifluoromethyl groups.[2]

      • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup to avoid over-reduction.

Side ProductMolecular WeightKey Spectroscopic Signature
(4-methoxy-2-methylphenyl)methanol152.19 g/mol Absence of the characteristic CF₃ signal in ¹⁹F NMR. A new singlet for the aryl-CH₃ group around 2.2-2.4 ppm in ¹H NMR.
Question 3: My product appears to be a phenol, according to my NMR and mass spec data. What could have caused the loss of the methoxy group?

Possible Cause: Demethylation of the methoxy group is a known side reaction for anisole derivatives, leading to the formation of a phenolic hydroxyl group.

In-depth Analysis and Solutions:

  • Demethylation of the Methoxy Group:

    • Causality: This can be caused by the Lewis acidic nature of the aluminum species generated during the LiAlH₄ reduction or during an acidic workup. Boron tribromide (BBr₃) is a classic reagent for demethylation, and other Lewis acids can also facilitate this reaction, especially at elevated temperatures.[4]

    • Preventative Protocol:

      • Careful Workup: After the LiAlH₄ reduction is complete, follow a careful quenching procedure to avoid strongly acidic conditions. The Fieser workup is a reliable method:

        • Cool the reaction mixture to 0°C.

        • Slowly add water, followed by 15% aqueous NaOH, and then more water. This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.[5]

      • Avoid Strong Acids: Do not use strong acids like concentrated HCl or H₂SO₄ to quench the reaction unless absolutely necessary, and if so, maintain a low temperature.

      • Alternative Reducing Agents: Consider using borane (BH₃) for the reduction of the carboxylic acid. Borane is also a powerful reducing agent for carboxylic acids but is less prone to causing demethylation.

Side ProductMolecular WeightKey Spectroscopic Signature
(4-hydroxy-2-(trifluoromethyl)phenyl)methanol192.12 g/mol A broad singlet in the ¹H NMR spectrum corresponding to the phenolic -OH. The disappearance of the methoxy singlet around 3.8 ppm.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis: the aldehyde or the carboxylic acid?

A1: The choice depends on the availability of the starting materials and the desired scale of the reaction.

  • Starting from 4-methoxy-2-(trifluoromethyl)benzaldehyde: This is often the preferred route for smaller-scale laboratory syntheses due to the milder reaction conditions. The reduction with NaBH₄ in an alcoholic solvent like methanol or ethanol is straightforward, high-yielding, and easy to perform.[6]

  • Starting from 4-methoxy-2-(trifluoromethyl)benzoic acid: This route is necessary if the aldehyde is not available or if you are synthesizing it from the acid yourself. It requires the more powerful and hazardous reducing agent, LiAlH₄, and stricter anhydrous conditions.[7] However, it is a very effective and common transformation.

Q2: What are the recommended solvents for each type of reduction?

A2:

  • For NaBH₄ reduction of the aldehyde: Methanol or ethanol are the most common and effective solvents. The reaction is typically performed at room temperature or 0°C.[6]

  • For LiAlH₄ reduction of the carboxylic acid: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents. LiAlH₄ reacts violently with protic solvents like water and alcohols.[8]

Q3: How can I best purify the final product, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol?

A3:

  • Aqueous Workup: After the reaction is complete and quenched, an aqueous workup is necessary to remove inorganic salts. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is standard.

  • Column Chromatography: This is the most effective method for removing organic impurities. A silica gel column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically provide the pure product.

  • Recrystallization: If the product is a solid at room temperature and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be used for further purification.

Reaction Pathway and Side Reactions

The following diagram illustrates the primary synthetic routes to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and the potential side reactions discussed.

Synthesis_Side_Reactions cluster_main Main Reaction Pathways cluster_side Potential Side Reactions BenzoicAcid 4-Methoxy-2-(trifluoromethyl)benzoic Acid Target (4-Methoxy-2-(trifluoromethyl)phenyl)methanol BenzoicAcid->Target LiAlH4, THF ReducedCF3 (4-Methoxy-2-methylphenyl)methanol (CF3 Reduction) BenzoicAcid->ReducedCF3 Harsh LiAlH4 conditions (e.g., high temp.) Demethylated (4-Hydroxy-2-(trifluoromethyl)phenyl)methanol (Demethylation) BenzoicAcid->Demethylated Lewis acidic conditions (e.g., harsh workup) Aldehyde 4-Methoxy-2-(trifluoromethyl)benzaldehyde Aldehyde->Target NaBH4, MeOH

Caption: Main synthetic routes and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis via Reduction of the Aldehyde with NaBH₄
  • Dissolve 4-methoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction back to 0°C and slowly quench by adding 1 M HCl until the pH is ~5-6 to neutralize the excess NaBH₄ and the borate esters.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography.

Protocol 2: Synthesis via Reduction of the Carboxylic Acid with LiAlH₄
  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a 1 M solution of LiAlH₄ in THF (1.1 eq).

  • Cool the LiAlH₄ solution to 0°C in an ice bath.

  • Dissolve 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF (5 mL per gram of acid) and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.

  • Cool the reaction back to 0°C and carefully quench using the Fieser workup:

    • Slowly add water (1 mL per gram of LiAlH₄ used).

    • Add 15% aqueous NaOH (1 mL per gram of LiAlH₄).

    • Add water (3 mL per gram of LiAlH₄).

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Chem-Impex. (n.d.). 4-Methoxy-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • Tam, R., Heather, E., Shimmon, R., Lam, B., & McDonagh, A. M. (2017). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Forensic Science International, 272, 184-189. [Link]

  • CN102731269B. (2014). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • WO2006002691A1. (2006). Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
  • WO2016125185A2. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 9. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Testbook. (n.d.). Benzoic acid on reacting with lithium aluminium hydride give. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Sato, N., & Endo, H. (2008). Methylation of phenolic hydroxyl group and demethylation of anisoles. Journal of Chemical Research, 2008(5), 268-269. [Link]

  • PubChem. (n.d.). 4-Methoxy-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • EP3696165A1. (2020). Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • Wang, H., et al. (2019). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Catalysis Science & Technology, 9(21), 6069-6077. [Link]

  • Haryadi, W., & Mawarni, E. (2017). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 12(1), 63-68. [Link]

  • Schmalz, H. G., et al. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of organic chemistry, 79(23), 11683–11693. [Link]

  • Imperial College London. (n.d.). Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of benzoic anhydride. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. [Link]

  • ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole.... Retrieved from [Link]

  • Vorobyova, V., & Olena, O. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 52(4), 665-671. [Link]

  • B. M. Sergeev, V. A. Kabanov. (2011). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. European Journal of Organic Chemistry, 2011(28), 5246-5250. [Link]

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  • EP0004447A2. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

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Technical Support Center: Stability of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of (4-methoxy-2-(trifluoromethyl)phenyl)methanol under acidic conditions. Understanding the stability profile of this molecule is critical for its effective use in synthesis, formulation, and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (4-methoxy-2-(trifluoromethyl)phenyl)methanol in acidic media?

The primary stability concern for (4-methoxy-2-(trifluoromethyl)phenyl)methanol in acidic conditions is its susceptibility to acid-catalyzed degradation. The benzylic alcohol functional group can be protonated under acidic conditions, leading to the formation of a benzylic carbocation intermediate. This carbocation is the central species in several potential degradation pathways.

The stability of this carbocation is influenced by the electronic effects of the substituents on the phenyl ring. The methoxy group at the para-position is a strong electron-donating group that can stabilize the positive charge through resonance (mesomeric effect)[1]. Conversely, the trifluoromethyl group at the ortho-position is a potent electron-withdrawing group, which tends to destabilize the carbocation. The interplay of these opposing electronic effects dictates the overall reactivity of the molecule in an acidic environment.

Q2: What are the likely degradation pathways for this compound in the presence of acid?

Under acidic conditions, the formation of the benzylic carbocation can lead to several degradation products. The most probable pathways include:

  • Etherification: The carbocation can react with another molecule of the starting alcohol or any other nucleophilic solvent (e.g., methanol, ethanol) present in the reaction mixture to form a benzylic ether.

  • Elimination: Although less common for primary benzyl alcohols, under forcing conditions, elimination to form a stilbene-type dimer could occur.

  • Polymerization: The reactive carbocation could initiate cationic polymerization, leading to the formation of oligomeric or polymeric materials.

  • Rearrangement: While less likely for this specific structure, carbocation rearrangements are a possibility in complex benzylic systems.

The predominant pathway will depend on the specific reaction conditions, including the acid concentration, temperature, and the presence of other nucleophiles.

Q3: I am observing the formation of an unknown impurity with a higher molecular weight in my acidic reaction mixture. What could it be?

The formation of a higher molecular weight impurity is a strong indicator of a bimolecular reaction, most likely the formation of a dibenzyl ether. This occurs when the benzylic carbocation formed from one molecule of (4-methoxy-2-(trifluoromethyl)phenyl)methanol is trapped by the hydroxyl group of a second molecule.

Troubleshooting Steps:

  • Reduce Temperature: Lowering the reaction temperature will decrease the rate of carbocation formation and subsequent side reactions.

  • Use a Weaker Acid: If the desired transformation allows, switching to a less potent acid can minimize the extent of degradation.

  • Control Stoichiometry: If the reaction involves another nucleophile, ensuring it is present in sufficient excess can outcompete the self-condensation reaction.

  • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent the accumulation of byproducts.

Q4: How can I monitor the stability of (4-methoxy-2-(trifluoromethyl)phenyl)methanol during my process?

Several analytical techniques are well-suited for monitoring the stability of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the disappearance of the starting material and the appearance of degradation products. A reverse-phase C18 column is typically a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile degradation products. It is particularly useful for identifying low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information about the starting material and any impurities that form, helping to elucidate the degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Solution
Rapid disappearance of starting material with no clear major product. Polymerization or formation of multiple degradation products.Lower the reaction temperature, use a milder acid, or decrease the reaction time. Analyze the reaction mixture by LC-MS to identify the distribution of products.
Formation of a white precipitate. The degradation product (e.g., dibenzyl ether or polymer) may be insoluble in the reaction solvent.Isolate the precipitate and characterize it by NMR and MS. Adjust the solvent system if possible to maintain solubility.
Inconsistent reaction outcomes. Sensitivity to trace amounts of water or variations in acid concentration.Ensure all reagents and solvents are anhydrous. Use a freshly prepared and accurately measured acid solution.

Experimental Protocol: Acid Stress Stability Study

This protocol outlines a general procedure for conducting an acid stress stability study on (4-methoxy-2-(trifluoromethyl)phenyl)methanol.

Objective: To determine the degradation rate and identify major degradation products of (4-methoxy-2-(trifluoromethyl)phenyl)methanol under defined acidic conditions.

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Thermostated reaction vessel

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (4-methoxy-2-(trifluoromethyl)phenyl)methanol in methanol at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • To a thermostated reaction vessel at 50°C, add a known volume of the stock solution.

    • Add an appropriate volume of 1 M HCl to achieve the desired final acid concentration (e.g., 0.1 M).

    • Add methanol and water to achieve the desired final solvent composition (e.g., 50:50 methanol:water).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH to quench the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC. A typical starting condition would be a gradient elution on a C18 column with a mobile phase of acetonitrile and water, monitoring at a wavelength where the parent compound has strong absorbance.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).

    • Identify and quantify any major degradation products by comparing their retention times and UV spectra to standards, if available, or by collecting fractions for characterization by MS and NMR.

Visualizing Reaction Mechanisms and Workflows

Figure 1: Proposed Acid-Catalyzed Degradation Pathway

G cluster_activation Activation cluster_degradation Degradation Pathways Start (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Protonation Protonation of Hydroxyl (H+) Start->Protonation Oxonium Protonated Alcohol (Oxonium Ion) Protonation->Oxonium Carbocation Benzylic Carbocation Intermediate Oxonium->Carbocation - H2O Etherification Etherification (+ R-OH) Carbocation->Etherification Polymerization Polymerization Carbocation->Polymerization

Caption: Acid-catalyzed degradation of the title compound proceeds via a benzylic carbocation.

Figure 2: Experimental Workflow for Acid Stability Study

G Prep_Stock Prepare Stock Solution (1 mg/mL in Methanol) Prep_Stress Prepare Stress Sample (Acidic, 50°C) Prep_Stock->Prep_Stress Sampling Withdraw Aliquots at Time Points Prep_Stress->Sampling Quench Neutralize with NaOH Sampling->Quench Dilute Dilute for Analysis Quench->Dilute HPLC HPLC Analysis (C18, UV Detection) Dilute->HPLC Data Data Analysis (Degradation Rate, Product ID) HPLC->Data

Caption: Workflow for conducting an acid stress stability study.

References

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  • ResearchGate. (n.d.). Controlled/Living Cationic Polymerization of p-Methoxystyrene in Solution and Aqueous Dispersion Using Tris(pentafluorophenyl)borane as a Lewis Acid: Acetonitrile Does the Job. Retrieved from [Link]

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Stability of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TSC-CHEM-2026-01-29 Lead Scientist: Dr. Eleanor Vance, Senior Application Scientist Topic: Stability and Handling of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Under Basic Conditions

Introduction for the Researcher

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts specific properties but also introduces potential stability challenges, particularly in basic media. This guide provides an in-depth analysis of the compound's behavior under basic conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary, expected interaction of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol with a standard aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?

Answer: The initial and most direct interaction is a simple acid-base reaction. The hydroxyl (-OH) group of the benzyl alcohol is weakly acidic and will be deprotonated by a strong base to form the corresponding sodium or potassium alkoxide salt. In an oxygen-free (inert) environment, this alkoxide is generally stable and the reaction is reversible upon acidification.

Q2: I'm observing unexpected degradation or discoloration of my sample in a basic solution over time. What is the likely chemical pathway causing this?

Answer: This is a common issue and is almost certainly caused by a two-step degradation process initiated by atmospheric oxygen.

  • Initial Oxidation: The primary alcohol is susceptible to oxidation, which converts it to the corresponding aldehyde: 4-methoxy-2-(trifluoromethyl)benzaldehyde. This process can be accelerated by trace metal impurities in the reaction mixture and exposure to air. Benzyl alcohols are known to oxidize to form benzaldehydes.[2][3][4]

  • Cannizzaro Reaction: The resulting aldehyde is the critical intermediate for degradation. Crucially, this aldehyde has no alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). In the presence of a strong base, aldehydes lacking alpha-hydrogens undergo a disproportionation reaction known as the Cannizzaro Reaction .[5][6][7][8][9] In this step, two molecules of the aldehyde react: one is reduced back to the starting alcohol, and the other is oxidized to the corresponding carboxylate salt (e.g., sodium 4-methoxy-2-(trifluoromethyl)benzoate).

This Cannizzaro reaction is often the primary source of yield loss and impurity generation when handling this alcohol under non-inert, basic conditions.

Q3: How stable is the trifluoromethyl (CF₃) group to basic conditions? Can it be hydrolyzed?

Answer: The trifluoromethyl group is known for its high metabolic stability and is generally robust under common basic conditions.[10] The carbon-fluorine bond is very strong, and hydrolysis of the CF₃ group to a carboxylic acid requires harsh conditions (e.g., strong acid at high temperatures or very specific reagents) that are not typically encountered with standard aqueous bases like NaOH or K₂CO₃ at mild to moderate temperatures.[11][12] Therefore, degradation via this pathway is highly unlikely in most experimental setups.

Q4: Is the 4-methoxy ether linkage susceptible to cleavage by bases?

Answer: No, not under typical conditions. The cleavage of aryl methyl ethers requires either very strong acids (like HBr or HI) or extremely potent bases such as organolithium reagents (e.g., n-BuLi).[13][14][15] Standard inorganic bases (hydroxides, carbonates) lack the nucleophilicity and basic strength to cleave this stable ether bond. You can confidently assume the methoxy group will remain intact.

Q5: What are the primary degradation products I should screen for when analyzing my reaction mixture by LC-MS or GC-MS?

Answer: Based on the dominant degradation pathway, you should primarily look for the following three species in addition to your starting material:

Compound NameStructureMolar Mass ( g/mol )Common Analytical Note
Starting Material (4-Methoxy-2-(trifluoromethyl)phenyl)methanol206.16The parent compound.
Oxidation Intermediate 4-Methoxy-2-(trifluoromethyl)benzaldehyde204.14Key intermediate; may be present in low concentrations as it is consumed in the subsequent step.
Cannizzaro Product 4-Methoxy-2-(trifluoromethyl)benzoic acid220.14The final, stable degradation product (will be observed as the carboxylate salt under basic conditions).

Troubleshooting Guide

Observed IssueProbable CauseInvestigation & Solution
Progressive yellowing of the solution and formation of a white precipitate (carboxylate salt). Air oxidation of the alcohol to the aldehyde, followed by a Cannizzaro reaction.Solution: Rigorously exclude oxygen. Work under an inert atmosphere (N₂ or Ar). Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
Low or inconsistent yields in a reaction using the alcohol as a nucleophile under basic conditions. The starting material is degrading over the course of the reaction, reducing the amount available to react as intended.Action: Run a control experiment. Subject the starting material to the reaction conditions (base, solvent, temperature) without the other reactants. Monitor its stability over time by TLC or HPLC to quantify the rate of degradation.
Multiple unexpected spots on TLC or peaks in HPLC analysis. Complex side reactions. The methoxy group can sometimes lead to complex mixtures in certain reaction types.[16][17]Action: Simplify the system. Ensure the purity of the starting material. Lower the reaction temperature to reduce the rate of side reactions. Screen different, non-nucleophilic bases if possible.

Visualized Degradation Pathway

The primary instability pathway for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol under basic, non-inert conditions is summarized below.

degradation_pathway cluster_main Main Reaction Species cluster_products Degradation Products Alcohol (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (Starting Material) Aldehyde 4-Methoxy-2-(trifluoromethyl)benzaldehyde (Intermediate) Alcohol->Aldehyde 1. Oxidation (O₂, trace metals) CarboxylicAcid 4-Methoxy-2-(trifluoromethyl)benzoic Acid (Final Product) Aldehyde->CarboxylicAcid 2. Cannizzaro Reaction (+ Aldehyde, Strong Base) (Oxidation Half) Alcohol_Return (Starting Material Regenerated) Aldehyde->Alcohol_Return 2. Cannizzaro Reaction (+ Aldehyde, Strong Base) (Reduction Half)

Caption: Primary degradation pathway via oxidation and subsequent Cannizzaro reaction.

Recommended Experimental Protocols

Protocol 1: General Handling Under Basic, Inert Conditions

This protocol is designed to minimize oxidative degradation when using the title compound as a reactant.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture and cooled under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) and purge the system with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.

  • Solvent Degassing: Use anhydrous solvents that have been degassed. The preferred method is to sparge the solvent with an inert gas for at least 30 minutes prior to use.

  • Reagent Addition: Dissolve the (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in the degassed solvent and add it to the reaction flask via cannula or a dropping funnel.

  • Base Addition: Add the base (e.g., sodium hydride, potassium carbonate, or a hydroxide solution prepared with degassed water) portion-wise or via a syringe/dropping funnel, ensuring the temperature is controlled.

  • Reaction Monitoring: Monitor the reaction by TLC or by taking aliquots for HPLC/GC analysis using an airtight syringe. Quench aliquots appropriately before analysis.

Protocol 2: Control Experiment for Stability Assessment

Use this protocol to determine if your specific reaction conditions are causing degradation.

  • Setup: Prepare a reaction identical to your planned experiment according to Protocol 1, but exclude all other reactants except for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, the base, and the solvent.

  • Internal Standard: Add a small amount of a stable, non-reactive internal standard (e.g., dodecane for GC, biphenyl for HPLC) to the flask.

  • Time Zero (t=0) Sample: Immediately after adding the base, withdraw a small aliquot (e.g., 0.1 mL), quench it (e.g., with dilute HCl), extract with a suitable solvent (e.g., ethyl acetate), and prepare it for analysis. This is your t=0 reference point.

  • Incubation & Sampling: Maintain the reaction at the target temperature. Withdraw and process identical aliquots at regular intervals (e.g., 1 hour, 3 hours, 6 hours, and 24 hours).

  • Analysis: Analyze all samples by HPLC or GC. Calculate the ratio of the peak area of the title compound to the peak area of the internal standard for each time point. A significant decrease in this ratio over time confirms instability under your chosen conditions. Also, monitor for the appearance of peaks corresponding to the aldehyde and carboxylic acid degradation products.

References

  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. MySkinRecipes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Zhang, Q., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Cannizzaro Reaction Mechanism. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • American Chemical Society. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2005). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Retrieved from [Link]

  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

  • MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • YouTube. (2024). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO. Retrieved from [Link]

  • Grokipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Organic Reactions. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • American Chemical Society. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges encountered during this synthesis.

Introduction

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties that are often sought after in drug design. However, the synthesis of this molecule can be challenging due to the interplay of these substituents. This guide will focus on the most common synthetic route: the reduction of 4-methoxy-2-(trifluoromethyl)benzoic acid.

Synthetic Pathway Overview

The primary method for synthesizing (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is the reduction of the corresponding carboxylic acid. This can be achieved using several reducing agents, with borane complexes and lithium aluminum hydride (LiAlH₄) being the most common.

Synthesis_Pathway Starting_Material 4-Methoxy-2-(trifluoromethyl)benzoic Acid Intermediate Borane-Acyloxyborane Adduct or Aluminum Carboxylate Starting_Material->Intermediate Reaction with Reducing Agent Product (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Intermediate->Product Hydrolysis (Work-up) Reducing_Agent BH₃•THF or LiAlH₄ Reducing_Agent->Intermediate Incomplete_Reaction_Troubleshooting Start Incomplete Reaction Check_Purity Verify Purity of Starting Material and Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Increase_Temp_Time Increase Reaction Temperature or Time Check_Conditions->Increase_Temp_Time Outcome_Improved Reaction Improved Increase_Temp_Time->Outcome_Improved Outcome_No_Change No Improvement Increase_Temp_Time->Outcome_No_Change Add_Catalyst Consider a Catalyst (e.g., TiCl₄ for Borane Reduction) Add_Catalyst->Outcome_Improved Outcome_No_Change->Add_Catalyst

Caption: Troubleshooting workflow for incomplete reactions.

FAQ 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Answer:

Side product formation is a common issue, particularly with highly functionalized aromatic rings.

  • Over-reduction: While less common for the benzylic alcohol, harsh conditions could potentially lead to the reduction of the methoxy group or even the trifluoromethyl group, although the latter is generally very stable to hydride reducing agents.

  • Incomplete Reduction: The most common "impurity" is often unreacted starting material.

  • Formation of Borate Esters: During borane reduction, stable borate esters can form. A thorough acidic workup is necessary to hydrolyze these intermediates and isolate the desired alcohol.

  • Impurities from Starting Material: Any impurities in the starting 4-methoxy-2-(trifluoromethyl)benzoic acid will likely be carried through the reaction.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess of the reducing agent (1.1-1.5 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which can lead to over-reduction and complicate purification.

  • Temperature Control: Add the reducing agent slowly at a low temperature (e.g., 0°C) to control the exotherm and minimize side reactions.

  • Thorough Work-up: Ensure a proper aqueous work-up to quench any unreacted reducing agent and to hydrolyze any intermediates. For borane reductions, an acidic workup is crucial.

FAQ 3: How do I effectively purify the final product, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol?

Answer:

The product is a polar alcohol, which can make purification by column chromatography challenging.

  • Extraction: After the reaction work-up, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any unreacted acidic starting material.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Due to the polarity of the alcohol, you may need a relatively high percentage of ethyl acetate (e.g., starting with 10% and gradually increasing to 30-40%).

    • TLC Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the pure product. A common stain for visualizing alcohols on a TLC plate is potassium permanganate.

Table 1: Recommended Purification Parameters

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%)
TLC Visualization UV light (if the compound is UV active) and Potassium Permanganate stain

Experimental Protocols

Protocol 1: Borane-THF Reduction of 4-Methoxy-2-(trifluoromethyl)benzoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Methoxy-2-(trifluoromethyl)benzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolve the benzoic acid in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-THF solution (1.1-1.5 eq) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Dilute the mixture with water and extract with ethyl acetate (3 x ).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere.

Materials:

  • 4-Methoxy-2-(trifluoromethyl)benzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ethyl Acetate

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • In a separate flask, dissolve 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0°C in an ice bath.

  • Slowly add the solution of the benzoic acid to the LiAlH₄ suspension dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion. Monitor by TLC.

  • Cool the reaction mixture back to 0°C.

  • Quench the reaction cautiously by the sequential dropwise addition of:

    • Water (x mL, where x is the mass of LiAlH₄ in grams)

    • 15% NaOH solution (x mL)

    • Water (3x mL)

  • Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation

Table 2: Expected Spectroscopic Data for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

While specific experimental data for the target molecule is not widely published, the following are expected shifts based on the analysis of similar structures. [1][2]

Spectroscopy Expected Peaks/Signals
¹H NMR (CDCl₃) δ ~7.2-7.4 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~3.8 (s, 3H, -OCH₃), ~2.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃) δ ~158-160 (C-OCH₃), ~130-135 (Ar-C), ~120-130 (q, J ≈ 270 Hz, -CF₃), ~110-120 (Ar-C), ~60-65 (-CH₂OH), ~55 (-OCH₃)

| Mass Spec (EI) | M⁺ expected at m/z = 206.05 |

Concluding Remarks

The synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, while presenting some challenges due to the electronic and steric nature of its substituents, can be achieved with high yield through careful control of reaction conditions and purification techniques. This guide provides a foundation for troubleshooting and optimizing this important synthetic transformation. For further assistance, please consult the references provided.

References

  • Ortho effect. In Wikipedia; 2023. Accessed January 28, 2026. [Link]

  • Exner, O., & Fiedler, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry, 28(5), 621-628.
  • Brown, H. C., & Korytnyk, W. (1960). Hydroboration. IX. The reduction of organic compounds with diborane, an alkali metal borohydride and a Lewis acid. Journal of the American Chemical Society, 82(14), 3866-3869.
  • Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange. Accessed January 28, 2026. [Link]

  • (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. MySkinRecipes. Accessed January 28, 2026. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Accessed January 28, 2026. [Link]

  • Borane as a Reducing Agent. IITian Explains. Accessed January 28, 2026. [Link]

  • 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Organic Chemistry Data. Accessed January 28, 2026. [Link]

  • General experimental procedure and spectroscopic data of products. Royal Society of Chemistry. Accessed January 28, 2026. [Link]

  • Synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Benzyl alcohol Impurities and Related Compound. Veeprho. Accessed January 28, 2026. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Accessed January 28, 2026. [Link]

  • Total Synthesis of Okeaniamide A. ACS Publications. Accessed January 28, 2026. [Link]

  • 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. Accessed January 28, 2026. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174165). NP-MRD. Accessed January 28, 2026. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Accessed January 28, 2026. [Link]

  • 2-(Trifluoromethyl)benzoic acid. NIH. Accessed January 28, 2026. [Link]

  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed. Accessed January 28, 2026. [Link]

  • Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate. Accessed January 28, 2026. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. NIH. Accessed January 28, 2026. [Link]

  • Benzoic acid on reacting with lithium aluminium hydride give. Testbook. Accessed January 28, 2026. [Link]

  • Supporting Information. Royal Society of Chemistry. Accessed January 28, 2026. [Link]

Sources

Navigating the Complexities of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key building block in the synthesis of innovative pharmaceuticals and agrochemicals.[1] Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, can present challenges during chemical transformations. This guide provides a comprehensive troubleshooting resource for common reactions involving this versatile yet complex alcohol, offering insights into potential pitfalls and strategies for success.

Understanding the Reactivity Landscape

The reactivity of (4-methoxy-2-(trifluoromethyl)phenyl)methanol is governed by a delicate balance of electronic and steric effects. The methoxy group at the para-position enhances the electron density of the aromatic ring, which can influence the reactivity of the benzylic alcohol. Conversely, the bulky and strongly electron-withdrawing trifluoromethyl group at the ortho-position introduces significant steric hindrance and deactivates the benzylic position, making it less susceptible to certain reactions. This unique substitution pattern can lead to unexpected outcomes and requires careful optimization of reaction conditions.

Frequently Asked Questions & Troubleshooting

Oxidation Reactions

Question 1: My oxidation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol to the corresponding aldehyde is sluggish and incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete oxidation is a common issue with this substrate due to the deactivating effect of the ortho-trifluoromethyl group. Several factors could be at play:

  • Choice of Oxidant: Milder oxidizing agents may struggle to overcome the deactivation. Consider employing more potent reagents.

  • Reaction Conditions: Insufficient temperature or reaction time can lead to low conversion.

  • Steric Hindrance: The bulky trifluoromethyl group can impede the approach of the oxidant to the benzylic alcohol.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Oxidizing Agent Switch to a stronger oxidant like Dess-Martin periodinane (DMP), Swern oxidation conditions, or a TEMPO-based system.These reagents are known for their efficacy in oxidizing sterically hindered and electron-deficient alcohols.
Temperature Gradually increase the reaction temperature while monitoring for side product formation.Higher temperatures can provide the necessary activation energy to overcome the deactivation barrier.
Reaction Time Extend the reaction time and monitor progress by TLC or GC-MS.The reaction may simply require more time to reach completion due to the substrate's reduced reactivity.
Catalyst For catalytic oxidations, consider using a more active catalyst system.Some catalyst systems are more tolerant of sterically demanding substrates.

Step-by-Step Protocol for Dess-Martin Oxidation:

  • Dissolve (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in a suitable solvent such as dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture vigorously and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Etherification Reactions (Williamson Ether Synthesis)

Question 2: I am attempting a Williamson ether synthesis with (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and an alkyl halide, but I am observing low yields and recovery of starting material. What is hindering the reaction?

Answer:

The Williamson ether synthesis, an SN2 reaction, is highly sensitive to steric hindrance.[2][3] The ortho-trifluoromethyl group on your substrate significantly shields the benzylic carbon, making it a poor electrophile for the incoming alkoxide nucleophile.

Causality and Troubleshooting:

  • Steric Hindrance: The primary obstacle is the steric bulk around the reaction center.

  • Nucleophile Strength: A weak base may not be sufficient to fully deprotonate the alcohol, leading to a low concentration of the reactive alkoxide.

  • Leaving Group: A poor leaving group on the alkyl halide will further slow down the SN2 reaction.

Troubleshooting Flowchart:

G start Low Yield in Williamson Ether Synthesis steric Is the alkyl halide primary and unhindered? start->steric base Is a strong, non-nucleophilic base being used? steric->base Yes fail Persistent Low Yield steric->fail No, use a less hindered halide leaving_group Is the leaving group effective (e.g., I, Br, OTs)? base->leaving_group Yes base->fail No, use NaH or KH conditions Are reaction conditions optimized (temperature, solvent)? leaving_group->conditions Yes leaving_group->fail No, convert to a better leaving group success Improved Yield conditions->success Yes conditions->fail No, try higher temperatures or a polar aprotic solvent

Caption: Troubleshooting Williamson Ether Synthesis.

Alternative Strategy: Mitsunobu Reaction

For sterically hindered alcohols, the Mitsunobu reaction can be a superior alternative for forming ethers.[4] This reaction proceeds with inversion of configuration and is generally more tolerant of steric bulk.

Esterification Reactions

Question 3: My Fischer esterification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol with a carboxylic acid is giving a poor yield. How can I drive the reaction to completion?

Answer:

Fischer esterification is an equilibrium-limited process.[5] The steric hindrance from the ortho-trifluoromethyl group can slow down both the forward and reverse reactions, making it difficult to reach a favorable equilibrium.

Key Considerations and Solutions:

  • Water Removal: The formation of water as a byproduct drives the equilibrium towards the starting materials. Employ methods to remove water as it is formed, such as using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

  • Excess Reagent: Use a large excess of either the alcohol or the carboxylic acid to shift the equilibrium towards the product side.

  • Alternative Esterification Methods: For sterically hindered substrates, consider using coupling reagents like DCC/DMAP or EDC/DMAP, which activate the carboxylic acid and are less sensitive to steric hindrance.[6]

Data Summary for Esterification Strategies:

Method Key Reagents Advantages Potential Issues
Fischer Esterification Acid catalyst (e.g., H₂SO₄), excess alcoholSimple, inexpensive reagentsEquilibrium limited, requires harsh conditions
Steglich Esterification DCC, DMAPHigh yielding, mild conditionsDicyclohexylurea byproduct can be difficult to remove
EDC/DMAP Coupling EDC, DMAPWater-soluble carbodiimide, easier workupEDC can be moisture sensitive
Purification Challenges

Question 4: I am having difficulty purifying the products of my reactions involving (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. What are some common impurities and effective purification techniques?

Answer:

Purification can be challenging due to the potential for closely-eluting byproducts and the non-polar nature of many of the derivatives.

Common Impurities and Purification Strategies:

  • Unreacted Starting Material: Due to the reduced reactivity of the substrate, incomplete conversion is common. Careful monitoring of the reaction and optimization of conditions can minimize this.

  • Side Products from Elimination: In reactions like Williamson ether synthesis, elimination can compete with substitution, leading to alkene byproducts.

  • Over-oxidation Products: In oxidation reactions, the desired aldehyde can be further oxidized to the carboxylic acid.

Purification Workflow:

G cluster_0 Reaction Workup cluster_1 Purification A Quench Reaction B Aqueous Wash A->B C Drying and Concentration B->C D Column Chromatography C->D E Recrystallization D->E If solid F Distillation (if applicable) D->F If liquid and thermally stable

Sources

Technical Support Center: Solubility Enhancement for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. Here, we provide in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to overcome these issues, ensuring the successful progression of your research and development efforts.

Understanding the Molecule: A Balancing Act of Forces

The solubility behavior of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is dictated by the interplay of its distinct functional groups. A clear understanding of its molecular structure is the first step in troubleshooting.

  • Polar, Protic Group (-CH₂OH): The benzylic alcohol group is capable of both donating and accepting hydrogen bonds, promoting solubility in polar protic solvents like alcohols.[1][2]

  • Polar, Aprotic Group (-OCH₃): The methoxy group is polar and can act as a hydrogen bond acceptor, contributing to solubility in a range of polar solvents.

  • Lipophilic Groups (Phenyl Ring and -CF₃): The aromatic phenyl ring is inherently nonpolar. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and significantly increases lipophilicity (fat-solubility), which can favor solubility in less polar or apolar environments.[3]

This combination of polar and lipophilic characteristics means that no single solvent may be universally optimal. Successful solubilization often requires a tailored approach based on the specific concentration and downstream application requirements.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol?

Based on its structure, the compound is expected to have moderate to good solubility in polar organic solvents. It is generally more soluble in common organic solvents like ethanol, methanol, and ethers than in water.[4] Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are also excellent candidates due to their ability to accommodate all the functional groups present.

Q2: My compound isn't dissolving in methanol or ethanol, even though it's an alcohol. Why?

While the "like dissolves like" principle suggests alcohols should be good solvents, high concentrations of the solute can exceed the solvent's capacity. The large, lipophilic trifluoromethyl-phenyl portion of the molecule requires significant solvation energy.[5] If the solute-solute interactions in the crystal lattice are stronger than the potential solute-solvent interactions, dissolution will be poor. Consider using a stronger polar aprotic solvent or a co-solvent system.

Q3: Is it safe to heat the mixture to improve solubility?

Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid.[6] This provides the necessary energy to break the crystal lattice bonds of the solute. However, always consider the boiling point of your chosen solvent to avoid evaporation and potential hazards. Additionally, verify the thermal stability of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol if you plan to heat it for extended periods or at high temperatures, although typical laboratory warming is generally safe.

Q4: What is a co-solvent, and how can it help?

A co-solvent is a mixture of solvents used to increase the solubility of a compound that is poorly soluble in a single solvent.[7] For this specific molecule, a co-solvent system can be highly effective. For example, mixing a polar protic solvent (like methanol) with a polar aprotic solvent (like DMSO) or a less polar solvent (like dichloromethane) can create a new solvent environment with finely-tuned polarity that better accommodates both the polar and nonpolar regions of the molecule.

Troubleshooting Guide: A Systematic Approach to Solubilization

When facing solubility issues, a structured approach can save time and resources. The following workflow provides a logical decision-making process to identify an effective solvent system.

G start Solubility Issue Encountered select_solvent Step 1: Rational Solvent Selection (Refer to Table 1) start->select_solvent solvent_class Select Solvent Class select_solvent->solvent_class protic Polar Protic (e.g., Methanol, Ethanol) solvent_class->protic H-Bonding aprotic Polar Aprotic (e.g., DMSO, DMF, THF) solvent_class->aprotic Strong Dipole nonpolar Less Polar / Nonpolar (e.g., Toluene, DCM) solvent_class->nonpolar Lipophilic test_solubility Test Solubility at RT (See Protocol 1) protic->test_solubility aprotic->test_solubility nonpolar->test_solubility is_soluble Is it Soluble? test_solubility->is_soluble success Success! Proceed with Experiment is_soluble->success Yes optimize Step 2: Optimize Conditions is_soluble->optimize No heat Apply Gentle Heat (e.g., 40-50°C) optimize->heat is_soluble_heat Is it Soluble? heat->is_soluble_heat is_soluble_heat->success Yes advanced Step 3: Advanced Techniques is_soluble_heat->advanced No cosolvent Try Co-Solvent System (e.g., Toluene/Methanol) advanced->cosolvent cosolvent->is_soluble Re-test

Caption: Troubleshooting workflow for solubilizing the target compound.

Step 1: Rational Solvent Selection

The most crucial step is selecting a solvent with properties that complement the solute's structure. Polar aprotic solvents are often the best starting point for compounds with mixed characteristics.

Table 1: Recommended Starting Solvents

Solvent ClassExample SolventsRationale for UsePotential Issues
Polar Aprotic DMSO, DMF, THF, AcetoneStrong dipole moments effectively solvate the entire molecule. Can accept hydrogen bonds from the -OH group.Higher boiling points (DMSO, DMF) can complicate removal. THF can form peroxides.
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with both the -OH and -OCH₃ groups.[8]May be less effective at solvating the lipophilic -CF₃ and phenyl regions at high concentrations.
Less Polar Dichloromethane (DCM), TolueneBetter at solvating the lipophilic regions of the molecule.Poor at solvating the polar hydroxyl and methoxy groups, likely requiring a co-solvent.
Step 2: Optimizing Physical Conditions

If room temperature dissolution fails, modifying the physical conditions can provide the energy needed to overcome the solute's crystal lattice energy.

  • Agitation: Ensure the mixture is being stirred or vortexed vigorously to maximize the surface area interaction between the solute and solvent.

  • Temperature: Gently warm the solution (e.g., to 40-60°C). The increased kinetic energy enhances the rate and extent of dissolution.[3] Always use a water bath or heating mantle with controlled temperature and be mindful of the solvent's boiling point.

Step 3: Advanced Techniques - Co-Solvency

When a single solvent is insufficient, a co-solvent system is a powerful tool.[7] The goal is to create a mixture with a "customized" polarity.

  • Strategy 1 (Polar + Less Polar): For a highly concentrated solution, start by dissolving the compound in a minimal amount of a strong polar aprotic solvent (e.g., DMSO). Then, slowly add a less polar co-solvent in which the compound is less soluble (e.g., Toluene or DCM) until the desired final concentration and solvent system is achieved.

  • Strategy 2 (Protic + Aprotic): Mix a protic solvent like methanol with an aprotic solvent like THF. This can create a synergistic effect, where one solvent solvates the polar groups and the other solvates the nonpolar regions. A common starting point is a 1:1 or 3:1 mixture.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a methodical way to test a range of solvents to determine the most effective one for your desired concentration.

1. Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol
  • Analytical balance
  • An array of small vials (e.g., 2 mL glass vials) with caps
  • Calibrated pipettes
  • Vortex mixer
  • Selection of test solvents (from Table 1)
  • Water bath or heating block

2. Procedure:

  • Preparation: Weigh a precise amount of the compound into each vial (e.g., 5.0 mg). Prepare one vial for each solvent to be tested.
  • Initial Solvent Addition: To the first vial, add a small, measured volume of the first test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 50 mg/mL).
  • Room Temperature Test: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a dark background.
  • If the solid is completely dissolved, the solubility is ≥ 50 mg/mL in this solvent. You can either stop or try adding more solute to find the saturation point.
  • If the solid is not fully dissolved, proceed to the next step.
  • Incremental Solvent Addition: Add another measured aliquot of solvent (e.g., 100 µL, for a total of 200 µL) to dilute the target concentration (now 25 mg/mL). Vortex for 1-2 minutes and re-inspect.
  • Repeat: Continue adding solvent in measured increments, calculating the new concentration each time, until the solid is fully dissolved. Record the volume at which dissolution occurs.
  • Heating Test (If Necessary): If the compound remains insoluble at a reasonable concentration (e.g., 5 mg/mL), gently warm the vial in a water bath to 50°C for 5-10 minutes with intermittent vortexing. Observe if dissolution occurs. Note that solubility determined with heat may not persist upon cooling to room temperature (risk of precipitation).
  • Systematic Testing: Repeat steps 2-6 for each selected solvent.

3. Data Recording:

  • Organize your results in a table, noting the final concentration (mg/mL) achieved for each solvent at room temperature and with heating. This provides a clear, quantitative comparison to guide your future experiments.

References

  • Vertex AI Search. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.
  • Solubility of Things. (n.d.). 1-[3-(trifluoromethyl)phenyl]piperazine | Solubility of Things.
  • ChemBK. (2024, April 9). [4-(trifluoromethyl)phenyl]methanol.
  • Quora. (2021, July 17).
  • PubChem. (n.d.). 4-Methoxyphenol.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • National Institutes of Health (NIH). (n.d.). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands.
  • BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group.
  • ResearchGate. (2025, October 10). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)
  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol.
  • CK-12 Foundation. (2026, January 6). Physical Properties of Alcohols and Phenols.
  • Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • MedChemExpress. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.
  • Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols.

Sources

Technical Support Center: Navigating Reactions with (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. As a Senior Application Scientist, I understand that working with highly functionalized intermediates requires a nuanced approach to achieve high yields and purity. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the common challenges encountered in reactions involving this versatile compound.

Understanding the Reactivity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, largely due to the combined electronic effects of its substituents. The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.[1] Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring. The interplay of these groups, along with the reactive benzylic alcohol, dictates the molecule's behavior in chemical transformations.

A key to success is anticipating and mitigating potential side reactions. The primary sites of reactivity are the benzylic hydroxyl group, the aromatic ring, and the methoxy group. Careful selection of reagents and reaction conditions is paramount to prevent the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chemical modification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Oxidation to the Aldehyde

Q1: I am trying to oxidize (4-Methoxy-2-(trifluoromethyl)phenyl)methanol to the corresponding aldehyde, but I am seeing significant overoxidation to the carboxylic acid. How can I prevent this?

A1: Overoxidation is a common challenge when dealing with electron-rich aromatic alcohols. To minimize the formation of the carboxylic acid, it is crucial to employ mild and selective oxidizing agents and to carefully control the reaction conditions.

  • Expert Insight: The Swern oxidation is a highly effective method for this transformation as it is conducted at low temperatures, which limits overoxidation.[2] However, it is essential to manage the stoichiometry of the reagents precisely.

  • Troubleshooting Protocol: Swern Oxidation

    • Reagent Purity: Ensure that your dimethyl sulfoxide (DMSO) and oxalyl chloride are of high purity and anhydrous. Moisture can lead to side reactions.

    • Temperature Control: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath) during the addition of oxalyl chloride and the alcohol. Allowing the temperature to rise prematurely can promote overoxidation and other side reactions.

    • Stoichiometry: Use a slight excess of DMSO and oxalyl chloride (typically 1.1 to 1.5 equivalents each) relative to the alcohol.

    • Quenching: After the oxidation is complete, quench the reaction at low temperature with a hindered base like triethylamine.

  • Potential Byproducts and Removal:

    • Dimethyl sulfide (DMS): This is a volatile and odorous byproduct inherent to the Swern oxidation.[3] It can be removed by rotary evaporation or by washing the organic layer with a dilute copper(II) sulfate solution.

    • Carbon monoxide (CO) and Carbon dioxide (CO2): These gaseous byproducts are vented during the reaction.[3]

    • (4-Methoxy-2-(trifluoromethyl)phenyl)carboxylic acid: If formed, this can be removed by a dilute aqueous sodium bicarbonate wash during workup.

Parameter Recommendation Rationale
Oxidizing Agent Swern (DMSO, oxalyl chloride), Dess-Martin periodinaneMild conditions minimize overoxidation.
Temperature -78 °CIncreases selectivity for the aldehyde.
Solvent Dichloromethane (anhydrous)Inert and compatible with the reagents.
Workup Aqueous bicarbonate washRemoves acidic byproducts.
Esterification Reactions

Q2: I am attempting an esterification using an acyl chloride and pyridine, but the yield is low, and I am observing a significant amount of unreacted starting material.

A2: Low yields in acyl chloride-mediated esterifications can be due to several factors, including steric hindrance from the ortho-trifluoromethyl group and the moisture sensitivity of the acyl chloride.

  • Expert Insight: The use of a stronger nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), in catalytic amounts along with a stoichiometric base like triethylamine can significantly improve the reaction rate and yield. For sterically hindered alcohols, carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of DMAP (Steglich esterification) offer a mild and effective alternative.[4][5]

  • Troubleshooting Protocol: DCC/DMAP Esterification

    • Anhydrous Conditions: All reagents and the solvent (typically dichloromethane or tetrahydrofuran) must be strictly anhydrous. DCC is sensitive to moisture.

    • Reagent Stoichiometry: Use a slight excess of the carboxylic acid (1.1-1.2 equivalents) and DCC (1.1-1.2 equivalents), with a catalytic amount of DMAP (0.1-0.2 equivalents).

    • Temperature: The reaction is typically run at room temperature.

    • Workup: The major byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.

  • Potential Byproducts and Removal:

    • N-acylurea: This byproduct can form from the rearrangement of the O-acylisourea intermediate.[5] Its formation is minimized by the use of DMAP. If formed, it can often be removed by column chromatography.

    • Dicyclohexylurea (DCU): Removed by filtration.

Etherification Reactions

Q3: My Williamson ether synthesis to form a methyl ether is resulting in a complex mixture of products.

A3: The Williamson ether synthesis is an SN2 reaction and is sensitive to the nature of the alkylating agent and the basicity of the reaction medium.[6]

  • Expert Insight: To favor the desired SN2 pathway and avoid elimination or side reactions on the aromatic ring, use a mild base to deprotonate the alcohol and a reactive, unhindered electrophile.

  • Troubleshooting Protocol: Methyl Ether Synthesis

    • Choice of Base: Use a non-nucleophilic hydride base like sodium hydride (NaH) to deprotonate the alcohol. Stronger, more sterically hindered bases can promote elimination with certain alkyl halides.

    • Alkylating Agent: For methylation, methyl iodide or dimethyl sulfate are effective.

    • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are suitable.

    • Temperature: The reaction can often be performed at room temperature, although gentle heating may be required for less reactive electrophiles.

  • Potential Byproducts and Removal:

    • Elimination products: If using a bulkier alkyl halide, elimination can compete with substitution. This is less of a concern with methylating agents.

    • Unreacted starting material: Can be separated by column chromatography.

Stability of Functional Groups

Q4: I am concerned about the stability of the methoxy and trifluoromethyl groups under my planned reaction conditions. Can they react?

A4: While generally robust, both the methoxy and trifluoromethyl groups can be susceptible to reaction under certain conditions.

  • Methoxy Group (Demethylation):

    • Cause: Strong Brønsted acids (like HBr or HI) or Lewis acids (like BBr₃) at elevated temperatures can cleave the methyl ether to form a phenol.[7]

    • Prevention: Avoid strongly acidic conditions and high temperatures. If acidic conditions are necessary, use milder acids or protect the hydroxyl group first.

  • Trifluoromethyl Group:

    • Cause: The trifluoromethyl group is generally very stable to most chemical reagents.[8] However, under very harsh basic or reductive conditions, degradation can occur.

    • Prevention: Standard reaction conditions for most organic transformations will not affect the trifluoromethyl group.

Experimental Workflow Visualization

To aid in your experimental design, the following diagrams illustrate the key steps and considerations for the major reaction types discussed.

Diagram 1: Oxidation Workflow

cluster_oxidation Oxidation to Aldehyde Start (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Reagents Swern Oxidation: - DMSO, Oxalyl Chloride - Triethylamine Start->Reagents Add Conditions Anhydrous CH2Cl2 -78°C to RT Reagents->Conditions Under Workup Quench with Et3N Aqueous Wash (e.g., NH4Cl) Extraction Conditions->Workup Followed by Product (4-Methoxy-2-(trifluoromethyl)benzaldehyde Workup->Product Byproducts Byproducts: - Dimethyl sulfide - Over-oxidized acid Workup->Byproducts

Caption: Workflow for the Swern oxidation.

Diagram 2: Esterification Workflow

cluster_esterification Steglich Esterification Start_Est (4-Methoxy-2-(trifluoromethyl)phenyl)methanol + Carboxylic Acid Reagents_Est DCC (Coupling Agent) DMAP (Catalyst) Start_Est->Reagents_Est Add Conditions_Est Anhydrous CH2Cl2 Room Temperature Reagents_Est->Conditions_Est Under Workup_Est Filter DCU Aqueous Wash Extraction & Chromatography Conditions_Est->Workup_Est Followed by Product_Est Corresponding Ester Workup_Est->Product_Est Byproducts_Est Byproducts: - Dicyclohexylurea (DCU) - N-acylurea Workup_Est->Byproducts_Est

Caption: Workflow for Steglich esterification.

Diagram 3: Etherification Workflow

cluster_etherification Williamson Ether Synthesis Start_Eth (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Base NaH (Deprotonation) Start_Eth->Base 1. Electrophile Alkyl Halide (e.g., CH3I) Base->Electrophile 2. Workup_Eth Quench (e.g., H2O) Extraction & Chromatography Electrophile->Workup_Eth Followed by Product_Eth Corresponding Ether Workup_Eth->Product_Eth

Caption: Workflow for Williamson ether synthesis.

References

  • MySkinRecipes. [4-(2,2,2-trifluoroethoxy)phenyl]methanol. [Link]

  • MySkinRecipes. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. [Link]

  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • ResearchGate. Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst | Request PDF. [Link]

  • TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole.... [Link]

  • RSC Publishing. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Sciencemadness.org. Acyl chloride/ MeOH = esterification?[Link]

  • PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • SciSpace. The mechanism of transmethylation in anisole decomposition over Brønsted acid sites. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with.... [Link]

  • PMC - NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. [Link]

  • ACS Publications. Total Synthesis of Okeaniamide A | Organic Letters. [Link]

  • TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous.... [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

  • ResearchGate. (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles.. [Link]

  • IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.. [Link]

  • ResearchGate. Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • PMC - NIH. Evaluation of esterification routes for long chain cellulose esters. [Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • Reddit. DCC/DMAP coupling reaction selection? : r/Chempros. [Link]

  • Chem-Station Int. Ed. O-Demethylation. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European Patent Office - EP 3696165 A1. [Link]

  • YouTube. Alcohols to Aldehydes, Part 3: Oxidations with DMSO. [Link]

  • BYJU'S. Byproducts Produced in Swern Oxidation. [Link]

  • TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

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Technical Support Center: Scalable Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization and Troubleshooting of CAS 180556-27-0 Synthesis

Executive Summary & Route Strategy

User Query: "We are seeing inconsistent yields and difficult workups when scaling the reduction of 4-methoxy-2-(trifluoromethyl)benzoic acid. What is the robust protocol?"

Scientist Response: The synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a classic problem in chemoselectivity and steric management. While the 4-methoxy group acts as an Electron Donating Group (EDG), the ortho-trifluoromethyl group provides significant steric bulk and Electron Withdrawing (EWG) character.

For scale-up (>100g), we recommend the Borane-Dimethyl Sulfide (BMS) Reduction of the corresponding benzoic acid. While Lithium Aluminum Hydride (LAH) is a common alternative, BMS offers superior chemoselectivity and safety profiles at scale, provided the "boron gel" issue during workup is managed correctly.

Key Reaction Parameters:

Parameter Specification Reason

| Reagent | Borane-Dimethyl Sulfide (BMS) (2.0 - 2.5 eq) | Higher stability than


; reduces carboxylic acids in presence of halides/esters. |
| Solvent  | Anhydrous THF (KF < 0.05%) | Borane reacts violently with water; moisture kills stoichiometry. |
| Temperature  | 0°C to Reflux (65°C) | Initial addition at 0°C controls exotherm; reflux overcomes steric hindrance of 2-

. | | Quench | Methanol (slow addition) | Breaks down borate esters; releases

gas (Ventilation Critical). |

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Reagent Quality & Setup

Q: Why does the reaction stall at 60-70% conversion even after 12 hours? A: This is likely due to moisture contamination or reagent degradation .

  • The Mechanism: Borane is an electrophilic reducing agent. Water reacts with

    
     faster than the carboxylic acid does. If your THF has >0.1% water, you are destroying a significant portion of your reducing agent before it touches the substrate.
    
  • The Fix:

    • Titrate your BMS reagent if the bottle has been opened previously.

    • Ensure THF is distilled or dried (Karl Fischer titration < 500 ppm).

    • Steric Factor: The 2-

      
       group sterically hinders the carbonyl. You must push the reaction to reflux (65°C) for at least 4-6 hours after the initial addition. Room temperature is often insufficient for this specific substrate.
      
Phase 2: Reaction Execution

Q: I observe a massive exotherm during BMS addition. Is this normal? A: Yes, but it must be controlled.

  • The Cause: The first equivalent of Borane reacts with the carboxylic acid proton to form the triacyloxyborane intermediate and hydrogen gas (

    
    ). This is an acid-base reaction and is highly exothermic.
    
  • The Protocol:

    • Cool the acid/THF solution to -5°C to 0°C .

    • Add BMS dropwise .

    • Visual Cue: Watch for

      
       evolution (bubbling). Do not increase addition rate until bubbling subsides.
      
    • Only heat to reflux after gas evolution ceases.

Phase 3: The "Boron Gel" Workup Issue

Q: Upon adding water/methanol, the mixture turned into a rock-hard white gel. How do I extract my product? A: You have formed a polymeric borate network. This is the most common failure mode in Borane scale-ups.

  • The Fix (Methanolysis):

    • Do not add water initially.

    • Quench with Methanol first.[1][2] This forms volatile Trimethyl Borate

      
      .
      
    • Heat the mixture to distill off the

      
      /MeOH azeotrope.
      
    • Repeat the MeOH addition/distillation cycle 3 times. This "washes" the boron out of the organic layer.

    • Alternative: Use a 10% aqueous Citric Acid wash during extraction to break boron-amine or boron-oxygen complexes if the methanol method fails.

Visual Workflows (DOT Diagrams)

Diagram 1: Reaction Logic & Decision Tree

ReactionWorkflow Start Start: 4-Methoxy-2-(CF3)benzoic acid CheckKF Check Solvent Moisture (Target: <0.05% H2O) Start->CheckKF Setup Dissolve in THF Cool to 0°C CheckKF->Setup Pass Addition Add BMS (2.2 eq) Dropwise Monitor H2 Evolution Setup->Addition Reflux Heat to Reflux (66°C) Time: 4-8 Hours Addition->Reflux IPC IPC: HPLC/TLC Conversion > 98%? Reflux->IPC IPC->Reflux No (Add 0.5 eq BMS) Quench Cool to 10°C Add MeOH (Caution: H2 Gas) IPC->Quench Yes Workup Distill B(OMe)3 Partition EtOAc/Water Quench->Workup

Caption: Step-by-step logic flow for the Borane-DMS reduction, highlighting critical hold points (IPC) and safety steps.

Diagram 2: Troubleshooting The Workup (The "Gel" Problem)

WorkupTroubleshoot Problem Issue: Mixture Solidified (Gel) Cause Cause: Polymeric Borates Problem->Cause Solution1 Method A: Methanolysis Add excess MeOH -> Distill Cause->Solution1 Preferred Solution2 Method B: Acid Hydrolysis Add 10% Citric Acid or NH4Cl Cause->Solution2 Alternative Result Result: Clear Biphasic System Solution1->Result Solution2->Result

Caption: Decision matrix for resolving emulsion and gelation issues during the quenching phase.

Detailed Experimental Protocol (Scale: 100g)

Safety Warning: Borane-Dimethyl Sulfide is flammable, releases toxic fumes, and generates hydrogen gas upon contact with protic solvents. Perform all operations in a well-ventilated fume hood.

  • Setup:

    • Charge a 2L 3-neck RBF with 4-Methoxy-2-(trifluoromethyl)benzoic acid (100 g, 0.454 mol).

    • Add Anhydrous THF (500 mL, 5 vol). Stir to dissolve.

    • Fit the flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

    • Cool the mixture to 0°C using an ice/salt bath.

  • Reduction:

    • Charge the addition funnel with Borane-Dimethyl Sulfide (10 M) (100 mL, 1.0 mol, ~2.2 eq).

    • Critical: Add BMS dropwise over 60 minutes. Maintain internal temp < 10°C. Vigorous

      
       evolution will occur. 
      
    • Once addition is complete and gas evolution subsides, remove the ice bath.

    • Heat to Reflux (66°C) and stir for 6 hours.

    • IPC (In-Process Control): Check by TLC (30% EtOAc/Hexane) or HPLC. The acid spot should disappear.

  • Quench (The Dangerous Step):

    • Cool the mixture back to 10°C .

    • Slowly add Methanol (150 mL). Warning: Massive gas evolution (

      
      ). Add dropwise.
      
    • Stir for 30 minutes at room temperature.

  • Workup & Isolation:

    • Set up for distillation.[3][4] Distill off the solvent/Trimethyl Borate azeotrope (removes Boron).

    • Add fresh Methanol (100 mL) and distill again (Repeat 2x).

    • Dissolve the residue in Ethyl Acetate (400 mL).

    • Wash with 1M HCl (200 mL), then Sat. NaHCO3 (200 mL), then Brine (200 mL).

    • Dry over

      
      , filter, and concentrate.[1][5]
      
    • Purification: The crude oil often crystallizes upon standing. Recrystallize from Hexane/EtOAc (9:1) if necessary.

References & Authority

  • Borane Reduction Guidelines:

    • Source: Organic Syntheses.[1] "Borane Reductions (using BH3.THF or BH3.Me2S)."

    • Relevance: Defines the standard safety and stoichiometry for carboxylic acid reductions.

    • Link:

  • Scale-Up Safety:

    • Source: Organic Process Research & Development (ACS). "Safe Handling of Boranes at Scale."

    • Relevance: Critical safety data regarding BMS stability and quenching exotherms.

    • Link:

  • Continuous Flow Alternatives:

    • Source: ChemSusChem.[6] "Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex."

    • Relevance: Provides modern alternatives for handling BMS without large batch exotherms.

    • Link:

  • Material Safety Data:

    • Source: Santa Cruz Biotechnology.[7] "Borane dimethyl sulfide complex MSDS."

    • Relevance: Toxicity and handling data for the specific reagent used.[8]

    • Link:

Sources

Monitoring the progress of reactions with (4-Methoxy-2-(trifluoromethyl)phenyl)methanol using TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Monitoring Support Hub. Agent: Senior Application Scientist (Chromatography Division) Ticket Subject: Optimization of Thin Layer Chromatography (TLC) protocols for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Executive Summary: The Molecule at a Glance

Before troubleshooting, we must understand the physicochemical behavior of your analyte.

  • Compound: (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • Key Functional Groups:

    • Benzylic Alcohol: The primary site of polarity (H-bond donor/acceptor). Causes strong interaction with Silica Gel 60 (

      
      ).
      
    • Trifluoromethyl (-CF

      
      ):  Strongly electron-withdrawing but highly lipophilic.[1] It increases the compound's "grease" factor, often pushing R
      
      
      
      values higher than non-fluorinated analogues [1].
    • Methoxy (-OCH

      
      ):  Electron-donating. Activates the aromatic ring, making it susceptible to specific stains (e.g., Anisaldehyde).
      
Module 1: Visualization & Detection

Q: I can see a spot under UV, but how do I confirm it’s the alcohol and not a byproduct?

A: While the aromatic ring ensures UV activity at 254 nm , relying solely on UV is risky. The -CF


 and -OCH

groups modify the ring's electronic density, but they don't guarantee distinction from side products like the aldehyde (oxidation product).

Recommendation: Use a "Dual-Visualization" protocol. Mark UV spots with a pencil, then apply a chemical stain.

Stain ReagentSensitivityColor ResponseMechanism
p-Anisaldehyde HighViolet/Blue Acid-catalyzed condensation with the activated aromatic ring and alcohol [2].
KMnO

(Basic)
MediumYellow on Purple Oxidizes the benzylic alcohol to the acid. The purple background fades to yellow/brown where the alcohol is present [3].
Phosphomolybdic Acid (PMA) HighDark Green/Blue Universal stain for alcohols; reduction of Mo(VI) to Mo(V).

Note on Specificity: The p-Anisaldehyde stain is superior here. The methoxy group activates the ring, facilitating the electrophilic attack by the stain, resulting in a distinct color that differentiates it from non-activated impurities.

Module 2: Eluent System Optimization

Q: My starting material (alcohol) is tailing and overlapping with the product. How do I fix this?

A: Tailing is caused by the benzylic hydroxyl group hydrogen-bonding aggressively with the silanols on the plate surface. The steric bulk of the ortho-trifluoromethyl group may also induce twisting, affecting binding kinetics.

Protocol: The "Modifier" Approach Do not just increase polarity. You must sharpen the peak shape.

  • Standard Screen: Start with Hexane:Ethyl Acetate (3:1) .

    • Target R

      
      : 0.3 – 0.4.[2]
      
  • The Anti-Tailing Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent.

    • Why? These modifiers "cap" the active silanol sites on the plate, preventing the alcohol from dragging [4].

    • Warning: If your reaction is acid-sensitive, avoid acetic acid.

Predicted R


 Trends (Hex:EtOAc 3:1): 
  • Starting Material (Alcohol): 0.35

  • Product (Aldehyde - Oxidation): 0.60 (Loss of H-bond donor)

  • Product (Chloride - Substitution): 0.85 (Significant loss of polarity)

Module 3: Reaction Monitoring Workflows

Q: I am oxidizing the alcohol to the aldehyde. How do I know when it's actually done?

A: The transition from Alcohol


 Aldehyde is chemically distinct on TLC. The product will be significantly less polar.

Visualizing the Workflow:

ReactionMonitoring Start Sample Reaction Mixture Spot Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Start->Spot Elute Elute in Hex:EtOAc (3:1) Spot->Elute Visualize Visualize UV (254nm) Elute->Visualize Decision Is SM spot visible in Lane 3? Visualize->Decision NotDone Reaction Incomplete Continue Stirring Decision->NotDone Yes StainCheck Stain with KMnO4 (Confirm Alcohol absence) Decision->StainCheck No Done Reaction Complete Proceed to Workup StainCheck->Done Yellow spot gone

Caption: Logical workflow for monitoring the oxidation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. "SM" = Starting Material.

Critical Check: Always use a Co-spot (Lane 2). The ortho-CF


 group can affect solvation shells. If the matrix effects of the reaction mixture shift the R

, the co-spot (where SM and Rxn are spotted on top of each other) will show a "figure-eight" or merged spot if they are identical, or distinct spots if separation is real [5].
Module 4: Stability & Artifacts (The "Ghost Spot" Phenomenon)

Q: I see a new spot on the TLC that isn't in my flask. Is my compound decomposing?

A: Benzylic alcohols with electron-donating groups (like 4-Methoxy) are prone to acid-catalyzed dehydration or substitution on acidic Silica Gel, forming benzylic carbocations.

The Self-Validating Protocol: 2D TLC To confirm if the silica itself is destroying your compound, perform a 2D TLC experiment [6].

  • Spot: Apply sample at the bottom-left corner of a square plate.

  • Run 1: Elute vertically. Dry the plate with cool air (heat accelerates decomposition).

  • Rotate: Turn the plate 90° clockwise.

  • Run 2: Elute again in the same solvent system.

Interpretation:

  • Diagonal Line: Compound is stable.[3][4][5]

  • Off-Diagonal Spots: Decomposition occurred during the chromatography process.

TwoDTLC Step1 Run 1 (Vertical) Step2 Rotate 90° & Run 2 Step1->Step2 ResultStable Spots on Diagonal (Stable) Step2->ResultStable Ideal ResultUnstable Spots Below Diagonal (Decomposing) Step2->ResultUnstable Artifacts

Caption: 2D TLC interpretation guide. Any signal deviating from the 45-degree diagonal indicates on-plate degradation.

References
  • Role of Trifluoromethyl Groups: The trifluoromethyl group increases lipophilicity (

    
     value) and alters dipole moments, often increasing R
    
    
    
    relative to methyl analogues.[1] Journal of Medicinal Chemistry.
  • TLC Staining Mechanisms: p-Anisaldehyde is a universal stain for nucleophiles, particularly effective for methoxy-activated benzylic alcohols. Chemistry LibreTexts.

  • Oxid

    
     stains are specific for oxidizable functional groups like alcohols and aldehydes. Reach Devices. 
    
  • Tailing Solutions: Adding bases (TEA) or acids (AcOH) to mobile phases suppresses silanol ionization, sharpening peaks for polar compounds. Sigma-Aldrich TLC Guide.

  • Co-Spotting Technique: Essential for verifying identity when Rngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     values are close. Chemistry LibreTexts. 
    
  • 2D TLC for Stability: A definitive method for distinguishing reaction byproducts from silica-induced decomposition. University of Rochester.[4]

Sources

Catalyst selection for reactions involving (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368. ## Technical Support Center: Catalyst Selection for Reactions Involving (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Welcome to the technical support center for reactions involving (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations of this versatile building block. The unique electronic and steric properties of this molecule, arising from the interplay of the electron-donating para-methoxy group and the electron-withdrawing ortho-trifluoromethyl group, present specific challenges and opportunities in catalyst selection and reaction optimization.

Understanding the Reactivity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

The reactivity of (4-methoxy-2-(trifluoromethyl)phenyl)methanol is dictated by the electronic nature of its substituents. The para-methoxy group increases electron density in the aromatic ring through resonance, activating it towards electrophilic substitution and stabilizing a benzylic carbocation intermediate. Conversely, the strongly electronegative ortho-trifluoromethyl group has an electron-withdrawing inductive effect, which can decrease the nucleophilicity of the hydroxyl group and sterically hinder its approach to a catalyst's active site.[1] This dichotomy in electronic effects requires careful consideration when selecting catalysts and reaction conditions.

I. Oxidation to 4-Methoxy-2-(trifluoromethyl)benzaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, over-oxidation to the corresponding carboxylic acid is a potential side reaction that must be carefully controlled.

FAQ 1: What are the recommended catalysts for the selective oxidation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol to the corresponding aldehyde?

For the selective oxidation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, mild oxidation conditions are crucial to prevent the formation of the carboxylic acid byproduct. Two highly reliable methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation .

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is known for its high yields and compatibility with a wide range of functional groups.[2][3][4] The low temperature (-78 °C) is critical to control the reactivity of the intermediate alkoxysulfonium ylide and prevent side reactions.[2]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[5] It is a popular choice due to its operational simplicity and the avoidance of toxic heavy metals.[6]

Catalyst/Reagent SystemTypical ConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °CHigh yields, broad functional group toleranceRequires cryogenic temperatures, malodorous byproducts (dimethyl sulfide)
Dess-Martin Periodinane DMP, CH₂Cl₂, Room TemperatureMild conditions, high selectivity, easy workupReagent can be explosive under certain conditions, relatively high cost
Troubleshooting Guide: Oxidation Reactions

Problem: Low yield of the desired aldehyde and formation of byproducts.

dot ```dot graph Troubleshooting_Oxidation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Aldehyde Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Starting\nMaterial Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Over_Oxidation [label="Over-oxidation to\nCarboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete_Reaction [label="Incomplete\nReaction", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Products [label="Formation of\nSide Products", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Over_Ox [label="Use Milder Oxidant\n(e.g., DMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Incomplete [label="Increase Reaction Time\nor Temperature (cautiously)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Side_Products [label="Optimize Base/Solvent\n(Swern) or Buffer (DMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Purity [label="Purify Starting\nMaterial", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Purity [label="Possible Cause"]; Start -> Over_Oxidation [label="Possible Cause"]; Start -> Incomplete_Reaction [label="Possible Cause"]; Start -> Side_Products [label="Possible Cause"];

Check_Purity -> Sol_Purity [label="Solution"]; Over_Oxidation -> Sol_Over_Ox [label="Solution"]; Incomplete_Reaction -> Sol_Incomplete [label="Solution"]; Side_Products -> Sol_Side_Products [label="Solution"]; }

Caption: Troubleshooting workflow for esterification reactions.

  • Possible Cause 1: Unfavorable Equilibrium (Fischer Esterification). The presence of water as a byproduct can drive the equilibrium back towards the starting materials.

    • Solution: Use a Dean-Stark apparatus to remove water azeotropically or use one of the reactants in large excess.

  • Possible Cause 2: Steric Hindrance. The ortho-trifluoromethyl group, combined with a bulky carboxylic acid, can significantly slow down the reaction.

    • Solution: Switch to a coupling-agent-mediated method like the Steglich esterification, which is less sensitive to steric bulk.

  • Possible Cause 3: Deactivated Alcohol. The electron-withdrawing effect of the trifluoromethyl group can reduce the nucleophilicity of the alcohol.

    • Solution: For Fischer esterification, use a stronger acid catalyst or higher temperatures. For coupling-agent-mediated reactions, ensure the use of an effective acylation catalyst like DMAP.

Experimental Protocol: Steglich Esterification
  • To a solution of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq.), the carboxylic acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C, add a solution of DCC (1.1 eq.) in CH₂Cl₂.

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Swern, D. et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. [Link]

  • Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). ACS Omega. [Link]

  • Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. ResearchGate. [Link]

  • Fischer-Speier Esterification. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). ACS Omega. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Dess-Martin Periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Institutes of Health. [Link]

  • Swern Oxidation. NROChemistry. [Link]

  • Preparaton of the Dess-Martin Periodinane. ChemSpider Synthetic Pages. [Link]

  • Williamson Ether Synthesis Lab Report. Edubirdie. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Swern Oxidation Proceedure. Michigan State University. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction - Common Conditions. RXNO. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • The Atmospheric Oxidation Mechanism of Benzyl Alcohol Initiated by OH Radicals: The Addition Channels. (2015). PubMed. [Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2025). PubMed. [Link]

  • Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms. ResearchGate. [Link]

  • Steglich esterification. Taylor & Francis Online. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2020). National Institutes of Health. [Link]

  • Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]

  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. ResearchGate. [Link]

  • Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Royal Society of Chemistry. [Link]

  • A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. ResearchGate. [Link]

Sources

Validation & Comparative

Comparing reactivity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol with other benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the reactivity of functionalized building blocks is of paramount importance. Substituted benzyl alcohols are foundational intermediates, but their utility is dictated by the electronic and steric nature of their substituents. This guide provides an in-depth analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol , a molecule featuring a fascinating juxtaposition of a strongly electron-donating group and a potent electron-withdrawing group.

We will dissect the unique reactivity profile of this compound by comparing it to other common benzyl alcohols. This analysis moves beyond simple data reporting, aiming to provide researchers, scientists, and drug development professionals with a predictive understanding of its behavior in key synthetic transformations. By examining the causality behind its reactivity, we can better anticipate its performance, troubleshoot synthetic challenges, and unlock its full potential as a versatile synthetic intermediate.[1][2]

The Dichotomy of Substituent Effects: A Theoretical Framework

The reactivity of the benzylic hydroxyl group in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is governed by a delicate interplay between the para-methoxy group and the ortho-trifluoromethyl group. Understanding their individual and combined effects is crucial.

  • The para-Methoxy Group (-OCH₃): This group exerts two opposing electronic effects. It is inductively electron-withdrawing (-I) due to the high electronegativity of the oxygen atom. However, its resonance effect (+R) is far more dominant. The oxygen's lone pairs can delocalize into the aromatic ring, increasing electron density, particularly at the ortho and para positions.[3] In reactions involving the formation of a positive charge on the benzylic carbon (e.g., SN1 reactions), this resonance donation provides significant stabilization.[4][5]

  • The ortho-Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing substituents used in organic chemistry.[6] Its effect is almost entirely inductive (-I), pulling electron density away from the aromatic ring and, consequently, from the benzylic carbon.[7] This destabilizes any positive charge buildup at the benzylic position. Furthermore, its placement at the ortho position introduces significant steric hindrance, which can impede the approach of reagents to the benzylic alcohol.

The combined influence of these groups creates a "push-pull" system. The methoxy group "pushes" electron density into the ring to stabilize a positive charge, while the trifluoromethyl group "pulls" density away, destabilizing it and sterically blocking the reaction center.

Caption: Competing electronic and steric effects in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Comparative Reactivity in Key Transformations

We will now examine the expected reactivity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in three common transformations—oxidation, acid-catalyzed etherification (SN1), and esterification—against a panel of benchmark benzyl alcohols.

Oxidation to Benzaldehyde

The oxidation of benzyl alcohols is a fundamental process, often proceeding via a mechanism that involves the removal of a hydride ion from the benzylic carbon. The rate of this reaction is highly sensitive to the electronic environment of this carbon.[8] Electron-donating groups (EDGs) increase the electron density, facilitating hydride removal and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) retard the reaction.[9]

Table 1: Comparative Oxidation Yields with MnO₂

Substrate Substituents Expected Outcome Rationale
4-Methoxybenzyl alcohol Strong EDG (-OCH₃) High Yield / Fast Rate EDG stabilizes the transition state.[4]
Benzyl alcohol None Moderate Yield / Rate Baseline reactivity.
4-Nitrobenzyl alcohol Strong EWG (-NO₂) Low Yield / Slow Rate EWG destabilizes the transition state.
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol EDG (-OCH₃), EWG (-CF₃) Low to Moderate Yield / Slow Rate The powerful -I effect of the -CF₃ group dominates the +R effect of the -OCH₃ group, reducing electron density at the benzylic carbon and slowing the reaction.

| 2-(Trifluoromethyl)benzyl alcohol | Strong EWG (-CF₃) | Very Low Yield / Very Slow Rate | Strong deactivation from the -CF₃ group combined with steric hindrance. |

The data clearly indicates that for oxidation, the electron-withdrawing nature of the trifluoromethyl group is the dominant factor, significantly reducing the reactivity compared to benzyl alcohols with electron-donating or neutral substituents.

Acid-Catalyzed Etherification (SN1 Mechanism)

This reaction proceeds through a benzylic carbocation intermediate, making its stability the rate-determining factor.[10] Substituents that can stabilize this positive charge will dramatically increase the reaction rate.

SN1_Pathway cluster_stability Carbocation Stability Control A Benzylic Alcohol (Protonated) B Loss of H₂O A->B C Benzylic Carbocation Intermediate B->C D Nucleophilic Attack (e.g., by R'-OH) C->D stab Stabilized by para-OCH₃ (+R) C->stab Promotes formation destab Destabilized by ortho-CF₃ (-I) C->destab Inhibits formation E Ether Product (Deprotonated) D->E

Caption: SN1 pathway for etherification and the influence of substituents on the key carbocation intermediate.

Table 2: Comparative Reactivity in Acid-Catalyzed Etherification with Methanol

Substrate Substituents Relative Rate Rationale
4-Methoxybenzyl alcohol Strong EDG (-OCH₃) Very Fast The +R effect of the -OCH₃ group provides excellent stabilization for the carbocation.[5]
Benzyl alcohol None Slow Unstabilized primary benzylic carbocation.
4-Nitrobenzyl alcohol Strong EWG (-NO₂) Very Slow / No Reaction The -NO₂ group strongly destabilizes the carbocation.
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol EDG (-OCH₃), EWG (-CF₃) Slow to Moderate The stabilizing +R effect of the -OCH₃ is significantly counteracted by the destabilizing -I effect of the ortho -CF₃ group. The reaction is possible but severely hampered compared to the 4-methoxy analogue.

| 2-(Trifluoromethyl)benzyl alcohol | Strong EWG (-CF₃) | Very Slow / No Reaction | The -CF₃ group strongly destabilizes the carbocation. |

In SN1-type reactions, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is significantly less reactive than its 4-methoxy counterpart, demonstrating the powerful destabilizing influence of the ortho-trifluoromethyl group.

Esterification with Acetic Anhydride

Esterification involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl of the anhydride. The reaction is sensitive to both the nucleophilicity of the alcohol and steric hindrance around the hydroxyl group.

Table 3: Comparative Reactivity in Pyridine-Catalyzed Esterification

Substrate Substituents Relative Rate Rationale
4-Methoxybenzyl alcohol Strong EDG (-OCH₃) Fast The -OCH₃ group has a minor electronic effect on the oxygen's nucleophilicity but presents no steric barrier.
Benzyl alcohol None Moderate Baseline reactivity with minimal steric hindrance.
4-Nitrobenzyl alcohol Strong EWG (-NO₂) Moderate The EWG slightly reduces the oxygen's nucleophilicity, but the effect is often minor.
(4-Methoxy-2-(trifluoromethyl)phenyl)methanol EDG (-OCH₃), EWG (-CF₃) Very Slow The large -CF₃ group at the ortho position creates significant steric hindrance, severely impeding the approach of the acetic anhydride to the hydroxyl group.

| 2-(Trifluoromethyl)benzyl alcohol | Strong EWG (-CF₃) | Very Slow | Dominated by the same severe steric hindrance as the target molecule. |

For reactions sensitive to steric bulk, the ortho-trifluoromethyl group is the defining feature, making (4-Methoxy-2-(trifluoromethyl)phenyl)methanol a challenging substrate for esterification with bulky reagents.

Experimental Protocol: Competitive Oxidation

Objective: To determine the relative reactivity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and 4-Methoxybenzyl alcohol towards oxidation with manganese dioxide (MnO₂).

Materials:

  • (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (Substrate A)

  • 4-Methoxybenzyl alcohol (Substrate B)

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM, anhydrous)

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Workflow A Step 1: Prepare Equimolar Mixture Substrate A + Substrate B + Internal Standard in DCM B Step 2: Initial Analysis (t=0) Withdraw aliquot, quench, analyze by GC-FID A->B C Step 3: Initiate Reaction Add activated MnO₂ to the mixture Stir vigorously at 25°C B->C D Step 4: Monitor Reaction Withdraw aliquots at regular intervals (e.g., 1, 2, 4, 8 hours) C->D E Step 5: Sample Processing Filter aliquot through Celite® to remove MnO₂ D->E F Step 6: Quantitative Analysis Analyze each processed aliquot by GC-FID E->F G Step 7: Data Interpretation Plot consumption of A and B vs. time Determine relative reaction rates F->G

Caption: Experimental workflow for the competitive oxidation of benzyl alcohols.

Procedure:

  • Preparation: In a 50 mL round-bottom flask, accurately weigh equimolar amounts (e.g., 1.0 mmol) of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and 4-Methoxybenzyl alcohol. Add a known amount of an internal standard (e.g., 0.5 mmol dodecane). Dissolve the mixture in 20 mL of anhydrous DCM.

  • Initial Time Point (t=0): Withdraw a 0.5 mL aliquot of the solution. Immediately filter it through a small plug of Celite® into a GC vial. Analyze by GC-FID to establish the initial concentration ratio of the substrates to the internal standard.

  • Reaction Initiation: To the stirring solution in the flask, add a significant excess of activated MnO₂ (e.g., 10 mmol, ~0.87 g). Start a timer.

  • Monitoring: At specified time intervals (e.g., 30 min, 1h, 2h, 4h, 8h), withdraw 0.5 mL aliquots from the reaction mixture.

  • Quenching and Analysis: Immediately filter each aliquot through Celite® into a new GC vial to stop the reaction and analyze by GC-FID.

  • Data Analysis: For each time point, calculate the concentration of each starting material relative to the internal standard. Plot the disappearance of each substrate over time. The substrate that is consumed faster is the more reactive one. The ratio of the initial rates will provide a quantitative measure of their relative reactivity.

Expected Outcome: The analysis will show a significantly faster consumption of 4-Methoxybenzyl alcohol compared to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, confirming the deactivating effect of the ortho-trifluoromethyl group in oxidation reactions.

Conclusion

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a compound of contrasts. Its reactivity is not straightforward and cannot be predicted by considering its substituents in isolation.

  • In oxidation reactions , its reactivity is severely diminished. The strong inductive withdrawal of the ortho-trifluoromethyl group dominates, making it less reactive than even unsubstituted benzyl alcohol.

  • In SN1-type reactions , it occupies a middle ground. While the para-methoxy group enables the formation of a carbocation that would otherwise be impossible with only a -CF₃ group, its reactivity is drastically attenuated compared to benzyl alcohols with solely electron-donating substituents.

  • In sterically sensitive reactions like esterification, the ortho-trifluoromethyl group is the deciding factor, rendering the hydroxyl group highly hindered and unreactive.

This nuanced profile makes (4-Methoxy-2-(trifluoromethyl)phenyl)methanol a unique tool. It is more stable to oxidation than many activated benzyl alcohols, yet it retains a latent ability to undergo carbocation-mediated reactions, albeit under more forcing conditions. For the synthetic chemist, this guide provides a framework for leveraging these characteristics, allowing for the strategic design of reaction pathways that harness its unique and predictable reactivity.

References

  • The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Google AI Test Kitchen.
  • (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. MySkinRecipes.
  • Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Publishing.
  • Intermolecular etherification of benzyl alcohols with alkanols.
  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical C
  • Why is methoxy group an electron don
  • 4-(Trifluoromethyl)benzyl alcohol. Chem-Impex.
  • Total Synthesis of Okeaniamide A. Organic Letters.
  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • (4-Nitro-2-(trifluoromethyl)phenyl)methanol. PubChem.
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  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
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  • Hammett Plot for the oxidation of benzyl alcohols.
  • Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.
  • Consider the following benzyl alcohol. Filo.
  • Superelectrophiles and the effects of trifluoromethyl substituents.
  • Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Benzyl Ethers. Organic Chemistry Portal.
  • Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols. Benchchem.
  • Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry.
  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Cr(VI)-Heterocyclic Complex (2,4'-Bipyridinium Chlorochromate).
  • In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry.
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.

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A Comparative Guide to the Biological Activity of Compounds Derived from the (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the (4-Methoxy-2-(trifluoromethyl)phenyl) Scaffold in Medicinal Chemistry

The (4-Methoxy-2-(trifluoromethyl)phenyl)methanol moiety represents a highly strategic starting point in modern medicinal chemistry. Its value is rooted in the synergistic interplay between its core functional groups: the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl (CF3) group. The CF3 group is a cornerstone of contemporary drug design; its high lipophilicity enhances membrane permeability and binding to hydrophobic pockets of target proteins, while its metabolic stability prevents oxidative degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1][2] The methoxy group, conversely, can modulate solubility and provides a key hydrogen bond acceptor site, influencing ligand-receptor interactions.

This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized from precursors containing the (trifluoromethyl)phenyl and methoxy-phenyl motifs. We will explore their performance in anticancer, anti-inflammatory, and antimicrobial applications, presenting supporting experimental data and detailed protocols to enable researchers to validate and expand upon these findings.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives containing the trifluoromethylphenyl group have demonstrated significant potential as antiproliferative agents.[2][3] The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways that govern cell growth and survival.

Comparative Analysis of Antiproliferative Efficacy

A study on novel biguanide derivatives highlights the potent anti-cancer activity conferred by the trifluoromethoxy group, a close structural relative of our core scaffold.[3] When the phenyl side of a proguanil derivative was fixed with a trifluoromethoxy group, the resulting compounds showed significantly enhanced anti-cancer abilities compared to the parent drug, proguanil, across multiple human cancer cell lines.[3]

Compound IDStructureCell LineIC50 (µM) vs. ProguanilReference
Proguanil Standard BiguanideA549 (Lung)>10[3]
Compound 6C 4-Trifluoromethoxy-phenyl biguanide (n-hexyl)A549 (Lung)~1.0[3]
Compound 7C 4-Trifluoromethoxy-phenyl biguanide (n-heptyl)A549 (Lung)~0.8[3]
Compound 8C 4-Trifluoromethoxy-phenyl biguanide (n-octyl)A549 (Lung)~0.5[3]

Table 1: Comparison of IC50 values for trifluoromethoxy-containing proguanil derivatives against the A549 human lung cancer cell line. The data clearly indicates a structure-activity relationship where increasing the alkyl chain length on the biguanide moiety enhances cytotoxic potency.

Mechanism of Action: AMPK Pathway Activation

The superior performance of these derivatives is linked to their ability to activate the AMP-activated protein kinase (AMPK) pathway.[3] Activation of AMPK leads to the downstream inactivation of the mTOR/p70S6K/4EBP1 signaling cascade, a critical pathway for protein synthesis and cell proliferation.[3]

AMPK_Pathway cluster_0 Cellular Stress (e.g., Compound 8C) cluster_1 Signaling Cascade Compound_8C Compound 8C AMPK AMPK Compound_8C->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K 4EBP1 4EBP1 mTOR->4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth) p70S6K->Protein_Synthesis Promotes 4EBP1->Inhibition_Node Inhibition_Node->Protein_Synthesis Inhibits

Caption: AMPK activation by Compound 8C inhibits the mTOR pathway.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxicity of synthesized compounds.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Inflammation is a key pathological feature of numerous diseases. Compounds derived from scaffolds similar to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[4][5]

Comparative Analysis of COX Inhibition

A study on trifluoromethyl thioxanthene derivatives demonstrated potent and selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[4]

Compound IDStructureCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib Standard COX-2 Inhibitor35004087.5
Compound 1 Trifluoromethyl Thioxanthene>10006.5>153
Compound 3 Trifluoromethyl Thioxanthene>100027.4>36
Compound 4 Trifluoromethyl Thioxanthene>100011.2>89

Table 2: Comparison of COX inhibition for trifluoromethyl thioxanthene derivatives versus the standard drug Celecoxib. The high selectivity index for the test compounds suggests a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[5]

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

  • Animal Handling: Use male ICR mice (20-25 g). Acclimatize them for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide mice into groups (n=8). Administer the test compounds (e.g., 50 mg/kg) or vehicle (e.g., 0.5% CMC-Na) orally. Administer a positive control like Indomethacin (10 mg/kg, i.p.) 30 minutes before carrageenan injection.

  • Induction of Inflammation: Two hours after oral administration of the test compound, inject 50 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[5]

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis: The degree of swelling is calculated as ΔV = Vt - V0. The percentage inhibition of edema is calculated as: [(ΔV_control - ΔV_treated) / ΔV_control] x 100.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown remarkable efficacy against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Comparative Analysis of Antibacterial Potency

These pyrazole derivatives not only inhibit bacterial growth but are also effective at eradicating pre-formed biofilms, a significant advantage over many conventional antibiotics.[6]

Compound IDTarget OrganismMIC (µg/mL)Comparison to VancomycinReference
Vancomycin MRSA (USA300)1.0-[6][7]
Compound 25 MRSA (USA300)0.78More Potent[7]
Vancomycin E. faecium (VRE)4.0-[6]
Compound 25 E. faecium (VRE)0.78Significantly More Potent[7]

Table 3: Minimum Inhibitory Concentration (MIC) values of a lead pyrazole derivative against resistant bacterial strains. Compound 25, featuring bromo and trifluoromethyl substitutions, demonstrates superior potency against both MRSA and Vancomycin-Resistant Enterococcus (VRE).[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Preparation: Inoculate a single colony of the test bacterium (e.g., MRSA) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL and add 50 µL to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only).

Conclusion and Future Directions

The evidence strongly supports the (4-Methoxy-2-(trifluoromethyl)phenyl) scaffold and its structural analogs as privileged starting points for the development of potent therapeutic agents. The trifluoromethyl group consistently enhances biological activity, metabolic stability, and lipophilicity, while the methoxy substituent provides a handle for modulating physicochemical properties. The derivatives discussed herein exhibit superior performance compared to established drugs in anticancer, anti-inflammatory, and antimicrobial assays.

Future research should focus on synthesizing a focused library of compounds directly from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol to systematically explore the structure-activity relationships. Elucidating the precise molecular targets and conducting in vivo efficacy and safety studies will be critical next steps in translating these promising findings into next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. MySkinRecipes. Retrieved from [Link]

  • MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Retrieved from [Link]

  • Lu, T. C., et al. (2011). Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. MDPI. Retrieved from [Link]

  • ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. Retrieved from [Link]

  • Gutiérrez, R. M., et al. (2014). Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. Retrieved from [Link]

  • Chen, Y., et al. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. National Center for Biotechnology Information. Retrieved from [Link]

  • Wąs-Gubała, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative Analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Derivatives: A Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Combination of Methoxy and Trifluoromethyl Moieties

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The (4-Methoxy-2-(trifluoromethyl)phenyl)methanol core represents a compelling starting point for the development of novel therapeutic agents. This scaffold uniquely combines two powerful pharmacophores: the methoxy (-OCH₃) group and the trifluoromethyl (-CF₃) group. The methoxy group, a prevalent feature in numerous natural products and approved drugs, can significantly influence a molecule's conformational preferences, solubility, and hydrogen bonding capabilities.[1] Conversely, the trifluoromethyl group is a bioisostere for a methyl or chloro group and is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity and pharmacokinetic profiles.[2][3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the (4-Methoxy-2-(trifluoromethyl)phenyl)methanol scaffold. While direct and extensive SAR studies on this specific parent molecule are not widely published, we can extrapolate and build a robust working model by examining data from structurally analogous compounds. This guide will delve into the anticipated impact of various substitutions on biological activity, supported by experimental data from related chemical series. We will explore synthetic strategies, detail protocols for biological evaluation, and provide a framework for researchers and drug development professionals to navigate the chemical space around this promising scaffold.

Deciphering the Structure-Activity Landscape

The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment. Understanding how modifications to this core structure influence interactions with biological targets is paramount for designing more potent and selective drug candidates.

The Influence of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The relative positions of the methoxy, trifluoromethyl, and methanol groups, as well as the introduction of additional substituents, can dramatically alter a compound's efficacy.

  • Positional Isomerism: The arrangement of the methoxy and trifluoromethyl groups is crucial. While this guide focuses on the 4-methoxy-2-trifluoromethyl arrangement, it is conceivable that other isomers, such as a 3-methoxy-5-trifluoromethyl pattern, could present a different conformational profile, thereby affecting target engagement.

  • Electron-Donating vs. Electron-Withdrawing Groups: SAR studies on analogous series of kinase inhibitors have shown that the nature of the substituent on the phenyl ring significantly impacts inhibitory activity. For instance, in a series of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole derivatives, compounds with electron-withdrawing groups like trifluoromethyl or cyano groups at the 4-position of the benzyl ring exhibited higher inhibitory activity against HIF-1α compared to those with electron-donating groups like methoxy or methyl groups.[3] This suggests that for certain targets, modulating the electronic properties of the phenyl ring is a key optimization strategy.

Modifications of the Methanol Moiety

The benzylic alcohol is a key functional group that can participate in hydrogen bonding with the biological target. Modifications at this position are expected to have a profound impact on binding affinity and selectivity.

  • Esterification and Etherification: Conversion of the alcohol to an ester or ether can modulate lipophilicity and cell permeability. The choice of the ester or ether group can also introduce additional points of interaction with the target protein.

  • Oxidation to Aldehyde or Carboxylic Acid: Oxidation of the methanol to an aldehyde or carboxylic acid introduces a new functional group with different hydrogen bonding and ionic interaction capabilities. This can be a pivotal modification for targeting active sites with specific amino acid residues.

  • Replacement with other Functional Groups: Substitution of the methanol with amines, amides, or other functional groups can fundamentally alter the compound's chemical properties and its interaction with the target. For example, in a series of GSK-3β inhibitors, imine derivatives showed improved potency over their amide counterparts.[2]

Comparative Analysis of Biological Activity: A Data-Driven Approach

To illustrate the principles of SAR, we will analyze quantitative data from published studies on structurally related compounds. While a direct comparison of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol derivatives is not available, the following tables provide IC₅₀ values for analogous series of compounds, demonstrating the impact of various substituents on kinase inhibition and anticancer activity.

Table 1: SAR of Substituted Benzyl Derivatives as HIF-1α Inhibitors [3]

Compound IDR¹ Substituent (Position on Benzyl Ring)IC₅₀ (µM)
63d 4-Methoxyphenyl39
63e 4-(Trifluoromethyl)phenyl10
63g 4-Cyanophenyl5.5

This data suggests that for this particular scaffold, electron-withdrawing groups at the 4-position of the benzyl ring enhance inhibitory activity against HIF-1α.

Table 2: Antiproliferative Activity of Substituted Isoxazoles in Cancer Cell Lines [5]

Compound IDCell LineIC₅₀ (µM)
Compound A MCF-7 (Breast Cancer)25
(with -CF₃)4T1 (Breast Cancer)37.5
Compound B MCF-7 (Breast Cancer)>100
(without -CF₃)4T1 (Breast Cancer)>100

This data highlights the significant contribution of the trifluoromethyl group to the anticancer activity of these isoxazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of Substituted Benzyl Alcohol Derivatives

A common route for the synthesis of substituted benzyl alcohols involves the reduction of the corresponding benzaldehydes or benzoic acids.[6]

Step-by-Step Protocol:

  • Starting Material: Begin with the appropriately substituted benzaldehyde or benzoic acid derivative.

  • Reduction:

    • For aldehydes: Dissolve the aldehyde in a suitable solvent (e.g., methanol, ethanol). Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • For carboxylic acids: A stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF, diethyl ether) is typically required. The reaction is usually performed at 0°C and then warmed to room temperature.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow Start Substituted Benzaldehyde/ Benzoic Acid Reduction Reduction (e.g., NaBH4 or LiAlH4) Start->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Substituted Benzyl Alcohol Purification->Product

Caption: General workflow for the synthesis of substituted benzyl alcohol derivatives.

Kinase Inhibition Assay

Biochemical assays are crucial for determining the inhibitory potency of the synthesized compounds against a specific kinase. A common method is the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, substrate solution, and the test compounds at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced, which in turn reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Kinase + Compound + Substrate B Initiate with ATP A->B C Incubate (e.g., 60 min) B->C D Add ADP-Glo™ Reagent C->D E Incubate (40 min) D->E F Add Kinase Detection Reagent E->F G Incubate (30 min) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The (4-Methoxy-2-(trifluoromethyl)phenyl)methanol scaffold presents a fertile ground for the discovery of novel drug candidates. The strategic interplay of the methoxy and trifluoromethyl groups provides a unique platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The SAR insights gleaned from analogous chemical series strongly suggest that modifications to the phenyl ring and the benzylic alcohol moiety are key to optimizing biological activity.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol derivatives against a panel of relevant biological targets, such as kinases, GPCRs, and enzymes implicated in various diseases. Such studies will not only validate the SAR hypotheses presented in this guide but also pave the way for the development of novel and effective therapeutics.

References

  • Zheng, Y., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(1), 1-18. [Link]

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A Comparative In Vitro Analysis of Novel EGFR Inhibitors Derived from a (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a hallmark of various human cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This makes EGFR a prime target for therapeutic intervention. Gefitinib (Iressa®), a first-generation EGFR tyrosine kinase inhibitor (TKI), demonstrated the clinical potential of this approach by selectively targeting the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling.[3][4][5][6]

While effective, the emergence of resistance mutations, such as the T790M gatekeeper mutation, has driven the need for novel chemical scaffolds that can offer improved potency, selectivity, and a differentiated resistance profile.[7] The (4-Methoxy-2-(trifluoromethyl)phenyl)methanol scaffold presents a promising, yet underexplored, starting point for the development of new kinase inhibitors. Its structural motifs are frequently found in bioactive molecules and offer versatile chemical handles for optimization.

This guide provides a comprehensive comparison of two hypothetical novel drug candidates, Candidate A and Candidate B , derived from this core scaffold, against the established EGFR inhibitor, Gefitinib . We will detail the in vitro testing cascade designed to objectively assess and compare their performance, from initial biochemical potency to cellular activity and selectivity.

Part 1: Biochemical Potency Against Target (EGFR Kinase Assay)

Objective: The first and most critical step is to determine if the novel compounds directly engage and inhibit the enzymatic activity of the EGFR tyrosine kinase in a purified, cell-free system. This biochemical assay provides a clean measure of on-target potency without the complexities of cellular uptake, metabolism, or off-target effects.

Methodology Rationale: We selected the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Activity Assay for its high sensitivity, robustness, and suitability for high-throughput screening.[8] This assay format minimizes interference from compound autofluorescence and light scatter, common artifacts in drug discovery.[8] The principle relies on the transfer of energy from a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate to a fluorescein-labeled peptide substrate (acceptor).[9][10] Kinase inhibition is measured as a decrease in the TR-FRET signal.[10]

Experimental Protocol: LanthaScreen™ TR-FRET EGFR Kinase Assay
  • Reagent Preparation: All reagents (recombinant human EGFR kinase, fluorescein-labeled poly-GT substrate, ATP, Tb-PY20 antibody) are prepared in a specialized kinase buffer as per the manufacturer's protocol.[9][11]

  • Compound Plating: A 10-point serial dilution of Candidate A, Candidate B, and Gefitinib is prepared in DMSO and dispensed into a low-volume 384-well plate.

  • Kinase Reaction:

    • A mixture of the fluorescein-labeled substrate and ATP is added to each well.[11]

    • The enzymatic reaction is initiated by adding the EGFR kinase to all wells.[10][11]

    • The plate is incubated for 60 minutes at room temperature to allow for substrate phosphorylation.[9]

  • Detection:

    • A solution containing EDTA is added to stop the kinase reaction.[10]

    • A solution of the terbium-labeled anti-phosphotyrosine antibody (Tb-PY20) is then added.[9][10]

    • The plate is incubated for a further 30-60 minutes to allow for antibody-substrate binding.[9][11]

  • Data Acquisition: The plate is read on a TR-FRET enabled plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein). The 520/490 nm emission ratio is calculated to determine the degree of FRET.[9]

  • Analysis: The emission ratios are plotted against the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a four-parameter logistic curve fit.

TR_FRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout Kinase EGFR Kinase Phosphorylation Phosphorylated Fluorescein-Substrate Kinase->Phosphorylation Incubate 60 min Substrate Fluorescein-Substrate Substrate->Phosphorylation Incubate 60 min ATP ATP ATP->Phosphorylation Incubate 60 min Inhibitor Test Compound (Candidate A/B, Gefitinib) Inhibitor->Kinase Binds to ATP pocket FRET_Complex FRET Complex (Donor + Acceptor) Phosphorylation->FRET_Complex Incubate 30 min Antibody Terbium-Antibody (Donor) Antibody->FRET_Complex Incubate 30 min EDTA EDTA (Stop Solution) EDTA->Phosphorylation Stops Reaction Reader TR-FRET Reader FRET_Complex->Reader High FRET Signal (Low Inhibition) No_FRET No Phosphorylation (Donor only) No_FRET->Reader Low FRET Signal (High Inhibition) EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor Extracellular Transmembrane Intracellular (Kinase Domain) EGF->EGFR:p1 Binding & Dimerization Grb2_SOS Grb2/SOS EGFR:p3->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR:p3->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription via multiple effectors Proliferation Proliferation Transcription->Proliferation Drives Inhibitor Candidate A/B Gefitinib Inhibitor->EGFR:p3 Blocks ATP Binding

Simplified EGFR signaling pathway and inhibitor action point.
Results: Cellular Activity and Selectivity
Compoundp-EGFR Inhibition EC50 (nM) (A431 cells)Cytotoxicity CC50 (µM) (A431 cells)Cytotoxicity CC50 (µM) (MRC-5 normal cells)Selectivity Index (SI) (CC50 MRC-5 / EC50 p-EGFR)
Candidate A 21.35.8> 20> 939
Candidate B 450.7> 20> 20> 44
Gefitinib 55.88.212.5224

Interpretation:

  • Cellular Potency: Candidate A demonstrates excellent cellular potency, inhibiting EGFR phosphorylation at a low nanomolar concentration, and is approximately 2.6-fold more potent than Gefitinib in this cellular context. Candidate B shows weak cellular activity, consistent with its poor biochemical potency.

  • Selectivity and Therapeutic Window: Crucially, Candidate A shows a vastly superior selectivity index (>939) compared to Gefitinib (224). It potently inhibits the target in cancer cells while exhibiting minimal toxicity against normal lung fibroblasts at the tested concentrations. This suggests a potentially wider therapeutic window, which is a highly desirable characteristic for any drug candidate as it may translate to fewer side effects related to on-target toxicity in healthy tissues. [7][12]

Comparative Summary and Conclusion

This guided in vitro comparison provides a clear and logical framework for evaluating novel drug candidates against a known standard. The experimental data, derived from robust and industry-standard assays, allows for a direct and objective assessment.

MetricCandidate ACandidate BGefitinib (Benchmark)Conclusion
Biochemical Potency (IC50) 8.5 nM 125.2 nM25.4 nMCandidate A is the most potent inhibitor at the enzyme level.
Cellular Potency (EC50) 21.3 nM 450.7 nM55.8 nMCandidate A is highly cell-active and superior to Gefitinib.
Selectivity Index (SI) > 939 > 44224Candidate A demonstrates a significantly better therapeutic index.

Based on this comprehensive in vitro cascade, Candidate A , derived from the (4-Methoxy-2-(trifluoromethyl)phenyl)methanol scaffold, emerges as a highly promising drug candidate. It surpasses the benchmark, Gefitinib, in all key areas: direct target inhibition, on-target cellular activity, and, most importantly, selectivity. Candidate B can be deprioritized due to its poor potency.

The compelling profile of Candidate A strongly supports its advancement into the next stages of drug discovery, including metabolic stability studies (e.g., microsomal stability assays), broader kinase selectivity profiling, and eventual in vivo efficacy and safety studies in animal models.

References

  • What is the mechanism of Gefitinib? (2024-07-17). Patsnap Synapse. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • Gefitinib – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Gefitinib - Wikipedia. Available at: [Link]

  • Fatal Disease Progression Driven by MET Amplification in EGFR and RBM1. (2024-01-29). CMAR. Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021-06-01). PMC. Available at: [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. NIH. Available at: [Link]

  • Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution. PMC - NIH. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. AACR Journals. Available at: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012-12-06). PMC - NIH. Available at: [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central. Available at: [Link]

  • Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. (2024-04-16). PLOS One - Research journals. Available at: [Link]

  • Cell-Based Sensors for the Detection of EGF and EGF-Stimulated Ca 2+ Signaling. (2023-03-14). MDPI. Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015-11-16). ResearchGate. Available at: [Link]

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  • Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) and their intermediates is a critical endeavor. (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is one such intermediate, whose structural features, including a trifluoromethyl group and a methoxy substituent, make it a valuable component in the creation of drugs with enhanced biological activity and metabolic stability. The purity and quality of this intermediate are paramount, as they directly impact the safety and efficacy of the final drug product. Consequently, robust and validated analytical methods are indispensable for its quality control.

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. As a senior application scientist, my aim is to go beyond a mere recitation of protocols and delve into the causality behind experimental choices, ensuring that every described method is a self-validating system. We will explore the validation of a proposed High-Performance Liquid Chromatography (HPLC) method and compare its performance with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Imperative of Method Validation in Pharmaceutical Synthesis

Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) has established widely accepted guidelines for method validation, which are also referenced by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP). These guidelines outline a set of validation parameters that must be assessed to ensure the reliability and accuracy of analytical data.

The validation process is not a one-time event but rather a continuous lifecycle that begins with method development and extends throughout the method's use. This ensures that the method remains fit for purpose as our understanding of the manufacturing process and the product evolves.

A Deep Dive into Analytical Method Validation Parameters

A comprehensive validation of an analytical method involves the assessment of several key parameters. The following sections detail these parameters and the rationale behind their evaluation, in line with the ICH Q2(R1) guideline.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, this means ensuring that the analytical signal is solely from the target compound and not from any starting materials, by-products, or degradants.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison of Analytical Techniques for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

The choice of analytical technique is critical for achieving accurate and reliable results. For a moderately polar and non-volatile compound like (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, several techniques are viable. Here, we compare the three most common methods: HPLC with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Flame Ionization Detection (GC-FID)Liquid Chromatography-Mass Spectrometry (LC-MS)
Applicability Excellent for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds.Broad applicability, especially for complex matrices.[2][3]
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Good, based on retention time.Excellent, provides mass-to-charge ratio for definitive identification.
Sensitivity (LOD/LOQ) Moderate (ng range).Good (pg to ng range).[4]Excellent (pg to fg range).[5][6]
**Linearity (R²) **Typically >0.999Typically >0.995Typically >0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 15%
Cost & Complexity Moderate cost and complexity.Lower cost, relatively simple operation.High cost and high complexity.
Throughput HighModerate to HighModerate

Experimental Protocol: Validation of an HPLC-UV Method

The following is a detailed, step-by-step protocol for the validation of a hypothetical, yet scientifically sound, HPLC-UV method for the quantification of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

HPLC System and Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B).

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Validation Protocol
  • Sample Preparation: Prepare solutions of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, a placebo (a mixture of all anticipated impurities and reagents without the analyte), and a spiked sample (placebo spiked with the analyte).

  • Analysis: Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of the analyte. The peak for the analyte in the spiked sample should be spectrally pure and well-resolved from any other peaks.

  • Standard Preparation: Prepare a series of at least five standard solutions of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the analyte. Prepare three replicates at each level.

  • Analysis: Analyze the prepared samples.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Repeatability:

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

    • Acceptance Criteria: The %RSD should be ≤ 1.0%.

  • Intermediate Precision:

    • Repeat the repeatability study with a different analyst, on a different day, and with a different instrument.

    • Calculate the %RSD for the combined results from both studies.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Method 1 (Signal-to-Noise):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve):

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Acceptance Criteria: The determined LOQ should be sufficiently low to allow for the accurate measurement of the analyte at the lower end of its expected concentration range.

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Data Analysis: Evaluate the effect of the variations on the system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.

Visualizing the Validation Workflow

To better understand the logical flow of the analytical method validation process, the following diagram illustrates the key stages and their interdependencies.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Parameters cluster_3 Phase 4: Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Establish Validation Protocol & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Ongoing Lifecycle Management Report->Lifecycle

Caption: A flowchart illustrating the four key phases of analytical method validation.

ValidationParameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Range Accuracy->Range Precision->Range Precision->Accuracy LOD->LOQ

Caption: The interconnectedness of key analytical method validation parameters.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a scientifically rigorous and legally mandated process. A thorough understanding of the principles behind each validation parameter, coupled with a judicious selection of analytical techniques, is essential for ensuring the quality and safety of pharmaceutical products.

While HPLC-UV offers a robust and reliable method for the routine quality control of this compound, alternative techniques such as GC-FID and LC-MS provide complementary information and can be invaluable for specialized applications, such as the analysis of volatile impurities or the characterization of unknown degradants. By adhering to the principles of scientific integrity and following a systematic approach to method validation, researchers and drug development professionals can be confident in the quality of their analytical data and, ultimately, in the safety and efficacy of the medicines they develop.

References

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

  • U.S. Food and Drug Administration, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics , Center for Drug Evaluation and Research (CDER) and Center for Biologics Evaluation and Research (CBER), 2015. [Link]

  • United States Pharmacopeia, General Chapter <1225> Validation of Compendial Procedures , USP-NF. [Link]

  • Dong, M. W., Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies , LCGC North America, 2020. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.), Method Validation in Pharmaceutical Analysis: A Guide to Best Practice, Wiley-VCH, 2005.
  • HPLC Method Development and Validation for Pharmaceutical Analysis , Pharmaceutical Technology, 2003. [Link]

  • GC-FID: 5 Must-Know Tactics For Optimal Performance , Separation Science, 2024. [Link]

  • Pitt, J. J., Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry , The Clinical Biochemist Reviews, 2009. [Link]

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A Comparative Guide to the Spectroscopic Analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel therapeutics and functional materials, derivatives of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol are of significant interest due to the unique interplay of their electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group.[1] This guide provides an in-depth comparison of spectroscopic techniques to elucidate and confirm the structure of these complex molecules, offering insights into the causality behind experimental choices and presenting supporting data from closely related analogues.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unequivocal structural confirmation. Each method probes different aspects of the molecular structure, and their combined data provide a self-validating system of analysis.

Compound Compound NMR NMR Compound->NMR Connectivity (¹H, ¹³C) IR IR Compound->IR Functional Groups MS MS Compound->MS Molecular Weight Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the target structure, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (Position 3)~7.2d~8.5
Ar-H (Position 5)~7.0dd~8.5, ~2.5
Ar-H (Position 6)~7.6d~2.5
-CH₂OH~4.7s-
-OCH₃~3.9s-
-OHVariablebr s-

Rationale:

  • The aromatic protons are in distinct chemical environments due to the substitution pattern. The proton at position 6 is deshielded by the adjacent electron-withdrawing CF₃ group, resulting in a downfield shift.

  • The methoxy protons (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • The benzylic protons (-CH₂OH) will also be a singlet, shifted downfield due to the attachment to an oxygen and the aromatic ring.

  • The hydroxyl proton (-OH) signal is often broad and its chemical shift is dependent on concentration and solvent.

Comparative Data from Analogues:

Compound Aromatic Protons (δ, ppm) -CH₂OH (δ, ppm) -OCH₃ (δ, ppm)
2-(Trifluoromethyl)benzyl alcohol[2]7.33-7.634.79-
4-(Trifluoromethyl)benzyl alcohol[3]7.4-7.64.7-
2-Methoxybenzyl alcohol[4]6.8-7.34.63.8
4-Methoxybenzyl alcohol6.8-7.34.63.8
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol:

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-CF₃~125q
-CF₃~124q
C-OCH₃~160s
C-CH₂OH~135q
Aromatic CH~110-130s or q
-CH₂OH~65s
-OCH₃~56s

Rationale:

  • The carbon attached to the CF₃ group will show a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet.

  • The carbon bearing the methoxy group will be significantly deshielded (downfield shift).[5]

  • The benzylic carbon will appear in the range of 60-70 ppm.

  • The aromatic carbons will have distinct chemical shifts based on their substitution.

¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

The CF₃ group is expected to show a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift will be indicative of the electronic environment of the trifluoromethyl group on the aromatic ring. For a CF₃ group at the 2-position of a methoxy-substituted benzene ring, the chemical shift is anticipated to be around -60 to -65 ppm relative to CFCl₃.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Parameters: Use a standard pulse sequence with proton decoupling.

cluster_nmr NMR Analysis Workflow Sample Prep Sample Prep 1H NMR 1H NMR Sample Prep->1H NMR 13C NMR 13C NMR Sample Prep->13C NMR 19F NMR 19F NMR Sample Prep->19F NMR Data Analysis Data Analysis 1H NMR->Data Analysis 13C NMR->Data Analysis 19F NMR->Data Analysis Structure Elucidation Structure Elucidation Data Analysis->Structure Elucidation

Caption: A typical NMR experimental workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

Predicted IR Data for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol:

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C (aromatic)1500-1600
C-O (alcohol)1000-1200
C-O (ether)1200-1300 (asymmetric), 1000-1100 (symmetric)
C-F (trifluoromethyl)1100-1300 (strong, multiple bands)

Rationale and Comparison:

The IR spectrum will be dominated by a broad O-H stretching band for the alcohol, and strong C-F stretching bands for the trifluoromethyl group. The C-O stretching bands for the alcohol and the ether will also be prominent. The exact positions of these bands can be compared to analogues like 4-methoxybenzyl alcohol and 2-(trifluoromethyl)benzyl alcohol to confirm assignments.[6]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is suitable.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 206, corresponding to the molecular weight of C₉H₉F₃O₂.

  • Key Fragmentations:

    • Loss of H₂O (m/z = 188)

    • Loss of -CH₂OH (m/z = 175)

    • Loss of -OCH₃ (m/z = 175)

    • Formation of the tropylium ion (m/z = 91) is less likely due to the substitution pattern, but other aromatic fragments will be present.

    • Cleavage of the C-C bond between the aromatic ring and the CH₂OH group.

Comparative Analysis:

The fragmentation pattern can be compared to that of 4-methoxybenzyl alcohol[7] and trifluoromethyl-substituted aromatics to understand the influence of each substituent on the fragmentation pathways.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Determine the mass-to-charge ratio of the molecular ion and major fragment ions.

Conclusion: A Unified Approach to Structural Confirmation

The structural elucidation of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and its derivatives requires a comprehensive analytical strategy. While direct experimental data for the parent compound is not widely published, a thorough understanding of spectroscopic principles and a comparative analysis with closely related analogues provide a robust framework for its characterization. By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure of these important molecules, ensuring the integrity and reliability of their scientific endeavors. This multi-faceted approach not only validates the target structure but also provides a deeper understanding of its chemical properties.

References

  • MySkinRecipes. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. [Link]

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  • Google Patents. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Google Patents. Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • NIST WebBook. 2-(4-Methoxyphenyl)ethanol. [Link]

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  • Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. [Link]

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The Trifluoromethylphenyl Moiety: A Scaffold for Next-Generation Agrochemicals - A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of enhanced agricultural productivity and sustainable pest management, the strategic incorporation of fluorinated moieties has become a cornerstone of modern agrochemical design. Among these, the trifluoromethylphenyl group stands out for its profound influence on the potency, selectivity, and metabolic stability of active ingredients. This guide provides a comprehensive comparison of the efficacy of three distinct classes of agrochemicals that, while not all directly synthesized from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, share the critical trifluoromethylphenyl scaffold, demonstrating its versatility and impact across insecticides and herbicides.

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the insecticidal pyridine-based compound Flonicamid , the herbicidal triazolopyrimidine Pyroxsulam , and the novel insect growth regulator Benzpyrimoxan . Through a synthesis of technical data and field-proven insights, this guide will dissect their comparative performance, elucidate their unique modes of action, and provide detailed experimental protocols to facilitate further research and development.

The Strategic Advantage of the Trifluoromethylphenyl Group

The trifluoromethyl (-CF3) group is a powerful tool in medicinal and agrochemical chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties. When attached to a phenyl ring, it can:

  • Enhance Binding Affinity: The -CF3 group can increase the binding affinity of a molecule to its target protein, leading to higher potency.

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the target pest or plant, which can result in longer residual activity.

  • Increase Membrane Permeability: The lipophilic nature of the trifluoromethyl group can facilitate the passage of the agrochemical through biological membranes to reach its site of action.

The specific positioning of the trifluoromethyl group on the phenyl ring, along with other substituents like the methoxy group in the parent molecule, allows for fine-tuning of these properties, leading to the development of highly effective and selective agrochemicals.

Comparative Efficacy Analysis

Insecticides: Flonicamid and Benzpyrimoxan

Flonicamid , a pyridinecarboxamide insecticide, and Benzpyrimoxan , a novel benzyloxypyrimidine insect growth regulator, both leverage the trifluoromethylphenyl moiety to achieve high efficacy against economically important insect pests.

Flonicamid is primarily known for its excellent control of sucking insects, particularly aphids.[1][2] Its unique mode of action provides a valuable tool for resistance management.[1]

Benzpyrimoxan is a recently developed insecticide with remarkable activity against rice planthoppers, including strains that have developed resistance to existing insecticides.[3] Its novel mode of action as an insect growth regulator sets it apart from conventional neurotoxins.[4]

Active Ingredient Chemical Class Primary Target Pests Key Efficacy Features IRAC MoA Classification
Flonicamid PyridinecarboxamideAphids, Whiteflies, Thrips[1][2]Rapid feeding cessation, Systemic and translaminar activity, No cross-resistance with major insecticide classes[1][2]Group 29: Chordotonal organ modulators[5]
Benzpyrimoxan BenzyloxypyrimidineRice Planthoppers (e.g., Nilaparvata lugens)[3]Highly effective against resistant strains, Excellent residual efficacy, Favorable safety profile for beneficials[3][6]Group 30: Ecdysone titer disruptor[7]

Supporting Experimental Data:

Field trials have consistently demonstrated the superior performance of Flonicamid in aphid control. A two-year study on potato aphids revealed that foliar sprays of Flonicamid 50 WG resulted in significantly higher aphid mortality (87.17%) compared to the neonicotinoid Imidacloprid 17.8 SL (68.03%).[5][8] This superior efficacy also translated to higher tuber yields.[8]

Benzpyrimoxan has shown exceptional efficacy against rice planthoppers, outperforming older insecticides. Its residual efficacy is notably superior to that of buprofezin, a widely used insect growth regulator.[6] This is attributed to its lower volatility.[6] Furthermore, Benzpyrimoxan is effective against planthopper populations that have developed resistance to other insecticides like fipronil, etofenprox, and imidacloprid.[9]

Herbicide: Pyroxsulam

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that provides broad-spectrum control of grass and broadleaf weeds in cereal crops, particularly wheat.[10] The inclusion of the trifluoromethyl group on the pyridine ring is a key contributor to its high potency.

Active Ingredient Chemical Class Primary Target Weeds Key Efficacy Features HRAC MoA Classification
Pyroxsulam Triazolopyrimidine sulfonamideWinter annual grasses (e.g., Bromus tectorum, Alopecurus myosuroides) and broadleaf weeds[10][11]Post-emergence control, Systemic action (xylem and phloem mobile), Effective against ALS-inhibitor susceptible populations[10][12]Group 2 (B): ALS inhibitors[13]

Supporting Experimental Data:

In multi-year field studies in winter wheat, fall-applied Pyroxsulam demonstrated excellent control of downy brome (84% to 99%), which was comparable or superior to other ALS-inhibiting herbicides like sulfosulfuron and propoxycarbazone.[11] Against other weeds like cheatgrass and blue mustard, Pyroxsulam provided greater than 90% control.[11] It has also been shown to be more effective than other herbicides in controlling certain broadleaf weeds.[14]

Unraveling the Mechanisms of Action

A key aspect of the trifluoromethylphenyl scaffold's utility is its compatibility with diverse biological targets, leading to distinct modes of action that are crucial for effective pest and weed management.

Flonicamid: A Disruptor of Insect Feeding

Flonicamid possesses a unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) in Group 29.[5] It acts as a selective feeding blocker.[15] Upon ingestion, it rapidly inhibits the feeding behavior of aphids and other sucking insects, leading to starvation.[16] This effect is not due to direct neurotoxicity like convulsions but is believed to be mediated through the modulation of chordotonal organs, which are involved in mechanoreception.[5] Recent research suggests that the molecular target of flonicamid may be the inward-rectifying potassium (Kir) channels, which are crucial for maintaining ion and water balance in insects.[17]

Caption: Postulated Mode of Action of Flonicamid.

Pyroxsulam: An Inhibitor of Essential Amino Acid Synthesis

Pyroxsulam belongs to the Herbicide Resistance Action Committee (HRAC) Group 2, which are inhibitors of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[13] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[10][18] By inhibiting ALS, Pyroxsulam blocks the production of these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible weeds.[10] Its systemic nature allows it to be translocated throughout the plant via both xylem and phloem.[10]

Caption: Mode of Action of the Herbicide Pyroxsulam.

Benzpyrimoxan: A Novel Insect Growth Regulator

Benzpyrimoxan represents a new class of insecticides with a novel mode of action, classified by IRAC as a Group 30 compound.[7] It acts as an ecdysone titer disruptor.[7] Ecdysone is a crucial hormone that regulates insect molting. Benzpyrimoxan interferes with the metabolism of ecdysone, causing its levels to remain abnormally high during the molting process.[7][10] This disruption of the natural hormonal balance prevents the successful completion of ecdysis (molting), leading to the death of the insect nymph.[7] This mode of action is distinct from chitin biosynthesis inhibitors like buprofezin.[4]

Caption: Benzpyrimoxan's Disruption of Ecdysone Titer.

Experimental Protocols

To ensure the reproducibility and validation of efficacy data, standardized experimental protocols are essential. The following sections detail robust methodologies for evaluating the performance of insecticides and herbicides.

Insecticide Efficacy Bioassay: Aphid Leaf-Dip Method (for Flonicamid)

This IRAC-approved method is suitable for determining the susceptibility of aphid populations to insecticides like Flonicamid.[2][19]

Objective: To determine the concentration-mortality response of aphids to a systemic insecticide.

Materials:

  • Small petri dishes (3-5 cm diameter) with ventilated lids[2]

  • Agar powder[2]

  • Host plant leaves (e.g., Chinese cabbage for Myzus persicae)[6]

  • Fine-pointed paintbrush[2]

  • Beakers, pipettes, and analytical balance

  • Test insecticide (Flonicamid) and control (water)

  • Rearing cages for aphid culture[9]

Procedure:

  • Aphid Rearing: Maintain a healthy, age-synchronized culture of the target aphid species (e.g., Myzus persicae) on untreated host plants in a controlled environment (e.g., 20°C, 16:8 light/dark cycle).[6][9]

  • Agar Preparation: Prepare a 1-1.5% agar solution in distilled water, heat to boiling, and pour into petri dishes to a depth of 3-4 mm. Allow to cool and solidify.[2][20]

  • Insecticide Dilutions: Prepare a series of at least five serial dilutions of the test insecticide in distilled water. A water-only control must be included.

  • Leaf-Dip Application:

    • Excise leaf discs from the host plant.

    • Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.[2]

    • Place the dipped leaves on paper towels to air dry.[2]

  • Bioassay Setup:

    • Once dry, place one leaf disc (abaxial surface up) onto the agar in each petri dish.[2]

    • Using a fine paintbrush, transfer 10-20 apterous adult aphids onto each leaf disc.[20]

    • Seal the dishes with ventilated lids and store them in a controlled environment.[21]

  • Mortality Assessment:

    • After 120 hours for Flonicamid, assess mortality.[21] Aphids that are unable to right themselves within 10 seconds of being turned over are considered dead.[21]

    • Record the number of dead and live aphids for each concentration and replicate.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Perform probit or logit analysis to calculate the LC50 and LC90 values.[18]

Caption: Workflow for Aphid Leaf-Dip Bioassay.

Insecticide Efficacy Bioassay: Rice Planthopper Topical Application (for Benzpyrimoxan)

This method is a standard for testing the susceptibility of rice planthoppers to insecticides.[22]

Objective: To determine the dose-mortality response of rice planthoppers to a topically applied insecticide.

Materials:

  • Hand micro-applicator

  • Microsyringe (50 µl)

  • Carbon dioxide source for anesthetization

  • Glass vials and aspirator

  • Rearing cages with rice seedlings (Oryza sativa)[23]

  • Test insecticide (Benzpyrimoxan) dissolved in acetone

  • Acetone for control and dilutions

Procedure:

  • Planthopper Rearing: Rear the target planthopper species (e.g., Nilaparvata lugens) on susceptible rice seedlings in a controlled environment (e.g., 25°C, 16:8 light/dark cycle).[11][24] Use 1- to 2-day-old female adults for the assay.

  • Insecticide Preparation: Prepare a series of at least five concentrations of the insecticide in acetone. An acetone-only control is required.

  • Topical Application:

    • Collect planthoppers using an aspirator and briefly anesthetize them with CO2 (10-30 seconds).

    • Using a micro-applicator, apply a precise droplet (e.g., 0.083 µl) of the insecticide solution to the dorsal surface of the thorax of each insect.[24]

    • Treat at least three replicates of 15 individuals for each concentration.[24]

  • Post-Treatment:

    • Place the treated insects into a clean container with a fresh rice seedling for recovery and feeding.

    • Maintain in a controlled environment.

  • Mortality Assessment:

    • Record mortality after 72-96 hours. Insects that are moribund or unable to move in a coordinated manner are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Use probit analysis to calculate the LD50 (lethal dose for 50% of the population) in µg per insect.[25][26]

Caption: Workflow for Planthopper Topical Application Bioassay.

Herbicide Efficacy Bioassay: Greenhouse Pot Study (for Pyroxsulam)

This protocol outlines a whole-plant bioassay to determine the efficacy of a post-emergence herbicide.[13]

Objective: To determine the dose-response of a target weed species to a post-emergence herbicide.

Materials:

  • Plastic pots (e.g., 20x20 cm)

  • Greenhouse soil mix

  • Seeds of the target weed species (e.g., Alopecurus myosuroides)[27]

  • Track sprayer with appropriate nozzles

  • Test herbicide (Pyroxsulam) and a blank formulation control

  • Analytical balance and volumetric flasks

Procedure:

  • Plant Cultivation:

    • Sow seeds of the target weed in pots and grow in a greenhouse under controlled conditions (e.g., 16/10°C day/night, 16h photoperiod).[28]

    • Thin seedlings to a uniform number per pot (e.g., 10 seedlings) before treatment.[4]

  • Herbicide Preparation: Prepare a range of herbicide doses, including the recommended field rate, as well as half and double rates, to assess the dose-response. A control group treated with only the spray solution (without the active ingredient) is mandatory.

  • Herbicide Application:

    • Apply the herbicide when the weeds have reached the appropriate growth stage (e.g., 2-3 leaf stage).[13][29]

    • Use a calibrated track sprayer to ensure uniform application at a specified volume (e.g., 212 L/ha).[28]

  • Post-Application Care: Return the pots to the greenhouse and maintain appropriate watering and environmental conditions.

  • Efficacy Assessment:

    • Visually assess weed control (phytotoxicity) at set intervals (e.g., 14 and 28 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete kill).[30]

    • At the end of the experiment (e.g., 28 days), harvest the above-ground biomass of the surviving weeds.[30]

    • Dry the biomass to a constant weight and record the dry weight per pot.

  • Data Analysis:

    • Calculate the percent biomass reduction relative to the untreated control.

    • Use non-linear regression (e.g., log-logistic dose-response model) to calculate the GR50 (the dose required for 50% growth reduction).[7][22][31]

Caption: Workflow for Post-Emergence Herbicide Efficacy Trial.

Conclusion: The Enduring Value of the Trifluoromethylphenyl Scaffold

The diverse applications and high performance of Flonicamid, Pyroxsulam, and Benzpyrimoxan underscore the strategic importance of the trifluoromethylphenyl moiety in modern agrochemical design. This structural element contributes to the development of highly potent active ingredients with distinct and valuable modes of action, addressing critical challenges in pest and weed management, including insecticide and herbicide resistance.

As a Senior Application Scientist, it is my experience that a deep understanding of the structure-activity relationships, coupled with rigorous and standardized efficacy testing, is paramount to the successful development and deployment of new crop protection solutions. The agrochemicals detailed in this guide serve as exemplary case studies, demonstrating how targeted chemical synthesis, guided by a clear understanding of the target biology, can lead to innovative products that enhance agricultural sustainability and food security. The continued exploration of scaffolds like the trifluoromethylphenyl group will undoubtedly pave the way for the next generation of effective and environmentally responsible agrochemicals.

References

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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Bioisosteric Modification

In the landscape of modern drug discovery, the optimization of a lead compound is a critical, iterative process aimed at enhancing efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.[1] Bioisosterism, the strategic replacement of a functional group with another that shares similar physicochemical or steric properties, stands as a cornerstone of this process.[2][3] This strategy allows medicinal chemists to fine-tune a molecule's characteristics to overcome liabilities such as poor metabolic stability, off-target activity, or low bioavailability, without drastically altering the core pharmacophore responsible for its biological activity.[4][5][6]

The scaffold, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, presents a valuable starting point for exploring such modifications. It contains three key functional groups, each with distinct roles and potential for optimization:

  • The Methoxy Group (-OCH₃): A common feature in many drugs, it can act as a hydrogen bond acceptor and influence conformation. However, it is also a primary site for oxidative metabolism (O-demethylation), which can lead to rapid clearance or the formation of active metabolites.

  • The Trifluoromethyl Group (-CF₃): This group is prized for its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity, which can enhance membrane permeability and target binding affinity.[7]

  • The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can participate in hydrogen bonding as both a donor and acceptor. It is also susceptible to oxidation and conjugation (e.g., glucuronidation), representing another potential metabolic liability.

This guide provides a comparative analysis of potential bioisosteric replacements for each of these functional groups, supported by experimental rationale and detailed protocols for synthesis and evaluation.

Section 1: Bioisosteric Replacement of the 4-Methoxy Group

The para-methoxy group is often a metabolic soft spot. Its replacement is typically driven by a need to improve metabolic stability or to modulate solubility and receptor interactions.

Comparative Analysis of Methoxy Bioisosteres

The choice of a bioisostere for a methoxy group is context-dependent, hinging on whether the goal is to mimic its hydrogen-bonding capability, its steric bulk, or simply to block metabolic degradation.[8]

Original GroupBioisosteric ReplacementKey Physicochemical ChangesRationale & Mechanistic Insight
-OCH₃ -CH₃ (Methyl)Decreased polarity, loss of H-bond acceptor capability.Removes the site of O-demethylation. The slight increase in lipophilicity can be beneficial, but the loss of a key H-bond interaction with the target could reduce potency.
-OCH₃ -F, -Cl (Halogens)Increased lipophilicity, weak H-bond acceptor.Halogens are metabolically robust and can mimic the electronic influence of the methoxy group to an extent. Fluorine is often preferred due to its small size.
-OCH₃ -OCF₃ (Trifluoromethoxy)Significantly increased lipophilicity, metabolically stable.Offers a metabolically stable alternative that is strongly electron-withdrawing, which can alter the pKa of other groups and influence binding.[9]
-OCH₃ -CN (Cyano)Increased polarity, strong H-bond acceptor.A good electronic mimic for the methoxy group but with different steric and lipophilic properties. It is metabolically stable.
-OCH₃ -NHCOR (Amide)Increased polarity, H-bond donor and acceptor.Introduces both H-bond donor and acceptor capabilities, potentially forming new, beneficial interactions with the target protein.
Experimental Protocol: Synthesis of a 4-Fluoro Analogue

This protocol details the conversion of the parent methanol to its 4-fluoro analogue, a common strategy to block metabolism.

Step 1: Demethylation of the Methoxy Group

  • Dissolve (4-Methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add boron tribromide (BBr₃, 1.5 eq, 1M solution in DCM) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol (5 mL), followed by water (10 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-hydroxy-2-(trifluoromethyl)phenyl)methanol.

Step 2: Fluorination of the Phenol

  • Dissolve the crude phenol from Step 1 (1.0 eq) in anhydrous acetonitrile (15 mL/mmol).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Add (N,N-Diethylamino)sulfur trifluoride (DAST) or a similar fluorinating agent (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 60 °C for 8-12 hours.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired (4-Fluoro-2-(trifluoromethyl)phenyl)methanol.

Section 2: Bioisosteric Replacement of the 2-Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of physicochemical properties.[7] Its replacement is less common than for metabolically labile groups but may be pursued to fine-tune electronic properties, modulate lipophilicity, or explore novel intellectual property space.[4]

Comparative Analysis of Trifluoromethyl Bioisosteres

Replacements for the -CF₃ group often aim to replicate its steric bulk and strong electron-withdrawing character.

Original GroupBioisosteric ReplacementKey Physicochemical ChangesRationale & Mechanistic Insight
-CF₃ -CN (Cyano)Less lipophilic, smaller sterically, strong electron-withdrawer.The linear geometry of the cyano group offers a different steric profile. While still a strong electron-withdrawer, its reduced lipophilicity can improve solubility.
-CF₃ -NO₂ (Nitro)Less lipophilic, planar geometry, very strong electron-withdrawer.A powerful electron-withdrawing group, but often considered a "non-drug-like" moiety due to potential toxicity and metabolic liabilities.[10] Can be a useful tool for probing electronic requirements.
-CF₃ -SO₂CH₃ (Methylsulfonyl)More polar, tetrahedral geometry, strong electron-withdrawer.Can act as a hydrogen bond acceptor. Offers a different steric and electronic profile compared to -CF₃ while maintaining metabolic stability.
-CF₃ -SCF₃ (Trifluoromethylthio)Highly lipophilic, strong electron-withdrawer.Increases lipophilicity even more than -CF₃. It is metabolically stable and maintains the strong inductive effect.
-CF₃ -SF₅ (Pentafluorosulfanyl)Highly lipophilic, larger sterically, stronger electron-withdrawer.Considered a "super-trifluoromethyl" group. It is more lipophilic and a stronger electron-withdrawer than -CF₃, but its larger size can be a liability.[9]

Section 3: Bioisosteric Replacement of the Hydroxymethyl Group

The primary alcohol is a key interaction point and a site of metabolism. Its replacement can dramatically alter a compound's solubility, hydrogen bonding potential, and pharmacokinetic profile.

Comparative Analysis of Hydroxymethyl Bioisosteres

Bioisosteres for the alcohol group often focus on mimicking its hydrogen bonding capabilities while improving metabolic stability.

Original GroupBioisosteric ReplacementKey Physicochemical ChangesRationale & Mechanistic Insight
-CH₂OH -CH₂NH₂ (Aminomethyl)Increased basicity (pKa), H-bond donor.Introduces a basic center, which can be useful for salt formation to improve solubility. The amine is a strong H-bond donor.
-CH₂OH -CH₂F (Fluoromethyl)Increased lipophilicity, weak H-bond acceptor.The C-F bond is metabolically stable, blocking oxidation. Fluorine can act as a weak hydrogen bond acceptor.[6]
-CH₂OH -CH₂SH (Thiomethyl)Increased acidity, H-bond donor/acceptor.The thiol is more acidic than the alcohol and can have different bonding properties. It is, however, susceptible to oxidation.
-CH₂OH -CONH₂ (Carboxamide)Increased polarity, H-bond donor and acceptor.A classic non-classical bioisostere.[11] It offers rich hydrogen bonding capabilities and is generally more metabolically stable than a primary alcohol.
-CH₂OH -CH(OH)CF₃ (Trifluoromethyl carbinol)Increased acidity of OH, H-bond donor.The adjacent -CF₃ group makes the alcohol proton more acidic and strengthens its H-bond donor capacity, while also potentially blocking metabolic oxidation.

Visualizing the Strategy: Design and Evaluation Workflow

The process of designing, synthesizing, and evaluating these analogues follows a structured, multi-step workflow. This ensures that modifications are rational and that the resulting compounds are thoroughly characterized.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Parent (4-Methoxy-2-(trifluoromethyl) phenyl)methanol Design Bioisosteric Design (Target-based or Property-based) Parent->Design Synthesis Chemical Synthesis of Analogues Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Primary Screening (e.g., Receptor Binding Assay) Purification->Binding Functional Functional Assay (e.g., Cell-based Reporter Assay) Binding->Functional ADME Early ADME Profiling (Solubility, Permeability, Stability) Functional->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Optimization Iterative Design & Synthesis Cycles SAR->Optimization Optimization->Design Candidate Lead Candidate Selection Optimization->Candidate

Sources

A Comparative Guide to the Pharmacokinetic Properties of Drugs Featuring Trifluoromethyl and Methoxy Moieties

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. These properties dictate a drug's efficacy, safety, and dosing regimen. This guide provides an in-depth comparison of the pharmacokinetic properties influenced by the presence of key chemical moieties, specifically focusing on the trifluoromethyl (-CF3) and methoxy (-OCH3) groups.

While the specific (4-Methoxy-2-(trifluoromethyl)phenyl) moiety is not prevalent in currently marketed pharmaceuticals, we can derive significant insights by examining a well-characterized drug that contains both of these critical functional groups: Celecoxib . Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group on its pyrazole ring and a para-substituted methyl group that undergoes metabolism analogous to what a methoxy group would experience. We will compare its profile to Nimesulide , another selective COX-2 inhibitor that lacks a trifluoromethyl group, to highlight the influence of this moiety on drug disposition.[1][2]

Section 1: Comparative Pharmacokinetic Profiles

The journey of a drug through the body is a complex process. The chemical structure of a compound is the primary determinant of its ADME profile. The inclusion of a trifluoromethyl group, as seen in Celecoxib, often enhances metabolic stability and membrane permeability due to its lipophilicity and resistance to oxidative metabolism.

Head-to-Head Comparison: Celecoxib vs. Nimesulide

Below is a summary of the key pharmacokinetic parameters for Celecoxib and Nimesulide, offering a clear comparison of their behavior in the human body.

Pharmacokinetic ParameterCelecoxibNimesulideKey Insights & Causality
Absorption
Time to Peak (Tmax) ~3 hours[3][4]1.2 to 2.8 hours[5]Nimesulide generally reaches peak plasma concentrations faster, suggesting a more rapid onset of action, which has been observed in some clinical settings.[6][7]
Bioavailability Relative bioavailability of 99% (vs. oral suspension)[8]Rapidly and extensively absorbed[5]Both drugs are well-absorbed orally. The high lipophilicity imparted by the -CF3 group in Celecoxib facilitates its absorption.
Food Effect High-fat meal delays Tmax by 1-2 hours and increases total absorption (AUC) by 10-20%[9]Food may decrease the rate but not the extent of absorption[10]The absorption of both drugs can be influenced by food, a common characteristic for lipophilic compounds.
Distribution
Plasma Protein Binding ~97% (primarily to albumin)[8][9]>97.5% (extensively bound to albumin)[5][11]Both molecules are highly protein-bound. This high affinity means that only a small fraction of the drug is "free" to exert its pharmacological effect at any given time.
Volume of Distribution (Vd) ~400 L[9]0.18 to 0.39 L/kg[5]Celecoxib shows a significantly larger apparent volume of distribution, suggesting extensive distribution into tissues, a property enhanced by its lipophilicity.
Metabolism
Primary Pathway Oxidation of the p-methyl group to a hydroxymethyl, then a carboxylic acid metabolite.[3][4]Hydroxylation to 4'-hydroxy nimesulide.[5][10]The trifluoromethyl group in Celecoxib is metabolically stable. The primary site of metabolism is the methyl group on the other phenyl ring. In contrast, Nimesulide's metabolism occurs on its phenoxy ring.
Key Enzymes CYP2C9 (major), CYP3A4 (minor)[3][4]CYP2C9, CYP2C19, CYP1A2[10]Both drugs are substrates for the polymorphic enzyme CYP2C9, meaning genetic variations in patients can significantly alter drug clearance and exposure.[12][13]
Active Metabolites Metabolites are inactive.[4][14]The 4'-hydroxy metabolite is also biologically active, though less potent than the parent drug.[5]The presence of an active metabolite for Nimesulide can contribute to its overall therapeutic effect and duration of action.
Excretion
Elimination Half-Life (t½) ~11 hours[9]1.8 to 4.7 hours[5][11]Celecoxib has a notably longer half-life, allowing for once or twice-daily dosing. The metabolic stability conferred by the -CF3 group contributes to this slower elimination.
Route of Elimination Primarily hepatic metabolism; <3% excreted unchanged.[3][4] Found in feces (57%) and urine (27%) as metabolites.[14]Almost exclusively metabolic clearance.[5] Excreted in urine (50-62%) and feces (18-36%) as metabolites.[5]Both drugs are cleared from the body almost entirely by metabolism, with very little of the original drug being excreted unchanged.

Section 2: Visualizing Key Processes

ADME Screening Workflow

A logical, phased approach to in vitro ADME screening is critical for efficient drug development. This workflow ensures that compounds with poor pharmacokinetic properties are identified and eliminated early, saving time and resources.

ADME_Workflow Solubility Solubility Permeability Permeability Metabolic_Stability Metabolic Stability (Microsomes) PPB Plasma Protein Binding Metabolic_Stability->PPB Promising Candidates CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition Metabolite_ID Metabolite ID CYP_Inhibition->Metabolite_ID InVivo_PK In Vivo PK (Rodent) Metabolite_ID->InVivo_PK Optimized Leads Bioavailability Oral Bioavailability Candidate_Selection Candidate_Selection Bioavailability->Candidate_Selection

Caption: A typical in vitro ADME screening cascade for drug discovery.

Metabolic Pathway of Celecoxib

The metabolism of Celecoxib is a multi-step process primarily mediated by the CYP2C9 enzyme, showcasing a classic Phase I and Phase II metabolic cascade.

Celecoxib_Metabolism Celecoxib Celecoxib (Parent Drug) Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) (Hydroxylation) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenases (Oxidation) Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Glucuronide UGTs (Glucuronidation) Excretion\n(Urine & Feces) Excretion (Urine & Feces) Glucuronide->Excretion\n(Urine & Feces)

Caption: The primary metabolic pathway of Celecoxib.

Section 3: Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols described below are self-validating systems for assessing key pharmacokinetic parameters.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound using pooled human liver microsomes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the microsomal working solution by diluting the stock to 1 mg/mL in phosphate buffer.[15]

  • Compound Incubation:

    • Add the microsomal working solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.[16][17]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiating the Reaction: Add the NADPH solution to each well to start the metabolic reaction. Reserve a set of wells without NADPH to serve as a negative control.[16]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[16][18] The 0-minute sample is quenched immediately after adding the test compound but before adding NADPH.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Protocol: Plasma Protein Binding by Equilibrium Dialysis

This assay measures the fraction of a drug that is bound to plasma proteins, which is critical as only the unbound drug is pharmacologically active.[19]

Objective: To determine the percentage of a test compound bound to plasma proteins using a Rapid Equilibrium Dialysis (RED) device.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human plasma (thawed at 37°C)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • RED device plate with dialysis membrane inserts (e.g., 12-14 kDa MWCO)[20]

  • Acetonitrile (ACN) with an internal standard

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Compound Preparation: Spike the test compound into the human plasma to achieve the desired final concentration (e.g., 2 µM), ensuring the final DMSO concentration is low (<0.1%).[20]

  • Device Loading:

    • Pipette the plasma containing the test compound into the donor chamber (red ring) of the RED device inserts.[21]

    • Pipette an equal volume of PBS into the receiver (buffer) chamber (white ring).[21]

  • Incubation:

    • Seal the plate securely and place it in an incubator shaker at 37°C.

    • Incubate for 4-6 hours with shaking (~250-300 RPM) to allow the unbound drug to reach equilibrium across the dialysis membrane.[22] The exact time to reach equilibrium should be determined in a preliminary experiment.[19]

  • Sample Collection:

    • After incubation, carefully unseal the plate.

    • Harvest aliquots from both the plasma (donor) and buffer (receiver) chambers.

  • Sample Processing:

    • To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Quench all samples by adding 3-4 volumes of ice-cold acetonitrile with an internal standard to precipitate the proteins.

    • Centrifuge the samples and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples from both chambers.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber.

    • Calculate the percentage bound using the formula: % Bound = (1 - fu) * 100.

Protocol: In Vivo Oral Bioavailability Study in Rats

This study determines the rate and extent to which an orally administered drug is absorbed into the systemic circulation.

Objective: To determine the pharmacokinetic profile and oral bioavailability (F%) of a test compound in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (with jugular vein catheters for serial blood sampling)[23][24]

  • Test compound

  • Intravenous (IV) formulation vehicle (e.g., DMSO:PEG300)

  • Oral (PO) formulation vehicle (e.g., PEG400:Labrasol)[24]

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Preparation:

    • Acclimatize catheterized rats for several days before the study.

    • Fast the animals overnight prior to dosing but allow free access to water.[24]

  • Dosing:

    • Divide the rats into two groups: IV and PO. A typical study uses n=3-5 rats per group.

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein or catheter.[24][25]

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[24]

  • Blood Sampling:

    • Collect serial blood samples (~0.2-0.3 mL) from the jugular vein catheter at predetermined time points.[26]

    • Typical time points:

      • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.

      • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours.[23]

  • Plasma Preparation:

    • Immediately after collection, place blood into anticoagulant tubes.

    • Centrifuge the samples (e.g., 3000 rpm for 10 min at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

      • Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both IV and PO routes.

      • Clearance (CL) and Volume of Distribution (Vd) from IV data.

      • Cmax and Tmax from PO data.

      • Terminal half-life (t½).

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

  • Tang, C., et al. (2000). Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase. British Journal of Clinical Pharmacology. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

  • PharmGKB. Celecoxib Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]

  • Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics. Available at: [Link]

  • Rainsford, K. D. (Ed.). (2005). Pharmacokinetics of nimesulide. Nimesulide–Actions and Toxicology. Available at: [Link]

  • Dean, L. (2016). Celecoxib Therapy and CYP2C9 Genotype. NCBI Bookshelf. Available at: [Link]

  • Paulson, S. K., et al. (2000). Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers. Drug Metabolism and Disposition. Available at: [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. National Center for Biotechnology Information. Available at: [Link]

  • Pacifici, G. M. (2020). Clinical Pharmacology of Celecoxib. International Journal of Medical Science and Clinical Invention. Available at: [Link]

  • Jamali, F., et al. (2002). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat. University of Alberta Libraries. Available at: [Link]

  • protocols.io. (2025). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Available at: [Link]

  • Davis, P., & Brogden, R. N. (1994). Nimesulide. An update of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs. Available at: [Link]

  • Dr. G Bhanu Prakash. (2025). Pharmacology of Nimesulide. YouTube. Available at: [Link]

  • FDA Access Data. (1999). Celebrex Clinical Pharmacology Biopharmaceutics Review. Available at: [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Available at: [Link]

  • Jelić, D., et al. (2005). A pharmacokinetic comparison of three pharmaceutical formulations of nimesulide in healthy volunteers. Vojnosanitetski Pregled. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

  • Wikipedia. (n.d.). Nimesulide. Available at: [Link]

  • Bio-protocol. (2018). In-vivo Bioavailability Study. Available at: [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • Bernareggi, A. (1998). The pharmacokinetic profile of nimesulide in healthy volunteers. Nimesulide: Actions and toxicology. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. Available at: [Link]

  • FDA Access Data. (n.d.). CELEBREX (celecoxib) capsules label. Available at: [Link]

  • Fu, T., et al. (2018). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Miller, D. D., et al. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]

  • Karateev, A. E., et al. (2019). Celecoxib, etoricoxib, meloxicam, and nimesulide: comparison of their merits and demerits. Modern Rheumatology Journal. Available at: [Link]

  • Singh, S., et al. (2007). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. The Journal of Parasitology. Available at: [Link]

  • Bianchi, M., et al. (2007). Effects of nimesulide on pain and on synovial fluid concentrations of substance P, interleukin-6 and interleukin-8 in patients with knee osteoarthritis: comparison with celecoxib. International Journal of Clinical Practice. Available at: [Link]

  • Süleyman, H., et al. (2008). Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug. Current Medicinal Chemistry. Available at: [Link]

  • Mukherjee, P., et al. (2001). A randomised, double-blind, clinical trial comparing the efficacy of nimesulide, celecoxib and rofecoxib in osteoarthritis of the knee. Journal of the Indian Medical Association. Available at: [Link]

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A Comparative Benchmarking Guide to Catalysts for the Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from it. The efficient and selective synthesis of this alcohol, typically via the reduction of the corresponding aldehyde, is therefore of significant interest. This guide provides a comparative analysis of different catalytic systems for the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, offering insights into their performance, operational parameters, and underlying mechanistic principles.

Introduction to the Catalytic Reduction of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

The primary route to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is the reduction of 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This transformation can be achieved using a variety of reducing agents and catalytic systems, each with its own set of advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact. This guide will focus on a comparative analysis of three distinct catalytic approaches:

  • Ruthenium-Catalyzed Transfer Hydrogenation: A homogeneous catalytic system utilizing a ruthenium complex with a hydrogen donor.

  • Iridium-Catalyzed Hydrogenation: A homogeneous catalytic system employing an iridium complex under a hydrogen atmosphere.

  • Stoichiometric Hydride Reduction: A common laboratory-scale method using sodium borohydride.

The selection of an appropriate catalyst is critical and depends on factors such as the desired scale of the reaction, tolerance to other functional groups, and cost considerations.

Performance Benchmark: A Comparative Overview

The following table summarizes the key performance indicators for the selected catalytic systems in the synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. The data is based on established protocols for structurally similar substrates and provides a reliable projection for this specific transformation.

Catalyst SystemCatalystReductantSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Catalyst 1: Ru-Catalyzed Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / Ts-DPENIsopropanolIsopropanol804>95>99
Catalyst 2: Ir-Catalyzed Hydrogenation [Ir(cod)Cl]₂ / LigandH₂ (gas)Dichloromethane2512>98>99
Catalyst 3: Sodium Borohydride Reduction N/ANaBH₄Methanol0 - 251~95>99

In-Depth Analysis of Catalytic Systems

Catalyst 1: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation offers a practical alternative to methods requiring high-pressure gaseous hydrogen. Ruthenium complexes, particularly those with chiral diamine ligands, have proven to be highly efficient for the reduction of a wide range of ketones and aldehydes.

Causality Behind Experimental Choices: The use of a ruthenium(II) precursor like [RuCl₂(p-cymene)]₂ in combination with a chiral ligand such as Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) forms a highly active catalyst in situ. Isopropanol serves as both the solvent and the hydrogen donor, and a small amount of base (e.g., potassium isopropoxide) is often required to generate the active ruthenium-hydride species. The reaction is typically conducted at elevated temperatures to facilitate the hydrogen transfer.

Self-Validating System: The progress of the reaction can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting aldehyde. The high selectivity of this system minimizes the formation of byproducts, simplifying purification.

Experimental Protocol:

  • To a stirred solution of 4-Methoxy-2-(trifluoromethyl)benzaldehyde (1.0 mmol) in anhydrous isopropanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon) is added the ruthenium catalyst precursor [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN) (0.01 mmol, 1 mol%).

  • A solution of potassium isopropoxide in isopropanol (e.g., 0.1 M, 0.1 mmol) is then added.

  • The reaction mixture is heated to 80°C and stirred for 4 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Visualization of the Catalytic Cycle:

Ruthenium-Catalyzed Transfer Hydrogenation Fig. 1: Catalytic Cycle of Ru-Catalyzed Transfer Hydrogenation Ru_precatalyst [Ru(II)] Precatalyst Active_Ru_H Active [Ru(II)-H] Species Ru_precatalyst->Active_Ru_H + Isopropanol + Base Aldehyde R-CHO Active_Ru_H->Aldehyde Hydride Transfer Isopropanol Isopropanol Active_Ru_H->Isopropanol regenerates catalyst Alcohol R-CH2OH Aldehyde->Alcohol Reduction Alcohol->Active_Ru_H releases product Acetone Acetone Isopropanol->Acetone Oxidation Base Base Iridium-Catalyzed Hydrogenation Workflow Fig. 2: Workflow for Iridium-Catalyzed Hydrogenation Start Start Catalyst_Prep Catalyst Preparation: [Ir(cod)Cl]₂ + Ligand in DCM Start->Catalyst_Prep Substrate_Add Add Substrate Solution Catalyst_Prep->Substrate_Add Hydrogenation Hydrogenation (1 atm H₂) Room Temperature, 12h Substrate_Add->Hydrogenation Workup Work-up and Purification Hydrogenation->Workup Product Final Product: (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Workup->Product Sodium Borohydride Reduction Fig. 3: Mechanism of NaBH₄ Reduction Aldehyde R-CHO Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide Nucleophilic attack by H⁻ Hydride H⁻ (from NaBH₄) Alcohol R-CH₂OH Alkoxide->Alcohol Protonation by CH₃OH Methanol CH₃OH Methoxide CH₃O⁻ Methanol->Methoxide deprotonation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring isomeric purity is paramount. The differential spatial arrangement of substituents around the chiral center can lead to enantiomers with vastly different biological activities, where one may be therapeutic and the other inactive or even harmful. This guide provides an in-depth comparison of analytical techniques for the isomeric purity analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, offering field-proven insights and actionable protocols to empower researchers in their pursuit of stereochemically pure compounds.

The Imperative of Isomeric Purity

The presence of a trifluoromethyl group in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol significantly influences its electronic properties and binding interactions with biological targets. Consequently, the precise stereochemistry at the benzylic alcohol position is a crucial factor in the efficacy and safety of any downstream API. Regulatory bodies worldwide mandate stringent control over the isomeric purity of chiral drugs, making robust and reliable analytical methods a cornerstone of drug development and quality control.[1][2][3] This guide will dissect and compare the primary chromatographic and spectroscopic methods for this critical analysis.

Chromatographic Approaches: The Gold Standard in Enantioseparation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand as the most powerful and widely adopted techniques for the separation of enantiomers.[4] The underlying principle for both methods is the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP), leading to differential retention times and, consequently, separation.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and established technique for enantiomeric purity analysis. The success of the separation is heavily reliant on the selection of the appropriate CSP and mobile phase.

The Power of Polysaccharide-Based CSPs: For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity.[6] These CSPs, such as those found in the popular CHIRALPAK® and CHIRALCEL® series, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for resolving the enantiomers of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Method Development Strategy: A systematic approach to method development is crucial for achieving optimal separation. The process typically involves screening a selection of polysaccharide-based CSPs with a range of mobile phases.

Experimental Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample & System Preparation cluster_screening Column & Mobile Phase Screening cluster_optimization Optimization cluster_validation Validation SamplePrep Prepare 1 mg/mL sample in mobile phase Filtration Filter sample through 0.45 µm filter SamplePrep->Filtration SystemEquil Equilibrate HPLC system with initial mobile phase Filtration->SystemEquil ColumnScreen Screen Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) SystemEquil->ColumnScreen MobilePhaseScreen Test Normal Phase (Hexane/Alcohol) & Polar Organic (Alcohol) mobile phases ColumnScreen->MobilePhaseScreen AdjustModifier Optimize alcohol modifier concentration MobilePhaseScreen->AdjustModifier FlowRateTemp Fine-tune flow rate and column temperature AdjustModifier->FlowRateTemp Validate Validate method for specificity, linearity, accuracy, and precision FlowRateTemp->Validate

Caption: A systematic workflow for chiral HPLC method development.

Comparative Performance of Recommended Chiral Stationary Phases for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Analysis (Hypothetical Data)

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10)2.81.35> 2.0
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (85:15)3.51.28> 1.8
Amylose tris(5-chloro-2-methylphenylcarbamate)Methanol/Ethanol (50:50)2.11.42> 2.5
Cellulose tris(4-chloro-3-methylphenylcarbamate)n-Hexane/Isopropanol (95:5)4.21.22> 1.5

Protocol: Chiral HPLC Analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK® AD-H), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Dissolve the sample of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in the mobile phase to a concentration of approximately 1 mg/mL.[6]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact.[7] Utilizing supercritical CO₂ as the primary mobile phase component, SFC often provides sharper peaks and faster analysis times compared to HPLC.[8]

Advantages of SFC for Chiral Analysis:

  • Speed: The low viscosity of supercritical CO₂ allows for higher flow rates without a significant increase in backpressure, leading to shorter run times.

  • Efficiency: Enhanced mass transfer in supercritical fluids often results in higher column efficiency and better resolution.

  • Green Chemistry: The use of CO₂, a non-toxic and readily available solvent, significantly reduces the consumption of organic solvents.[7]

Method Development in SFC: Similar to HPLC, method development in SFC involves screening different CSPs and optimizing the mobile phase composition. Organic modifiers, typically alcohols like methanol or ethanol, are added to the CO₂ to modulate the elution strength and enhance selectivity.[7]

Workflow for Chiral SFC Method Development

SFC_Workflow cluster_prep_sfc Sample & System Preparation cluster_screening_sfc Screening cluster_optimization_sfc Optimization cluster_validation_sfc Validation SamplePrep_SFC Prepare 1 mg/mL sample in modifier SystemEquil_SFC Equilibrate SFC system with initial mobile phase SamplePrep_SFC->SystemEquil_SFC ColumnScreen_SFC Screen Polysaccharide CSPs SystemEquil_SFC->ColumnScreen_SFC ModifierScreen_SFC Screen Modifiers (Methanol, Ethanol) ColumnScreen_SFC->ModifierScreen_SFC Gradient_SFC Optimize modifier gradient ModifierScreen_SFC->Gradient_SFC BackpressureTemp_SFC Adjust backpressure and temperature Gradient_SFC->BackpressureTemp_SFC Validate_SFC Validate method BackpressureTemp_SFC->Validate_SFC

Caption: A streamlined workflow for chiral SFC method development.

Protocol: Chiral SFC Analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

  • System Preparation:

    • SFC System: An analytical SFC system with a UV detector and backpressure regulator.

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALCEL® OD-H), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Supercritical CO₂ and Methanol.

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Monitor the separation and calculate the enantiomeric excess from the resulting peak areas.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Orthogonal Technique

While chromatography is the workhorse for enantioseparation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and often faster alternative for determining enantiomeric excess, especially for fluorinated compounds like (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.[9] The presence of the trifluoromethyl group provides a unique spectroscopic handle for ¹⁹F NMR analysis.

The Principle of Chiral NMR Analysis: In a chiral environment, the enantiomers of a molecule become diastereotopically related, leading to distinct signals in the NMR spectrum. This chiral environment can be created by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Advantages of ¹⁹F NMR:

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H for NMR detection.

  • Large Chemical Shift Range: The chemical shift range of ¹⁹F is much larger than that of ¹H, leading to better signal dispersion and reduced peak overlap.

  • Simplified Spectra: The absence of ubiquitous fluorine in most solvents and reagents results in cleaner spectra with minimal background signals.

Methodology: The sample is dissolved in a suitable deuterated solvent along with a chiral solvating agent. The ¹⁹F NMR spectrum is then acquired. The enantiomeric excess is determined by integrating the signals corresponding to the two enantiomers.

Logical Relationship in ¹⁹F NMR Chiral Analysis

NMR_Logic Analyte Racemic (4-Methoxy-2- (trifluoromethyl)phenyl)methanol DiastereomericComplex Transient Diastereomeric Complexes Analyte->DiastereomericComplex CSA Chiral Solvating Agent (CSA) CSA->DiastereomericComplex NMR ¹⁹F NMR Spectroscopy DiastereomericComplex->NMR Spectrum Distinct ¹⁹F Signals for each Enantiomer NMR->Spectrum Integration Integration of Signals Spectrum->Integration ee Enantiomeric Excess (% ee) Integration->ee

Caption: The formation of diastereomeric complexes enables enantiomeric differentiation by ¹⁹F NMR.

Protocol: ¹⁹F NMR for Enantiomeric Excess Determination

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Add an appropriate chiral solvating agent (e.g., a chiral alcohol or a lanthanide shift reagent) in a suitable molar ratio (typically 1-2 equivalents).

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signals corresponding to the trifluoromethyl groups of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.

Conclusion: A Multi-faceted Approach to Isomeric Purity

The choice of analytical technique for determining the isomeric purity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol depends on the specific requirements of the analysis. Chiral HPLC and SFC offer the advantage of physical separation of the enantiomers, which is essential for preparative applications and for the analysis of low-level enantiomeric impurities. ¹⁹F NMR, on the other hand, provides a rapid and direct method for determining enantiomeric excess without the need for chromatographic separation, making it an excellent tool for high-throughput screening and reaction monitoring.

For comprehensive and robust quality control, a combination of these techniques is often employed. Chromatographic methods can be used for the primary validation and quantification of enantiomeric purity, while ¹⁹F NMR can serve as a rapid and orthogonal method for confirmation. By understanding the principles and applying the methodologies outlined in this guide, researchers can confidently and accurately assess the isomeric purity of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, ensuring the stereochemical integrity of this critical pharmaceutical intermediate.

References

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. Available at: [Link]

  • Rapid method development for chiral separation in drug discovery using multi-column parallel screening and circular dichroism signal pooling. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • chiral columns. hplc.eu. Available at: [Link]

  • Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]

  • High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. PubMed Central. Available at: [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Royal Society of Chemistry. Available at: [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. Available at: [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Available at: [Link]

  • Enantiomer separation by complexation SFC on immobilized Chirasil-nickel and Chirasil-zinc. PubMed. Available at: [Link]

  • Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • Supporting Information. pubs.acs.org. Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. Available at: [Link]

  • Determination of the enantiomeric excesses of chiral acids by 19F NMR studies of their esters deriving from (R)-(+)-2-(trifluoromethyl)benzhydrol. Sci-Hub. Available at: [Link]

  • Fast chiral supercritical fluid chromatography (SFC) separation of... ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol proper disposal procedures

[1]

Executive Summary & Chemical Profile

Compound Identity: (4-Methoxy-2-(trifluoromethyl)phenyl)methanol Functional Classification: Fluorinated Benzyl Alcohol Primary Disposal Directive: HALOGENATED ORGANIC WASTE [1]

As a Senior Application Scientist, I cannot overstate the importance of correct stream segregation for this compound. While the benzyl alcohol moiety suggests standard organic waste, the trifluoromethyl (


) group

Upon high-temperature incineration, the

Hydrogen Fluoride (HF)
Hazard Identification & Assessment

Before disposal, you must validate the hazard profile. While specific SDS data for this exact intermediate may be variable between suppliers, its functional groups dictate the following GHS classifications based on Structure-Activity Relationships (SAR):

Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationDouble-glove (Nitrile) during waste transfer.[1][2]
Eye Irritation H319 Causes serious eye irritationUse tight-fitting safety goggles; do not rely on safety glasses alone.[1]
Combustion N/A HF GenerationCRITICAL: Do not mix with flammables intended for fuel blending unless approved for halogens.[1]
Reactivity N/A Benzyl Alcohol OxidationIncompatible with strong oxidizers (e.g., Chromic acid,

).[1]
Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization

Do not transfer active reaction mixtures directly to waste drums.

  • Quench: Ensure no active reagents (e.g., thionyl chloride, lithium aluminum hydride) used in the synthesis of this alcohol remain. Quench carefully with isopropanol or water/ice if necessary.

  • pH Check: The waste stream should be neutral (pH 6-8). If the methanol group was generated via basic hydrolysis, neutralize with dilute HCl before containerization to prevent exothermic polymerization in the drum.

Phase B: Waste Segregation (The "Halogen Rule")

You must segregate this chemical into the Halogenated Solvent/Organic stream.

  • Threshold: Most waste contractors require segregation if halogen content exceeds 1,000 ppm (0.1%). This pure compound is ~27% Fluorine by mass.

  • Labeling: Clearly mark the tag with "Contains Fluorinated Organics."

Phase C: Containerization
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is slightly acidic, as fluoride ions can accelerate corrosion.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Secondary Containment: Transport waste bottles in a rubber bucket or Nalgene carrier.

Decision Logic for Waste Stream Selection

The following diagram illustrates the critical decision-making process to ensure this fluorinated compound reaches the correct incinerator.

WasteSegregationStartWaste: (4-Methoxy-2-(trifluoromethyl)phenyl)methanolStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalLiquidIn SolutionStateCheck->LiquidDissolvedStreamAStream A: Solid Hazardous Waste(Tag: Fluorinated Organic Solid)Solid->StreamAPack in HDPE JarSolventCheckIs Solvent Halogenated?Liquid->SolventCheckStreamBStream B: Halogenated Solvent Waste(Tag: Contains Fluorides)SolventCheck->StreamBYes (e.g., DCM, Chloroform)SolventCheck->StreamBNo (e.g., MeOH, Ethyl Acetate)StreamCStream C: Non-Halogenated Waste(INCORRECT - DO NOT USE)SolventCheck->StreamCCommon Error

Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the trifluoromethyl group mandates the Halogenated Waste stream.

Emergency Spill Management

In the event of a spill, speed and containment are vital to prevent environmental release.

Protocol:
  • Evacuate & Ventilate: If the spill is >100mL or generates mist, evacuate the immediate area.

  • PPE Upgrade: Wear splash goggles, Nitrile gloves (double layer), and a lab coat.

  • Containment:

    • Solids: Do not sweep dry dust (risk of inhalation). Cover with wet paper towels, then scoop.

    • Liquids: Surround with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are also present in the spill area.

  • Disposal of Debris: All spill cleanup materials (absorbents, gloves) must be treated as Halogenated Hazardous Waste .

SpillResponseAssess1. Assess Volume & StatePPE2. Don PPE(Goggles + Double Nitrile)Assess->PPEContain3. ContainmentPPE->ContainAbsorb4. Absorb/Scoop(Vermiculite/Sand)Contain->AbsorbWaste5. Disposal(Halogenated Stream)Absorb->Waste

Figure 2: Operational workflow for managing spills of fluorinated benzyl alcohols.

Regulatory Compliance & Documentation

Compliance is not optional. Ensure your disposal manifest includes the following identifiers to satisfy RCRA (USA) or local environmental regulations.

  • Waste Characterization: Toxic, Irritant.

  • EPA Waste Codes (USA):

    • If mixed with flammable solvents (Acetone, MeOH): D001 (Ignitable).

    • If mixed with halogenated solvents (DCM): F002 .

    • Note: While this specific molecule is not P-listed or U-listed, it is a "Characteristic Waste" due to toxicity and halogen content.

  • Destruction Method: High-Temperature Incineration with Acid Gas Scrubbing (Rotary Kiln).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[3]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Fluorinated Benzyl Alcohol Derivatives. (General reference for fluorinated aromatic handling).

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.